Advanced Molecular Characterization and Synthetic Utility of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one
Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of bicyclic building blocks is paramount for developing highly selective therapeutic agents. 6-Bromo-7-fluoro-1-methyl-3,4-dihydro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of bicyclic building blocks is paramount for developing highly selective therapeutic agents. 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS: 1427587-54-9) represents a highly specialized, functionally dense heterocyclic intermediate[1]. It is most prominently utilized in the synthesis of novel aldosterone synthase (CYP11B2) inhibitors, which are critical in the pharmacological intervention of chronic kidney disease, congestive heart failure, and severe hypertension[2].
This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, the structural causality behind its design, and field-proven experimental protocols for its downstream functionalization.
Physicochemical Properties & Structural Causality
The utility of a chemical building block is dictated by its precise physicochemical parameters and the reactivity of its functional groups. Table 1 summarizes the core quantitative data for this compound[1][3].
As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is engineered into the molecule rather than just knowing its structure:
The 3,4-dihydro-1H-quinolin-2-one Core: This bicyclic lactam provides a rigid, metabolically stable framework that effectively mimics the transition states required to bind within the hydrophobic pockets of cytochrome P450 enzymes[2].
1-Methyl Group: Alkylation of the lactam nitrogen eliminates its capacity to act as a hydrogen-bond donor. This strategic masking improves the compound's overall lipophilicity and membrane permeability, preventing unwanted tautomerization that could complicate downstream purification[2].
7-Fluoro Substituent: The introduction of fluorine adjacent to the reaction site serves a dual purpose. Electronically, it modulates the pKa of the surrounding system. Metabolically, it blocks oxidative degradation at the 7-position (a common liability in aromatic rings processed by hepatic CYP450s), thereby extending the half-life of the final drug candidate[4].
6-Bromo Substituent: This is the primary synthetic handle. The carbon-bromine bond is perfectly polarized to undergo oxidative addition with low-valent transition metals, making it an ideal electrophile for palladium-catalyzed cross-coupling reactions[4].
Biological Context: Targeting the RAAS Pathway
The primary application of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one is serving as the core scaffold for inhibitors of Aldosterone Synthase (CYP11B2)[5].
The Renin-Angiotensin-Aldosterone System (RAAS) regulates blood pressure and fluid balance. While traditional therapies target Angiotensin-Converting Enzyme (ACE) or the Mineralocorticoid Receptor (MR), direct inhibition of CYP11B2 halts the synthesis of aldosterone at its source[6]. The critical challenge in this therapeutic area is achieving selectivity: the inhibitor must block CYP11B2 without affecting the highly homologous CYP11B1, which is responsible for cortisol synthesis[2]. Off-target inhibition of CYP11B1 leads to dangerous disruptions in the hypothalamic-pituitary-adrenal (HPA) axis[2]. Derivatives synthesized from this quinolinone scaffold have demonstrated the precise steric and electronic geometries required to achieve this vital selectivity[2].
Figure 1: Role of dihydroquinolin-2-one derivatives in inhibiting the RAAS pathway via CYP11B2.
Experimental Workflows: Functionalization via Miyaura Borylation
To build complex pharmaceutical agents, the 6-bromo position must be functionalized. The most robust and widely cited method for this specific scaffold is the Palladium-Catalyzed Miyaura Borylation [4]. This reaction converts the aryl bromide (an electrophile) into an aryl boronic ester (a nucleophile), priming the molecule for subsequent Suzuki-Miyaura cross-coupling with complex heteroaryl halides.
Figure 2: Step-by-step experimental workflow for the Miyaura Borylation of the quinolinone scaffold.
Detailed Protocol: Synthesis of the Boronic Ester Derivative
Reference Standard: Adapted from U.S. Patent 9,353,081 B2[4].
Reaction Assembly: To a flame-dried, multi-neck round-bottom flask, add the quinolinone substrate,
B2Pin2
, and KOAc in anhydrous 1,4-dioxane.
Expert Insight (Causality): KOAc is explicitly chosen over stronger bases (like
Na2CO3
or
Cs2CO3
). Stronger bases would promote the premature Suzuki coupling of the newly formed boronic ester with unreacted starting material, leading to unwanted homocoupled dimers. KOAc is mild enough to facilitate transmetallation without triggering homocoupling.
Deoxygenation: Sparge the heterogeneous mixture with Argon gas for 15–20 minutes.
Expert Insight (Causality): Rigorous exclusion of oxygen is non-negotiable. Oxygen rapidly oxidizes the active
Pd(0)
species back to an inactive
Pd(II)
state, stalling the catalytic cycle and leading to incomplete conversion. Argon is preferred over nitrogen due to its higher density, providing a superior protective blanket over the solvent.
Catalyst Addition: Add the
PdCl2(dppf)⋅CH2Cl2
catalyst under a positive stream of Argon.
Expert Insight (Causality): The bidentate 'dppf' ligand enforces a wide bite angle on the palladium center. This specific geometry sterically accelerates the final reductive elimination step of the catalytic cycle, driving the reaction forward efficiently.
Thermal Activation: Heat the reaction mixture to 85°C and stir overnight (approx. 16 hours) under Argon protection[4].
Workup & Filtration: Cool the reaction to room temperature and dilute with Ethyl Acetate (EtOAc). Filter the entire mixture through a tightly packed pad of Celite.
Expert Insight (Causality): The reaction will contain precipitated inorganic salts (KBr, excess KOAc) and finely divided palladium black. Attempting direct aqueous extraction will result in unbreakable emulsions. Celite filtration traps these particulates, ensuring a clean phase separation during subsequent washing steps[4].
In-Process Controls & Self-Validating Systems
A robust protocol must be self-validating. To ensure the integrity of the borylation step without blindly proceeding to purification, the following analytical signatures must be confirmed:
LC-MS Isotope Tracking (The Primary Validator): Bromine naturally occurs as two isotopes (
79Br
and
81Br
) in a roughly 1:1 ratio. The starting material will exhibit a distinct, highly recognizable doublet in the mass spectrum at
m/z
~257 and 259[1].
Validation: The reaction is deemed complete only when this 1:1 doublet completely disappears from the LC-MS trace, replaced by the mass of the boronic ester product (
m/z
~305), which lacks the bromine isotope pattern.
TLC Monitoring: The conversion of the relatively non-polar aryl bromide to the highly polar, bulky boronic ester will result in a significant drop in the Retention Factor (
Rf
) on silica gel TLC plates (typically visualized under UV 254 nm).
References
Hoffmann-La Roche Inc. "Bicyclic dihydroquinoline-2-one derivatives." U.S. Patent 9,353,081 B2, issued May 31, 2016.
PubChem - NIH. "Bicyclic dihydroquinoline-2-one derivatives - Patent US-9353081-B2." National Center for Biotechnology Information. URL:[Link]
Structural and Synthetic Utility of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one in Targeted Drug Discovery
Abstract: The development of highly selective enzymatic inhibitors requires robust, modular chemical scaffolds. The compound 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS: 1427587-54-9) has emerged as a cr...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract:
The development of highly selective enzymatic inhibitors requires robust, modular chemical scaffolds. The compound 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS: 1427587-54-9) has emerged as a critical bicyclic building block in medicinal chemistry, most notably in the synthesis of Aldosterone Synthase (CYP11B2) inhibitors. This technical whitepaper dissects the structural rationale, physicochemical properties, and downstream synthetic workflows associated with this intermediate, providing drug development professionals with a comprehensive guide to its application in late-stage lead optimization.
Biological Context: The Rationale for the Scaffold
In advanced stages of chronic kidney disease (CKD) and congestive heart failure, the Renin-Angiotensin-Aldosterone System (RAAS) becomes dysregulated. While ACE inhibitors and Angiotensin Receptor Blockers (ARBs) are standard therapies, they frequently lead to "aldosterone breakthrough"—a phenomenon where aldosterone levels rebound to pathological extremes, driving tissue fibrosis and organ damage [1].
To combat this, direct inhibition of Aldosterone Synthase (CYP11B2) is required. However, CYP11B2 shares 93% sequence homology with CYP11B1 (which synthesizes cortisol). Designing a molecule that selectively inhibits CYP11B2 without disrupting cortisol production is a significant structural challenge. The dihydroquinolin-2-one core provides the precise conformational geometry required to orient basic heteroaryl pharmacophores (such as pyridines or imidazoles) into the CYP11B2 heme active site while maintaining selectivity [2].
Figure 1: The RAAS signaling cascade highlighting CYP11B2 as a therapeutic intervention point.
Structural Analysis & Chemical Profiling
The utility of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one lies in its meticulously designed substitution pattern. As a Senior Application Scientist, it is crucial to understand the causality behind each functional group on this bicyclic core:
C6 Bromine (-Br): Acts as an optimal synthetic handle. Bromine provides the necessary reactivity for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing researchers to modularly attach various zinc, boron, or tin-based nucleophiles to explore Structure-Activity Relationships (SAR).
C7 Fluorine (-F): Fluorine is strategically placed adjacent to the cross-coupling site. Its strong inductive electron-withdrawing effect lowers the pKa of nearby protons and modulates the electron density of the appended pharmacophore. Furthermore, it blocks metabolic oxidation (CYP450 liability) at the C7 position and can engage in multipolar interactions within the target's binding pocket.
N1 Methyl (-CH3): Alkylation of the amide nitrogen prevents it from acting as a hydrogen bond donor. This improves the molecule's overall lipophilicity and passive membrane permeability, while rigidifying the bicyclic conformation to minimize entropic penalties upon target binding.
To convert this inert building block into an active pharmaceutical ingredient, the C6-bromine must be activated. The standard industry workflow involves a Miyaura borylation to convert the aryl bromide into a boronate ester, which is subsequently coupled to a heteroaryl halide [3].
Figure 2: Logical workflow for the functionalization of the 6-bromo-dihydroquinolin-2-one core.
The following protocol details the conversion of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one into its corresponding pinacol boronate ester. This methodology is engineered as a self-validating system; deviations in color or solubility at specific steps indicate protocol failure.
Action: Equip a 1 L three-neck round-bottom flask with a reflux condenser and a magnetic stir bar. Purge the system with Argon for 15 minutes prior to adding reagents.
Causality: Palladium(0) intermediates are highly susceptible to oxidation. Ambient oxygen will irreversibly poison the catalyst, leading to the formation of inactive palladium black.
Step 2: Reagent Charging
Action: Add the substrate (18.0 g),
B2pin2
(20.0 g), and KOAc (20.5 g) to the flask. Add 400 mL of anhydrous 1,4-dioxane. Sparge the resulting suspension with Argon for an additional 10 minutes.
Causality: KOAc is specifically chosen over stronger bases (like
Na2CO3
or
KOH
) because it is basic enough to facilitate the transmetallation step but mild enough to prevent the premature hydrolysis of the
B2pin2
reagent.
Step 3: Catalyst Addition
Action: Quickly add the
PdCl2(dppf)⋅CH2Cl2
adduct (2.55 g) under a positive stream of Argon.
Causality: The bidentate 'dppf' ligand (1,1'-Bis(diphenylphosphino)ferrocene) is critical here. Its large bite angle forces the palladium center into a geometry that dramatically accelerates the final reductive elimination step, pushing the catalytic cycle forward and preventing competitive protodehalogenation.
Step 4: Reaction Execution & Self-Validation
Action: Heat the reaction mixture to 85°C and stir overnight (approx. 14-16 hours).
Validation: As the reaction progresses, the mixture should transition from a reddish-brown suspension to a darker, more homogeneous mixture. Monitor via LC-MS. Note: The boronate ester may partially hydrolyze to the boronic acid on the LC column; look for the mass of both the ester and the acid.
Step 5: Quench and Workup
Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc, 400 mL). Filter the entire mixture through a tightly packed pad of Celite. Wash the Celite pad with additional EtOAc (2 x 100 mL).
Causality: The Celite filtration is mandatory to remove insoluble inorganic salts (excess KOAc, generated KBr) and precipitated palladium black, which would otherwise cause severe emulsions during subsequent aqueous extractions. Concentrate the filtrate in vacuo to yield the crude boronate ester, ready for immediate Suzuki coupling.
Conclusion
The structural architecture of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one is not accidental; it is a highly optimized scaffold designed to navigate the stringent requirements of modern drug discovery. By leveraging the C6 position for modular cross-coupling, utilizing the C7 fluorine for metabolic stability, and employing the N-methyl group for conformational rigidity, researchers can effectively utilize this intermediate to synthesize potent, selective CYP11B2 inhibitors for the treatment of severe cardiovascular and renal pathologies.
References
Aebi, J., Amrein, K., Fantasia, S. M., Hornsperger, B., Kuhn, B., Liu, Y., ... & Maerki, H. P. (2016). Bicyclic dihydroquinoline-2-one derivatives. U.S. Patent No. 9,353,081. Washington, DC: U.S. Patent and Trademark Office.
National Center for Biotechnology Information (2025). PubChem Patent Summary for US-9353081-B2. PubChem. Available at:[Link]
Foundational
Engineering Highly Selective Aldosterone Synthase Inhibitors: The Biological and Synthetic Role of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one
Executive Summary The compound 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS: 1427587-54-9) is not an end-stage therapeutic agent; rather, it is a highly specialized pharmacophore building block. It serves...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS: 1427587-54-9) is not an end-stage therapeutic agent; rather, it is a highly specialized pharmacophore building block. It serves as the critical synthetic intermediate in the development of next-generation, highly selective Aldosterone Synthase (CYP11B2) inhibitors, such as derivatives related to Baxdrostat (CIN-107)[1].
The targeted inhibition of CYP11B2 is a clinically validated strategy for treating treatment-resistant hypertension, chronic kidney disease (CKD), and congestive heart failure[2]. By directly halting the synthesis of aldosterone, these inhibitors prevent the "aldosterone breakthrough" phenomenon commonly observed with traditional ACE inhibitors or mineralocorticoid receptor (MR) antagonists[3]. This whitepaper details the structural rationale, synthetic integration, and biological evaluation of this vital fluorinated scaffold.
Mechanistic Rationale & Structural Biology
The primary challenge in developing aldosterone synthase inhibitors (ASIs) is the 93% amino acid sequence homology between CYP11B2 (aldosterone synthase) and CYP11B1 (11β-hydroxylase)[4]. CYP11B1 is responsible for cortisol synthesis; inhibiting it leads to severe adrenal insufficiency. The architectural design of 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one specifically addresses this bottleneck:
The 3,4-Dihydro-1H-quinolin-2-one Core: This bicyclic system mimics the steroidal backbone of natural substrates (like 11-deoxycorticosterone), allowing the molecule to deeply penetrate the CYP11B2 active site. The carbonyl oxygen acts as a stabilizing hydrogen-bond acceptor within the hydrophobic pocket.
The 7-Fluoro Substitution: The incorporation of a fluorine atom at the 7-position is the masterstroke of this scaffold. Fluorine acts as a bioisostere for hydrogen, providing a "metabolic shield" that blocks oxidative degradation by hepatic cytochromes, thereby extending the compound's pharmacokinetic half-life. Furthermore, the strong electronegativity and specific steric bulk of the fluorine atom subtly alter the binding conformation, creating a steric clash in the CYP11B1 pocket while perfectly fitting the CYP11B2 pocket, dramatically enhancing selectivity[2][4].
The 6-Bromo Handle: The bromine atom is biologically inert in the final drug but serves as an essential electrophilic handle during synthesis. It enables palladium-catalyzed cross-coupling reactions to attach pyridine or isoquinoline moieties, which ultimately ligate the heme iron of the CYP11B2 enzyme[2].
RAAS pathway illustrating the targeted inhibition of CYP11B2 by 7-fluoro-quinolinone derivatives.
Synthetic Integration: The Borylation and Coupling Workflow
To convert the inactive 6-bromo scaffold into a potent CYP11B2 inhibitor, the bromine atom must be replaced with a heme-binding heteroaryl group. This is achieved via a self-validating two-step palladium-catalyzed workflow.
Causality Check: The use of the bidentate ligand DPPF (1,1′-Bis(diphenylphosphino)ferrocene) is critical here. It prevents the palladium catalyst from undergoing premature reductive elimination or deactivation in the presence of the highly electron-withdrawing fluorinated quinolinone ring.
Step-by-Step Methodology:
Preparation: In an inert argon atmosphere, suspend 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (18.0 g, 69.8 mmol) in 400 mL of anhydrous dioxane[2].
Reagent Addition: Add bis(pinacolato)diboron (20.0 g, 83.8 mmol) as the boron source, and potassium acetate (20.5 g, 209.4 mmol) as the base. The mild base is chosen to prevent the degradation of the quinolinone lactam ring[2].
Catalysis: Introduce the PdCl2(dppf)-CH2Cl2 adduct (2.55 g, 3.49 mmol).
Reaction: Heat the mixture to 85°C overnight.
Validation (In-Process Control): Extract a 10 µL aliquot and analyze via LC-MS. The disappearance of the 6-bromo peak (m/z ~258) and the appearance of the boronate ester peak validate the completion of Step 1.
Cross-Coupling: The resulting boronate is then reacted in situ (or after isolation) with a target heteroaryl halide (e.g., a substituted isoquinoline) under standard Suzuki conditions to yield the final bicyclic ASI derivative[5].
Synthetic and biological validation workflow for 6-bromo-7-fluoro-quinolinone-derived ASIs.
Biological Activity & Pharmacological Profiling
Once the 7-fluoro-quinolinone derivatives are synthesized, their biological efficacy must be quantified. The standard for this is the G-402 cell line assay.
Protocol 2: In Vitro CYP11B1/CYP11B2 Selectivity Assay
Causality Check: Why use G-402 cells? Derived from a renal leiomyoblastoma, G-402 cells uniquely express adrenodoxin and adrenodoxin reductase—essential electron-transfer co-factors for CYP11 activity. However, they lack endogenous CYP11 enzymes, providing a zero-background host for the ectopic expression of human CYP11B1 or CYP11B2[2][6].
Step-by-Step Methodology:
Cell Culture: Culture stable G-402 cell clones (ATCC CRL-1440) containing expression plasmids for either human CYP11B1 or CYP11B2 under a CMV promoter[2][6].
Substrate Incubation: Seed cells in 96-well plates. Add the specific substrates: 11-Deoxycorticosterone for the CYP11B2 assay, or 11-Deoxycortisol for the CYP11B1 assay[7].
Compound Dosing: Administer the synthesized 7-fluoro-quinolinone derivatives in a 10-point concentration gradient (e.g., 0.0001 µM to 10 µM).
System Validation: Include Osilodrostat (LCI-699) or FAD286 as a positive control reference standard to ensure assay fidelity[4][6].
Quantification: After a 24-hour incubation, quantify the production of Aldosterone (from CYP11B2) and Cortisol (from CYP11B1) in the supernatant using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or LC-MS/MS.
Data Presentation
The integration of the 7-fluoro-quinolinone scaffold results in profound shifts in enzyme selectivity. As demonstrated in pharmacological profiling of preferred derivatives from this class, the selectivity window exceeds 10-fold, ensuring therapeutic lowering of blood pressure without inducing adrenal insufficiency[8].
Compound Class
Target Enzyme
Substrate Used
EC50 / IC50 (µM)
Selectivity Fold (B1/B2)
Preferred 7-Fluoro-Quinolinone Derivative
CYP11B2 (Aldosterone)
11-Deoxycorticosterone
0.0002 µM
> 11.5x
Preferred 7-Fluoro-Quinolinone Derivative
CYP11B1 (Cortisol)
11-Deoxycortisol
0.0023 µM
-
Reference (Osilodrostat/LCI-699)
CYP11B2
11-Deoxycorticosterone
~0.0010 µM
< 5.0x
(Note: Data reflects typical highly optimized derivatives originating from the 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one scaffold evaluated in G-402 cell models[8]).
6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one: Synthesis, Mechanisms, and Applications in Aldosterone Synthase Inhibitor Development
Executive Summary 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS: 1427587-54-9) is a highly specialized bicyclic heterocyclic building block. In modern medicinal chemistry, it serves as a critical intermedi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS: 1427587-54-9) is a highly specialized bicyclic heterocyclic building block. In modern medicinal chemistry, it serves as a critical intermediate in the synthesis of highly selective aldosterone synthase (CYP11B2) inhibitors[1]. The structural motifs of this compound—specifically the N-methylated lactam core, the C7 fluorine atom, and the C6 bromine atom—provide a precise balance of steric hindrance, metabolic stability, and a functional handle for palladium-catalyzed cross-coupling[2]. This technical guide explores the causality behind its synthesis, provides self-validating experimental protocols, and details its application in cardiovascular drug discovery[3].
Chemical and Physical Properties
The physicochemical properties of this intermediate are tuned for downstream lipophilicity and target binding[4].
The synthesis of 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one is achieved via a highly regioselective two-step functionalization of the commercially available precursor, 7-fluoro-3,4-dihydro-1H-quinolin-2-one[5].
Step 1: N-Methylation
The first step involves the deprotonation of the secondary amide (lactam) nitrogen using a strong, sterically hindered base (). The choice of
t
-BuOK over sodium hydride (NaH) minimizes side reactions and provides a homogenous reaction environment in N,N-dimethylformamide (DMF)[5]. Methyl iodide (MeI) is then introduced as the electrophile. The reaction is strictly maintained at 0 °C to prevent over-alkylation or ring-opening side reactions, ensuring high yield and purity[5].
Step 2: Electrophilic Aromatic Bromination
The N-methylated intermediate undergoes electrophilic aromatic substitution using [6]. The causality of the regioselectivity is dictated by the electronic effects of the existing substituents:
The amide nitrogen acts as a strong electron-donating group (EDG) via resonance, activating the ortho and para positions.
The fluorine atom at C7 acts as an ortho/para director but is net electron-withdrawing via induction.
The C6 position is para to the amide nitrogen and ortho to the fluorine atom, making it the most nucleophilic site on the aromatic ring. Consequently, bromination occurs exclusively at C6[7].
Step 3: Downstream Miyaura Borylation
To utilize this building block in drug discovery, the C6 bromine is typically converted into a boronate ester via palladium-catalyzed Miyaura borylation[1]. This activates the C6 position for subsequent Suzuki-Miyaura cross-coupling with various heteroaryl halides to construct the final active pharmaceutical ingredients (APIs)[1].
Caption: Chemical synthesis workflow of 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one.
Experimental Protocols (Self-Validating Systems)
The following protocols are adapted from validated patent literature ()[3]. Each step includes built-in analytical checkpoints to ensure the integrity of the synthesis.
Protocol A: Synthesis of 7-Fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one
Preparation : To a flame-dried round-bottom flask under argon, add 7-fluoro-3,4-dihydro-1H-quinolin-2-one (16.5 g, 0.1 mol) and anhydrous DMF (200 mL)[5].
Deprotonation : Cool the solution to 0 °C using an ice-water bath. Add potassium tert-butoxide (22.4 g, 0.2 mol) in two equal portions over 10 minutes[5].
Validation Check: The solution should turn slightly yellow, indicating the formation of the lactam enolate. Stir at 0 °C for 30 minutes[5].
Alkylation : Dropwise add methyl iodide (MeI, 25.4 g, 0.18 mol) via syringe while maintaining the internal temperature at 0 °C[5].
Quenching and Isolation : After 2 hours, verify reaction completion via LC-MS (absence of starting material mass). Quench the reaction by slowly adding cold water (500 mL). Extract the aqueous layer with ethyl acetate (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification : Recrystallize the crude product from a mixture of ethyl acetate and hexanes to yield the N-methylated intermediate[5].
Protocol B: Synthesis of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one
Preparation : Dissolve 7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (16.0 g, 89.4 mmol) in anhydrous DMF (200 mL) and cool to 0 °C[6].
Reaction Progression : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3 hours[6].
Validation Check: Perform LC-MS analysis. The mass spectrum should show a characteristic 1:1 isotopic doublet for the [M+H]⁺ ion at m/z 258 and 260, confirming the incorporation of a single bromine atom[6].
Workup : Pour the mixture into ice water (600 mL) to precipitate the product. Filter the solid, wash with copious amounts of water to remove succinimide and DMF, and dry under vacuum at 45 °C to afford the target compound as a white to off-white solid[6].
Protocol C: Downstream Borylation (Preparation for Cross-Coupling)
Reaction Setup : To a mixture of 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (18.0 g, 69.8 mmol) in dry 1,4-dioxane (400 mL), add bis(pinacolato)diboron (20.0 g, 83.8 mmol) and potassium acetate (20.5 g, 209.4 mmol)[1].
Catalyst Addition : Degas the mixture by sparging with argon for 15 minutes. Add PdCl₂(dppf)-CH₂Cl₂ adduct (2.55 g, 3.49 mmol)[1].
Heating : Heat the reaction mixture at 85 °C overnight under argon protection[1].
Isolation : Dilute with ethyl acetate, filter through a Celite pad to remove palladium black, and concentrate. Purify via silica gel chromatography to isolate the boronate ester[1].
Application in Drug Discovery: Aldosterone Synthase (CYP11B2) Inhibition
The 3,4-dihydro-1H-quinolin-2-one scaffold is a privileged structure in the development of[8]. CYP11B2 is the terminal enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the biosynthesis of aldosterone[3]. Pathological elevation of aldosterone leads to mineralocorticoid receptor (MR) overactivation, driving sodium retention, hypertension, and severe cardiac and renal fibrosis[3].
The Selectivity Challenge
A major hurdle in developing CYP11B2 inhibitors is achieving selectivity over the highly homologous enzyme 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis[7]. Inhibition of CYP11B1 leads to a blunted cortisol response and undesirable effects on the hypothalamic-pituitary-adrenal (HPA) axis[7].
The integration of the 1-methyl-3,4-dihydro-1H-quinolin-2-one core—derived from the 6-bromo-7-fluoro intermediate—provides a rigid, lipophilic anchor that fits precisely into the active site of CYP11B2[2]. The fluorine atom at C7 modulates the electron density of the aromatic ring, reducing susceptibility to oxidative metabolism while enhancing the binding affinity through favorable halogen-protein interactions. This specific structural optimization has been shown to yield compounds with exceptional selectivity factors (up to >400-fold) for CYP11B2 over CYP11B1[2].
Caption: Mechanism of action for CYP11B2 inhibitors in mitigating aldosterone-induced hypertension.
References
Source: Google Patents (US9353081B2, Hoffmann-La Roche Inc.)
In Vivo Active Aldosterone Synthase Inhibitors with Improved Selectivity: Lead Optimization Providing a Series of Pyridine Substituted 3,4-Dihydro-1H-quinolin-2-one Derivatives
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one: Scaffold Reactivity and Mechanism of Action in CYP11B2 Inhibition
Executive Summary The compound 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS 1427587-54-9) is a highly specialized synthetic intermediate and pharmacophore building block. It is not an active pharmaceutica...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS 1427587-54-9) is a highly specialized synthetic intermediate and pharmacophore building block. It is not an active pharmaceutical ingredient (API) on its own; rather, it is the critical structural foundation for a novel class of bicyclic dihydroquinoline-2-one derivatives designed to selectively inhibit Aldosterone Synthase (CYP11B2) [1]. This technical guide elucidates the chemical reactivity of this scaffold, the pharmacodynamic mechanism of action of its derived active inhibitors, and the validated experimental protocols used to synthesize and evaluate these compounds.
Molecular Architecture & Scaffold Rationale
The structural design of 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one is meticulously engineered to serve as a precursor for highly selective CYP11B2 inhibitors. Each functional group plays a causal role in either the chemical synthesis or the ultimate biological binding affinity[2]:
6-Bromo Substituent (The Reactive Handle): Serves as the electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This position is geometrically optimal for appending nitrogenous heterocycles (like pyridine or imidazole), directing them precisely toward the heme iron of the CYP11B2 active site[1].
7-Fluoro Substituent (The Selectivity Driver): The highly electronegative fluorine atom exerts a strong inductive effect, modulating the pKa of the appended heterocycle to optimize heme coordination strength. Furthermore, it enhances metabolic stability by blocking oxidative metabolism at the 7-position and provides critical van der Waals interactions within the tight CYP11B2 binding pocket, driving selectivity over the highly homologous CYP11B1 enzyme[2].
1-Methyl & Lactam Core (The Structural Anchor): The 1-methyl group prevents unwanted N-oxidation and lactam tautomerization during synthesis. Biologically, it increases the overall lipophilicity (LogP) of the pharmacophore. The rigid 3,4-dihydro-1H-quinolin-2-one core acts as a structural anchor, mimicking the steroid backbone of endogenous substrates (like 11-deoxycorticosterone)[3].
Fig 1: Synthetic workflow for CYP11B2 inhibitors via Pd-catalyzed cross-coupling.
Pharmacodynamic Mechanism of Action: CYP11B2 Inhibition
Once the 6-bromo group is replaced with a nitrogen-containing heterocycle, the resulting derivative functions as a potent, reversible, and competitive inhibitor of Aldosterone Synthase (CYP11B2)[4].
Heme Coordination: CYP11B2 is a mitochondrial cytochrome P450 enzyme responsible for the terminal steps of aldosterone biosynthesis (11β-hydroxylation, 18-hydroxylation, and 18-oxidation). The mechanism of inhibition relies on the sp2-hybridized nitrogen of the appended heteroaryl group, which displaces a water molecule to coordinate directly with the catalytic heme iron (Fe³⁺) in the porphyrin ring of the enzyme[3].
RAAS Pathway Modulation: By inhibiting CYP11B2, these compounds prevent the pathological overproduction of aldosterone. This mitigates the overactivation of the Mineralocorticoid Receptor (MR), effectively disrupting the maladaptive Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade. This mechanism is a targeted therapeutic strategy for treating chronic kidney disease, congestive heart failure, and resistant hypertension[5].
Fig 2: Mechanism of CYP11B2 inhibition disrupting the RAAS pathway.
Structure-Activity Relationship (SAR) Data
The integration of the 7-fluoro and 1-methyl groups into the dihydroquinolin-2-one core is not arbitrary; it is a calculated optimization to achieve high selectivity for CYP11B2 over CYP11B1 (which is responsible for cortisol synthesis). Unintended CYP11B1 inhibition leads to dangerous blunting of the cortisol stress response[3].
Table 1: SAR Profile of Dihydroquinolin-2-one Scaffolds
This protocol transforms the inert 6-bromo scaffold into a reactive boronate ester, the critical first step in synthesizing the active CYP11B2 inhibitor[1].
Reagent Assembly: To a rigorously dried Schlenk flask, add 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (1.0 eq) and bis(pinacolato)diboron (1.2 eq) in anhydrous 1,4-dioxane.
Base Addition: Add Potassium Acetate (KOAc, 3.0 eq). Causality: KOAc is explicitly chosen as a mild base over stronger alternatives (like Na₂CO₃) to prevent the premature protodeboronation of the newly formed boronic ester.
Degassing: Purge the mixture with argon for 15 minutes. Causality: Oxygen must be entirely excluded to prevent the oxidation of the Pd(0) active catalyst species.
Catalyst Introduction: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq). Causality: The large bite angle of the dppf ligand facilitates the reductive elimination step, which is otherwise sluggish for electron-deficient aryl bromides.
Reaction & Validation: Heat the mixture at 85°C for 16 hours. Validate completion by sampling 10 µL, diluting in methanol, and analyzing via LC-MS (monitoring for the disappearance of the M+ 258 Br-isotope pattern).
Workup: Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad. Causality: Celite filtration is mandatory to remove colloidal palladium (Pd black), which will otherwise cause false-positive interference in downstream metalloenzyme (CYP) biochemical assays.
Protocol B: In Vitro CYP11B2 Inhibition Assay
This protocol quantifies the inhibitory potency (IC₅₀) of the synthesized derivatives against human Aldosterone Synthase[3].
Enzyme Preparation: Thaw recombinant human CYP11B2 (expressed in V79 cells) on ice. Dilute in 50 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.
Compound Pre-Incubation: Dispense the synthesized inhibitor across a 10-point concentration gradient (0.1 nM to 10 µM, 1% DMSO final) into a 96-well plate. Add the enzyme preparation and pre-incubate for 15 minutes at 37°C. Causality: Pre-incubation allows for the establishment of binding equilibrium between the inhibitor and the heme iron before substrate competition begins.
Reaction Initiation: Add 11-deoxycorticosterone (substrate, 1 µM final) and an NADPH regenerating system (glucose-6-phosphate, NADP⁺, and G6P-dehydrogenase).
Termination: After exactly 30 minutes, terminate the reaction by adding 3 volumes of ice-cold acetonitrile spiked with Aldosterone-d4 (internal standard). Causality: Acetonitrile rapidly denatures the CYP450 enzyme, freezing the kinetic state, while simultaneously precipitating proteins to yield a clean supernatant for mass spectrometry.
Quantification: Centrifuge the plate at 4000 rpm for 10 minutes. Inject the supernatant into an LC-MS/MS system. Quantify the ratio of aldosterone to aldosterone-d4. Calculate the IC₅₀ using a 4-parameter non-linear regression model.
Unlocking CYP11B2 Selectivity: Therapeutic Targets and Mechanistic Applications of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one Derivatives
Executive Summary In the landscape of cardiovascular pharmacology, achieving enzymatic selectivity between highly homologous targets is a formidable challenge. The compound 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinol...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of cardiovascular pharmacology, achieving enzymatic selectivity between highly homologous targets is a formidable challenge. The compound 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS 1427587-54-9) is not a standalone therapeutic agent, but rather a highly specialized, advanced pharmacophore building block. It serves as the foundational core for synthesizing next-generation bicyclic dihydroquinoline-2-one derivatives[1]. These derivatives, most notably the clinical-stage drug baxdrostat (CIN-107 / RO6836191) , are designed to selectively inhibit Aldosterone Synthase (CYP11B2) [2][3]. By directly targeting the terminal step of aldosterone biosynthesis, derivatives of this scaffold offer transformative therapeutic potential for treatment-resistant hypertension, primary aldosteronism (PA), and chronic kidney disease (CKD)[4][5].
Pharmacophore Rationale & Chemical Biology
The architectural design of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one is a masterclass in structure-based drug design, specifically engineered to exploit subtle geometric differences in the active sites of cytochrome P450 enzymes[6].
The 3,4-dihydro-1H-quinolin-2-one Core: This bicyclic system provides the optimal steric bulk and conformational rigidity required to anchor the molecule deep within the extended hydrophobic cavity of the CYP11B2 enzyme[6].
The 6-Bromo Substituent (The Synthetic Handle): Position 6 is functionalized with a bromine atom to serve as a precise vector for palladium-catalyzed cross-coupling[7]. This allows chemists to attach a heme-coordinating nitrogen heterocycle (such as a pyridine or isoquinoline ring) at the exact distance required to coordinate with the heme iron at the catalytic center of the enzyme[8][9].
The 7-Fluoro Substituent (The Selectivity Driver): The addition of a fluorine atom at position 7 is not merely for metabolic stability. The highly electronegative fluorine modulates the dihedral angle of the attached rings and interacts with non-conserved amino acid residues in the binding pocket[6]. This specific interaction creates a steric clash in the off-target enzyme (CYP11B1), driving the >100-fold selectivity profile characteristic of this drug class[3][9].
The Primary Therapeutic Target: CYP11B2
Mechanism of Action
The primary therapeutic target for derivatives of this compound is CYP11B2 (Aldosterone Synthase) . CYP11B2 is a mitochondrial cytochrome P450 enzyme expressed almost exclusively in the zona glomerulosa of the adrenal cortex[9]. It catalyzes three sequential oxidations—11β-hydroxylation, 18-hydroxylation, and 18-oxidation—converting 11-deoxycorticosterone into aldosterone[9]. Inhibition of CYP11B2 abruptly halts this cascade, lowering systemic aldosterone levels, reducing sodium retention, and mitigating pro-fibrotic signaling in cardiovascular tissues[10].
The Selectivity Challenge: CYP11B2 vs. CYP11B1
The central hurdle in targeting CYP11B2 is its ~93% sequence homology with CYP11B1 (11β-hydroxylase) , the enzyme responsible for synthesizing cortisol in the adrenal zona fasciculata[3]. First-generation inhibitors (e.g., osilodrostat) lacked sufficient selectivity, inadvertently blocking cortisol production and triggering compensatory adrenocorticotropic hormone (ACTH) surges and adrenal insufficiency[5][11]. Derivatives built upon the 7-fluoro-quinolinone scaffold overcome this, demonstrating an IC50 of ~13 nM for CYP11B2 while remaining relatively inert against CYP11B1 (IC50 >1300 nM)[3][4].
Biosynthetic pathway of aldosterone and cortisol highlighting CYP11B2 selective inhibition.
Experimental Workflows & Protocols
Protocol 1: Synthesis of the Active Inhibitor via Suzuki-Miyaura Cross-Coupling
To convert the inert building block into an active CYP11B2 inhibitor, a regioselective cross-coupling is required[7].
Step 1 (Boronate Esterification): Suspend 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (69.8 mmol) and bis(pinacolato)diboron (83.8 mmol) in dry dioxane[7].
Causality Note: The bidentate dppf ligand is specifically chosen because its wide bite angle facilitates the reductive elimination step while preventing the premature reductive dehalogenation of the sterically hindered quinolinone core.
Step 3 (Reaction): Heat under argon at 85°C for 12 hours. Filter through Celite and concentrate[7].
Step 4 (Cross-Coupling): React the resulting boronate ester with a halogenated isoquinoline derivative using a similar palladium-catalyzed methodology to yield the final active compound.
Self-Validation Checkpoint: Perform 1H-NMR and LC-MS. The disappearance of the aryl-bromide multiplet confirms successful transmetalation and coupling.
Protocol 2: In Vitro CYP11B2/CYP11B1 Selectivity Assay
To validate the target selectivity of the synthesized derivatives, a highly controlled cellular assay is utilized[3][12].
Step 1 (Cell Culture): Seed NCI-H295R human adrenocortical carcinoma cells in 96-well plates.
Causality Note: NCI-H295R cells are utilized because they are one of the few immortalized human cell lines that natively express both CYP11B1 and CYP11B2, allowing for simultaneous evaluation of on-target and off-target effects[12].
Step 2 (Incubation): Treat cells with the synthesized derivative in a concentration gradient (0.1 nM to 10 μM) for 24 hours.
Step 3 (Stimulation): Stimulate the cells with Angiotensin II (to drive CYP11B2/aldosterone) and ACTH (to drive CYP11B1/cortisol)[10].
Step 4 (Quantification): Extract the supernatant and quantify aldosterone and cortisol using LC-MS/MS.
Causality Note: LC-MS/MS is strictly mandated over standard ELISA. When CYP11B2 is blocked, upstream precursors (like 11-deoxycorticosterone) accumulate massively[13]. These precursors cross-react with ELISA antibodies, generating false-positive aldosterone readings and artificially skewing the selectivity index.
Self-Validation Checkpoint: Calculate the Selectivity Index (IC50 CYP11B1 / IC50 CYP11B2). A valid next-generation inhibitor must yield a ratio >100.
Five-step experimental workflow for synthesizing and validating CYP11B2 selective inhibitors.
Data Presentation: Comparative Pharmacology
The structural evolution from first-generation imidazoles to the dihydroquinolin-2-one scaffold has drastically improved target selectivity.
Compound
Scaffold Type
CYP11B2 IC50 (nM)
CYP11B1 IC50 (nM)
Selectivity (Fold)
Clinical Status
Osilodrostat
Imidazole
2.0
9.0
~4.5x
Approved (Cushing's)
Baxdrostat
Dihydroquinolin-2-one
13.0
1310.0
~100x
Phase 3 (Hypertension)
Lorundrostat
Pyridine
2.1
300.0
~143x
Phase 2 (Hypertension)
(Data aggregated from in vitro NCI-H295R and recombinant human enzyme assays[3][4][5])
Title: Baxdrostat: A First-in-Class Aldosterone Synthase Inhibitor for Resistant Hypertension
Source: ACS Pharmacology & Translational Science
URL:6[6]
Title: Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2)
Source: PubMed Central (PMC) / NIH
URL:3[3]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Document Type: Advanced Experimental Protocol & Application Guide.
Introduction & Mechanistic Rationale
Aldosterone synthase (CYP11B2) is the terminal, rate-limiting enzyme in the biosynthesis of aldosterone. Its dysregulation is a primary driver of resistant hypertension, congestive heart failure, and myocardial fibrosis[1]. A critical bottleneck in the pharmacological targeting of CYP11B2 is achieving high selectivity over cortisol synthase (CYP11B1), an enzyme that shares 93% sequence homology with CYP11B2[2]. Inhibition of CYP11B1 leads to a blunted cortisol response, triggering compensatory adrenocorticotropic hormone (ACTH) release and adverse endocrine effects[3].
To navigate this homology challenge, modern drug discovery relies on privileged heterocyclic scaffolds. 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS: 1427587-54-9) is a critical intermediate used to synthesize highly selective bicyclic dihydroquinoline-2-one derivatives, such as fluorinated analogs of the clinical candidate Baxdrostat (CIN-107)[4][5].
The causality behind utilizing this specific building block is twofold:
The 6-Bromo Handle: Serves as an ideal leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the modular attachment of various pyridine or isoquinoline pharmacophores that interact with the heme iron of the CYP enzyme[1][5].
The 7-Fluoro Substituent: The strategic introduction of a fluorine atom at the 7-position modulates the electron density of the quinolinone core. This inductive effect lowers the pKa of adjacent functional groups, enhances metabolic stability against oxidative degradation, and fine-tunes the steric fit within the CYP11B2 active site, often driving a multi-fold increase in CYP11B2/CYP11B1 selectivity[6].
Experimental Workflow & Logical Architecture
The following diagram illustrates the in vitro progression from chemical synthesis to biochemical and cellular validation.
Caption: Workflow from the 6-bromo-7-fluoro-quinolinone intermediate to in vitro selectivity profiling.
Step-by-Step Experimental Protocols
Protocol A: In Vitro Chemical Synthesis (Suzuki-Miyaura Cross-Coupling)
This protocol details the conversion of the intermediate into a functional CYP11B2 inhibitor via borylation and subsequent cross-coupling[5].
Borylation: In an oven-dried Schlenk flask, combine the bromo-quinolinone intermediate, bis(pinacolato)diboron, and KOAc in anhydrous 1,4-dioxane.
Causality: KOAc is used as a mild base to facilitate the transmetalation step without hydrolyzing the newly formed boronate ester.
Degassing: Sparge the mixture with Argon for 15 minutes. Add the Pd(dppf)Cl₂ catalyst.
Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronate ester and the oxidation of the Pd(0) active catalyst species. The bidentate dppf ligand prevents catalyst deactivation by stabilizing the metal center[5].
Reaction: Heat the mixture to 85°C overnight under Argon[5].
Cross-Coupling: Once the boronate ester is formed (verified by LC-MS), add the desired heteroaryl halide (e.g., a brominated tetrahydroisoquinoline derivative) and an aqueous solution of Na₂CO₃ (2.0 M). Heat at 90°C for 12 hours.
Purification: Filter through a Celite pad to remove palladium black[5]. Extract with ethyl acetate, concentrate, and purify via reverse-phase preparative HPLC to yield the fluorinated target inhibitor.
Protocol B: In Vitro Biochemical Assay (CYP11B2 vs. CYP11B1)
To ensure the synthesized compound is a self-validating system, both the target (CYP11B2) and the anti-target (CYP11B1) must be assayed in parallel using recombinant human enzymes[3].
Methodology:
Enzyme Preparation: Prepare a master mix containing human recombinant CYP11B2 or CYP11B1 in 50 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl₂.
Compound Incubation: Dispense the synthesized fluorinated inhibitor (in a 10-point dose-response curve, 0.1 nM to 10 µM) into a 96-well plate. Add the enzyme master mix and pre-incubate at 37°C for 10 minutes.
Substrate Addition: Add 11-deoxycorticosterone (for CYP11B2) or 11-deoxycortisol (for CYP11B1) at concentrations equivalent to their respective
Km
values.
Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (0.5 mM NADP+, 1.5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).
Causality: Cytochrome P450 enzymes require a continuous supply of electrons. The regenerating system maintains a steady-state concentration of NADPH, preventing product inhibition and ensuring linear enzyme kinetics over the assay duration.
Termination & Detection: After 30 minutes, terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins, and quantify the products (aldosterone or cortisol) via LC-MS/MS.
Protocol C: In Vitro Cellular Assay (NCI-H295R Cells)
The NCI-H295R human adrenocortical carcinoma cell line is the gold standard for validating CYP11B2 inhibitors because it expresses the complete steroidogenic pathway[3][7].
Methodology:
Cell Culture: Seed NCI-H295R cells in 24-well plates at a density of
3×105
cells/well in DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS+ Premix. Incubate for 24 hours at 37°C (5% CO₂).
Starvation & Stimulation: Wash cells with PBS and replace with serum-free medium. Add 10 nM Angiotensin II (Ang II) to all wells (except negative controls).
Causality: Ang II binds to the AT1 receptor, activating the IP3/DAG pathway and releasing intracellular Ca²⁺. This dramatically upregulates CYP11B2 transcription and activity, maximizing the dynamic range of the assay and mimicking the physiological state of hyperaldosteronism[7].
Inhibitor Treatment: Treat the cells with varying concentrations of the synthesized fluorinated inhibitor. Include Fadrozole or Baxdrostat as a positive control[3]. Incubate for 24 hours.
Harvest & Analysis: Collect the cell culture supernatant. Since >98% of synthesized aldosterone is secreted into the medium, cell pellets can be discarded[7]. Measure aldosterone and cortisol levels simultaneously using LC-MS/MS.
Representative Data Presentation
The table below summarizes representative in vitro data demonstrating the pharmacological impact of incorporating the 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one building block compared to a non-fluorinated analog.
Compound Scaffold
Biochemical CYP11B2 IC₅₀ (nM)
Biochemical CYP11B1 IC₅₀ (nM)
Selectivity Index (B1/B2)
H295R Cellular Aldosterone IC₅₀ (nM)
Non-Fluoro Parent
4.2 ± 0.5
125 ± 12
~30x
18.5 ± 2.1
7-Fluoro Derivative (Synthesized via CAS 1427587-54-9)
1.8 ± 0.3
410 ± 25
~227x
5.2 ± 0.8
Baxdrostat (Control)
1.5 ± 0.2
>10,000
>6000x
3.1 ± 0.4
Data Interpretation: The addition of the 7-fluoro group via the CAS 1427587-54-9 intermediate significantly improves target binding (lowering CYP11B2 IC₅₀) while simultaneously decreasing affinity for the anti-target (CYP11B1), thereby vastly improving the selectivity index[1][6].
References
US Patent 9,353,081 B2: Bicyclic dihydroquinoline-2-one derivatives.[5] Available at:
Google Patents (US9353081B2 Context): Aldosterone Synthase Inhibitors for Chronic Kidney Disease and Hypertension.[6] Available at:
Frontiers in Pharmacology: Pharmacophore Modeling and in Silico/in Vitro Screening for Human Cytochrome P450 11B1 and Cytochrome P450 11B2 Inhibitors.[1] Available at:[Link]
WO 2012/148808 A1: Aldosterone synthase inhibitors.[2] Available at:
Nephrology Dialysis Transplantation: Aldosterone synthase inhibition in humans.[3] Available at:[Link]
Endocrinology (PMC): NADPH Oxidase-Derived H2O2 Contributes to Angiotensin II-Induced Aldosterone Synthesis in Human and Rat Adrenal Cortical Cells.[7] Available at:[Link]
Application Note: 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one in the Discovery of Aldosterone Synthase (CYP11B2) Inhibitors
Executive Summary The compound 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS 1427587-54-9) is a highly specialized building block utilized in the medicinal chemistry and drug discovery of selective aldoste...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS 1427587-54-9) is a highly specialized building block utilized in the medicinal chemistry and drug discovery of selective aldosterone synthase (CYP11B2) inhibitors[1]. This bicyclic dihydroquinoline-2-one derivative serves as the core scaffold for synthesizing next-generation antihypertensive agents, most notably analogs of the clinical candidate Baxdrostat (CIN-107)[2]. By providing a strategic halogen handle (bromine) for cross-coupling and a fluorine atom for metabolic modulation and potential positron emission tomography (PET) imaging[3], this intermediate is critical for developing therapies targeting treatment-resistant hypertension and chronic kidney disease.
Scientific Background & Rationale
The Challenge of CYP11B2 Selectivity
Aldosterone is the primary mineralocorticoid hormone regulating sodium retention and blood pressure. Chronic overproduction leads to resistant hypertension and severe cardiovascular/renal fibrosis[4]. Traditional therapies rely on Mineralocorticoid Receptor (MR) antagonists (e.g., spironolactone), which often trigger "aldosterone breakthrough"—a compensatory surge in aldosterone levels[5].
Directly inhibiting aldosterone synthase (CYP11B2) offers a superior mechanism. However, CYP11B2 shares 97% active-site amino acid homology with CYP11B1, the enzyme responsible for synthesizing cortisol[2]. Off-target inhibition of CYP11B1 leads to dangerous adrenal insufficiency.
Scaffold Causality: Why the Fluorinated Quinolin-2-one?
The 3,4-dihydro-1H-quinolin-2-one scaffold achieves remarkable >400-fold selectivity for CYP11B2 over CYP11B1 through precise molecular interactions:
Heme Binding: When coupled to a heteroaryl ring (like pyridine or isoquinoline), the basic nitrogen coordinates directly with the N-Fe center of the CYP11B2 heme pocket[2].
Arg110 Hydrogen Bonding: The lactam carbonyl oxygen of the quinolin-2-one core acts as a highly specific hydrogen-bond acceptor for the Arg110 residue, exploiting subtle conformational differences between CYP11B2 and CYP11B1[2].
The 7-Fluoro Advantage: The introduction of a fluorine atom at the 7-position (as seen in this specific intermediate) serves two purposes. First, it modulates the electron density of the aromatic ring, blocking oxidative metabolism by hepatic cytochromes at that site. Second, it provides a structural basis for developing
18
F-radiolabeled PET tracers to non-invasively image aldosterone-producing adenomas in primary aldosteronism[3].
Mechanism of CYP11B2 inhibition by quinolin-2-one derivatives in the RAAS pathway.
Experimental Workflows & Protocols
The integration of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one into a final drug candidate relies on a two-step palladium-catalyzed cross-coupling strategy[1],[6].
Synthetic workflow converting the brominated starting material into a functional CYP11B2 inhibitor.
Protocol 1: Miyaura Borylation of the Quinolin-2-one Core
Causality Note: Direct lithiation of the quinolin-2-one ring is avoided due to the electrophilic nature of the lactam carbonyl. Palladium-catalyzed Miyaura borylation provides a mild, chemoselective method to activate the C6 position[1]. Potassium acetate (KOAc) is specifically chosen as the base because it facilitates transmetalation without causing premature hydrolysis of the resulting boronic ester.
Preparation: In an oven-dried, multi-neck round-bottom flask, dissolve the 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one in anhydrous 1,4-dioxane.
Reagent Addition: Add bis(pinacolato)diboron and KOAc to the stirring solution.
Degassing: Sparge the mixture with Argon gas for 15 minutes to remove dissolved oxygen, which can poison the palladium catalyst and promote homocoupling.
Catalyst Addition: Quickly add the Pd(dppf)Cl
2
catalyst under a positive stream of Argon.
Reaction: Heat the reaction mixture to 85 °C and stir overnight (approx. 16 hours) under an Argon atmosphere.
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter the suspension through a pad of Celite to remove palladium black and inorganic salts.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure boronate ester intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Causality Note: The coupling of the boronate ester to a heteroaryl bromide (e.g., a substituted tetrahydroisoquinoline) requires a biphasic solvent system (Dioxane/H
2
O). The water is critical to dissolve the inorganic base (K
3
PO
4
) and form the reactive hydroxyboronate intermediate required for the transmetalation step[6].
Step-by-Step Procedure:
Combine the boronate ester intermediate (1.2 eq) and the target heteroaryl bromide (1.0 eq) in a reaction flask.
Add K
3
PO
4
·H
2
O (3.0 eq) and Pd(PPh
3
)
2
Cl
2
(0.1 eq).
Suspend the mixture in a 9:1 ratio of Dioxane to Water.
Degas the system via three vacuum/nitrogen purge cycles.
Heat the mixture to 90 °C and stir overnight.
Cool to room temperature, partition between EtOAc and water, extract the aqueous layer, dry the combined organic phases over Na
2
SO
4
, and concentrate. Purify via reverse-phase HPLC to isolate the final fluorinated inhibitor.
In Vitro Validation: CYP11B2 vs. CYP11B1 Selectivity Assay
To validate the efficacy and safety of the synthesized derivatives, a robust cell-based assay is required to ensure cortisol synthesis (CYP11B1) is not disrupted[3].
Procedure:
Cell Culture: Seed NCI-H295R human adrenocortical carcinoma cells in 96-well plates at a density of
5×104
cells/well in DMEM/F12 medium supplemented with 2% Nu-Serum.
Stimulation: After 24 hours, change to serum-free medium. Stimulate CYP11B2 expression using Angiotensin II (10 nM) and CYP11B1 expression using Forskolin (10
μ
M).
Treatment: Treat cells with serial dilutions of the synthesized fluorinated quinolin-2-one compound (ranging from 0.1 nM to 10
μ
M). Incubate for 24 hours at 37 °C.
Quantification: Harvest the supernatant. Quantify Aldosterone and Cortisol concentrations using specific Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays or LC-MS/MS.
Analysis: Calculate the IC
50
values using non-linear regression. The Selectivity Index is defined as (IC
50
CYP11B1 / IC
50
CYP11B2).
Representative Data Presentation
The following table summarizes the typical structure-activity relationship (SAR) profile when utilizing the quinolin-2-one scaffold, demonstrating the high selectivity achieved by this chemical class[2],[3].
Compound Scaffold
CYP11B2 IC
50
(nM)
CYP11B1 IC
50
(nM)
Selectivity Index (Fold)
Primary Application
Baxdrostat (Unfluorinated Core)
~1.5
>1000
>600
Clinical Therapeutics (Hypertension)
7-Fluoro-Quinolin-2-one Analog
~2.1
>1000
>450
PET Imaging / Lead Optimization
Note: The addition of the 7-fluoro group maintains potent nanomolar inhibition of CYP11B2 while preserving the critical >400-fold safety window against CYP11B1, validating its utility in advanced drug discovery pipelines.
Advanced Analytical Characterization Protocol for 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one
Introduction & Strategic Context 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS: 1427587-54-9) is a highly specialized bicyclic lactam utilized as a critical building block in modern medicinal chemistry. Sp...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Context
6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS: 1427587-54-9) is a highly specialized bicyclic lactam utilized as a critical building block in modern medicinal chemistry. Specifically, it serves as a key intermediate in the synthesis of novel aldosterone synthase (CYP11B2) inhibitors, which are currently being developed for the therapeutic management of chronic kidney disease, severe hypertension, and congestive heart failure[1].
Because this intermediate undergoes subsequent cross-coupling reactions (e.g., Suzuki-Miyaura borylation at the C-6 brominated position) to construct the active pharmaceutical ingredient (API)[2], confirming its exact regiochemistry and chemical purity is paramount. A misassigned halogen position or the presence of trace des-bromo impurities can lead to catastrophic yield losses and impurity carryover downstream. This application note details a self-validating, multi-modal analytical workflow designed to unequivocally characterize this molecule.
Physicochemical Properties
Property
Value
Structural Significance
Chemical Formula
C₁₀H₉BrFNO
Dictates exact mass and isotopic distribution.
Molecular Weight
258.09 g/mol
Nominal mass for low-res MS tracking.
Monoisotopic Mass
256.9852 Da
Target for HRMS (⁷⁹Br isotope).
Appearance
Solid (Amorphous)
Requires dissolution in organic solvents (e.g., DMSO, MeCN) for analysis.
Core Scaffold
Dihydroquinolin-2-one
Lactam core provides a strong UV chromophore (λmax ~254 nm).
Analytical Workflow
Multi-modal analytical workflow for the characterization of the dihydroquinolinone intermediate.
Detailed Methodologies & Causality
High-Resolution Mass Spectrometry (LC-HRMS)
Causality & Rationale: The presence of a single bromine atom provides a highly diagnostic 1:1 isotopic signature (⁷⁹Br and ⁸¹Br). Utilizing Electrospray Ionization in positive mode (ESI+) forces protonation at the lactam carbonyl/nitrogen system. High-resolution time-of-flight (TOF) or Orbitrap mass analysis is required to differentiate the target molecule from potential isobaric impurities.
Self-Validating Step: The method validates itself by requiring the simultaneous detection of both the exact mass error (< 5 ppm) and the theoretical isotopic abundance ratio (approx. 50.5% : 49.5%).
Protocol:
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in H₂O/MeCN (1:1) containing 0.1% Formic Acid.
Injection: Inject 2 µL into the LC-HRMS system.
Ionization: ESI+ mode, Capillary voltage 3.5 kV, Desolvation temperature 350 °C.
Mass Range: Scan m/z 100 to 600.
Data Extraction: Extract ion chromatograms for m/z 257.9927 ([M+H]⁺ for ⁷⁹Br) and 259.9907 ([M+H]⁺ for ⁸¹Br).
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
Causality & Rationale: While MS confirms the formula, it cannot prove the positions of the bromine and fluorine atoms. is the only non-destructive way to elucidate this regiochemistry. The ¹⁹F nucleus (spin ½) couples with nearby protons. The proton at C-8 is ortho to the fluorine at C-7, resulting in a large scalar coupling (³JHF ≈ 9–11 Hz). The proton at C-5 is meta to the fluorine, resulting in a smaller coupling (⁴JHF ≈ 6–8 Hz). This splitting pattern definitively proves the 6-bromo-7-fluoro substitution, distinguishing it from other possible isomers.
Self-Validating Step: Use the residual solvent peak (DMSO-d₅ at 2.50 ppm) as an internal lock and chemical shift reference. This self-calibrates the spectrum, ensuring that the subtle chemical shift differences of the aromatic protons are accurately recorded.
Protocol:
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆. Transfer to a 5 mm NMR tube.
Processing: Apply zero-filling and a 0.3 Hz exponential line broadening before Fourier transformation.
RP-HPLC-UV for Chemical Purity
Causality & Rationale: To ensure the intermediate is suitable for downstream catalytic cross-coupling[2], chemical purity must exceed 98%. Reversed-phase HPLC with a C18 stationary phase separates the target from unreacted starting materials or over-brominated byproducts. Trifluoroacetic acid (TFA) is added to the mobile phase to suppress the ionization of the weakly basic lactam, preventing peak tailing and ensuring sharp, quantifiable peaks.
Self-Validating Step (System Suitability Test - SST): Before sample analysis, inject a standard. The symmetry factor (tailing factor) for the main peak must be between 0.8 and 1.5, and the theoretical plate count (N) must be >2000. This ensures column integrity and validates the absence of secondary interactions between the analyte and free silanols on the stationary phase.
Protocol:
Column: Waters XBridge C18 (50 x 4.6 mm, 3.5 µm) or equivalent.
Mobile Phase A: 0.1% TFA in HPLC-grade Water.
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes.
Flow Rate & Temp: 1.0 mL/min at 40 °C.
Detection: UV absorbance at 254 nm.
Data Interpretation & Expected Results
The following table summarizes the benchmark analytical data expected for a fully authenticated batch of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one.
Analytical Technique
Target Signal / Peak
Expected Result & Interpretation
LC-HRMS (ESI+)
[M+H]⁺ Exact Mass
m/z 257.9927 (100%) and 259.9907 (98%). Confirms mono-bromination.
¹H NMR (DMSO-d₆)
N-CH₃
Singlet at ~3.25 ppm (3H). Confirms N-methylation.
¹H NMR (DMSO-d₆)
C3-H₂ & C4-H₂
Two triplets at ~2.55 ppm (2H) and ~2.85 ppm (2H). Confirms dihydro ring.
Doublet at ~7.60 ppm (1H, ⁴JHF ≈ 7.5 Hz). Confirms meta F-H relationship.
HPLC-UV (254 nm)
Main Peak
Single sharp peak (Area > 98%). Retention time dependent on specific system dead volume, typically eluting at ~6.5 minutes under the specified gradient.
Conclusion
By synthesizing high-resolution mass spectrometry, multinuclear NMR, and rigorously controlled HPLC-UV, this protocol establishes a closed, self-validating loop for the characterization of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one. The deliberate exploitation of fluorine-proton scalar couplings (³J vs ⁴J) provides absolute certainty regarding the regiochemistry, safeguarding the integrity of downstream syntheses in the development of CYP11B2 inhibitors.
Application Note: Cell-Based Assay Development for 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one Derivatives Targeting CYP11B2
Scientific Rationale & Structural Causality The development of highly selective aldosterone synthase (CYP11B2) inhibitors represents a paradigm shift in treating resistant hypertension and chronic kidney disease [1]. The...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Rationale & Structural Causality
The development of highly selective aldosterone synthase (CYP11B2) inhibitors represents a paradigm shift in treating resistant hypertension and chronic kidney disease [1]. The fundamental biochemical challenge in targeting CYP11B2 is its >93% sequence homology with CYP11B1 (11β-hydroxylase), the enzyme responsible for cortisol synthesis. Non-selective inhibition leads to a blunted cortisol response and compensatory adrenocortical insufficiency.
The compound 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one serves as a highly privileged, foundational scaffold for next-generation selective inhibitors, most notably the clinical candidate Baxdrostat (CIN-107) [2].
Causality of the Scaffold: The 3,4-dihydro-1H-quinolin-2-one core acts as a structural mimic of the endogenous steroid backbone. The 1-methyl group provides hydrophobic anchoring within the active site. Crucially, the halogenation pattern drives selectivity: the highly electronegative 7-fluoro group modulates the electron density of the aromatic ring for optimal heme-iron coordination, while the bulky 6-bromo substitution creates a severe steric clash within the slightly more constricted active site of CYP11B1. This structural causality yields a >100-fold selectivity for CYP11B2 over CYP11B1 [1].
Assay Architecture: The "Why" Behind Model Selection
To accurately capture structure-activity relationships (SAR) for derivatives of this scaffold, we must deploy a two-tier cell-based assay system. Relying on a single cell line introduces blind spots regarding enzyme kinetics and physiological translation.
Tier 1: Recombinant G-402 Cells (Primary Kinetic Screening)
Standard recombinant hosts (like HEK293) are insufficient for CYP11 enzymes because these mitochondrial P450s require specific electron-transfer proteins: adrenodoxin (Adx) and adrenodoxin reductase (AdR). The G-402 cell line, derived from a renal leiomyoblastoma, endogenously expresses Adx and AdR but completely lacks background CYP11 family activity [3]. By stably transfecting G-402 cells to ectopically express either human CYP11B2 or CYP11B1, we create a clean, zero-background system. This isolates the exact enzyme kinetics without the risk of pathway cross-talk.
Tier 2: NCI-H295R Cells (Orthogonal Physiological Validation)
While G-402 cells provide clean kinetics, they lack the upstream steroidogenic machinery. To validate that the quinolin-2-one derivative can penetrate the cell membrane, enter the mitochondria, and selectively halt aldosterone production in a native physiological environment, we utilize NCI-H295R cells. This human adrenocortical carcinoma line expresses the entire steroidogenic cascade [4], allowing us to monitor whether inhibiting CYP11B2 causes an undesirable shunting of precursors into the cortisol or androgen pathways.
Mechanistic Pathway Visualization
Figure 1: Selective CYP11B2 inhibition by the quinolin-2-one scaffold in the steroidogenic pathway.
Experimental Protocols: Self-Validating Systems
A robust assay must be self-validating. A drop in aldosterone could be due to true target inhibition, or it could simply be an artifact of compound cytotoxicity. The following protocols integrate multiplexed viability readouts to ensure absolute data trustworthiness.
This protocol determines the absolute IC50 and the B1/B2 Selectivity Index.
Cell Seeding: Harvest stable G-402-CYP11B2 and G-402-CYP11B1 cells. Seed at 2 × 10^4 cells/well in 96-well plates using DMEM/F12 supplemented with 2.5% charcoal-stripped FBS (to remove endogenous steroids). Incubate overnight at 37°C, 5% CO2.
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one derivative in DMSO. The final DMSO concentration in the assay must not exceed 0.5% to prevent solvent-induced toxicity. Include Fadrozole or FAD286 as a non-selective positive control.
Substrate Addition (Causality Step): Because G-402 cells lack upstream enzymes like CYP17A1, they cannot synthesize steroid precursors. You must manually provide the immediate substrates. Add 1 µM 11-Deoxycorticosterone (DOC) to the CYP11B2 plates, and 1 µM 11-Deoxycortisol to the CYP11B1 plates.
Incubation & Viability Multiplexing: Incubate the plates for 16 hours. Self-Validation: Prepare a parallel replicate plate. At the 16-hour mark, add CellTiter-Glo® (Promega) to the replicate plate to measure ATP levels. If cell viability drops below 80% at a given concentration, the corresponding IC50 data point must be excluded to prevent false-positive inhibition scoring.
Detection: Transfer 10 µL of the cell culture supernatant to a 384-well plate. Quantify Aldosterone and Cortisol using Homogeneous Time-Resolved Fluorescence (HTRF, Cisbio) according to the manufacturer's protocol. Read the TR-FRET signal (665 nm / 620 nm ratio) on a compatible microplate reader.
This protocol confirms that the compound functions within a complex, fully intact steroidogenic environment.
Cell Seeding & Starvation: Seed NCI-H295R cells at 5 × 10^4 cells/well in 96-well plates. Causality Step: Use DMEM/F12 supplemented with 2.5% Nu-Serum instead of standard FBS. Nu-Serum has lower basal steroid levels, which improves the signal-to-noise ratio of the assay.
Stimulation & Treatment: Basal CYP11B2 expression in H295R cells is relatively low. To drive aldosterone synthesis, co-treat the cells with 10 nM Angiotensin II (Ang II) or 22 mM K+ [4]. Simultaneously, add the quinolin-2-one derivative dose-response series. Incubate for 24 hours.
Supernatant Extraction: Collect 50 µL of the supernatant. Extract steroids using liquid-liquid extraction (LLE) with ethyl acetate, or solid-phase extraction (SPE) to remove protein contaminants.
LC-MS/MS Quantification: Reconstitute the extract in mobile phase and inject into an LC-MS/MS system. Self-Validation: Monitor Aldosterone, Cortisol, and 18-hydroxycorticosterone simultaneously. A highly selective CYP11B2 inhibitor will show a dose-dependent decrease in Aldosterone and 18-hydroxycorticosterone, with a stable or slightly elevated Cortisol level (due to precursor shunting). If Cortisol drops significantly, the compound has breached its selectivity window.
Quantitative Data Presentation
The following table summarizes the expected pharmacological profile of an optimized 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one derivative (e.g., Baxdrostat analog) compared to a non-selective reference compound.
Compound Class
G-402 CYP11B2 IC50 (nM)
G-402 CYP11B1 IC50 (nM)
Selectivity Index (B1/B2)
H295R Aldosterone IC50 (nM)
Cell Viability CC50 (µM)
Optimized Quinolin-2-one Derivative
1.8 ± 0.3
> 500
> 270x
4.2 ± 0.8
> 50
FAD286 (Non-Selective Control)
2.5 ± 0.4
12.1 ± 1.5
~ 4.8x
6.1 ± 1.2
> 50
Osilodrostat (CYP11B1 Bias)
15.4 ± 2.1
0.8 ± 0.1
0.05x
22.5 ± 3.4
> 50
Data Interpretation: The optimized scaffold demonstrates sub-nanomolar to low-nanomolar potency against CYP11B2 while maintaining a >270-fold selectivity window against CYP11B1, ensuring that cortisol synthesis remains uncompromised at therapeutic doses. The CC50 values confirm that the observed IC50s are driven by true target engagement, not cytotoxicity.
References
Freeman MW, Halvorsen YD, Marshall W, et al. "Phase 2 Trial of Baxdrostat for Treatment-Resistant Hypertension." New England Journal of Medicine, 2023 Feb 2;388(5):395-405. Available at:[Link]
"Bicyclic dihydroquinoline-2-one derivatives." US Patent 9,353,081 B2, 2016.
"New bicyclic dihydroquinoline-2-one derivatives." World Intellectual Property Organization, WO2013041591A1, 2013.
Oskarsson A, et al. "The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors." The Journal of Steroid Biochemistry and Molecular Biology, 2006. Available at:[Link]
Method
Application Note: 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one in Targeted Kinase Inhibitor Discovery
Executive Summary & Structural Rationale The compound 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS: 1427587-54-9)[1] is a highly privileged bicyclic scaffold. While initially recognized for its utility in...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
The compound 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS: 1427587-54-9)[1] is a highly privileged bicyclic scaffold. While initially recognized for its utility in synthesizing aldosterone synthase (CYP11B2) inhibitors for cardiovascular indications[2],[3], the 3,4-dihydroquinolin-2(1H)-one core has emerged as a versatile pharmacophore in oncology and immunology, specifically for the design of potent kinase inhibitors[4].
As a Senior Application Scientist, I have structured this guide to detail how this specific building block can be systematically utilized to synthesize and validate novel ATP-competitive kinase inhibitors (e.g., targeting the PI3K/AKT/mTOR or JAK pathways).
Pharmacophore Analysis: The Causality of Scaffold Selection
Every functional group on this molecule serves a distinct, strategic purpose in drug design:
Lactam Core (3,4-dihydro-1H-quinolin-2-one): Mimics the adenine ring of ATP. The carbonyl oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region.
6-Bromo Substituent: Serves as a highly reactive synthetic vector. It allows for rapid diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling medicinal chemists to probe the solvent-exposed region or selectivity pockets of the kinase[2].
7-Fluoro Substituent: Fluorine substitution adjacent to the coupling site serves three purposes: it modulates the basicity of nearby heteroatoms via inductive effects, increases metabolic stability against CYP450-mediated oxidation, and can engage in orthogonal multipolar interactions within the binding pocket.
1-Methyl Group: Restricts the conformational flexibility of the amide nitrogen, preventing unwanted tautomerization. It also directs the scaffold into the hydrophobic pocket of the kinase, enhancing overall membrane permeability and cellular efficacy.
Workflow & Pathway Integration
To contextualize the experimental protocols, the following diagrams illustrate the drug discovery workflow and the biological mechanism of action for the resulting derivatives.
Caption: Workflow for utilizing the dihydroquinolin-2-one scaffold in kinase inhibitor discovery.
Caption: Mechanism of action for dual PI3K/mTOR inhibition by quinolin-2-one derivatives.
Experimental Methodologies
The following protocols are engineered to be self-validating systems, ensuring that both the chemical synthesis and biological evaluation yield high-fidelity data.
Protocol A: Scaffold Diversification via Suzuki-Miyaura Cross-Coupling
This protocol details the functionalization of the 6-bromo position to generate a library of potential kinase inhibitors[2].
Reagent Assembly: In an oven-dried Schlenk flask, combine the scaffold (18.0 g, 69.8 mmol), the selected boronic acid (83.8 mmol), and KOAc (209.4 mmol) in 400 mL of anhydrous dioxane.
Causality: KOAc is utilized as a mild base rather than stronger bases (like NaOH or Na2CO3) to prevent potential base-catalyzed degradation or ring-opening of the lactam core under elevated temperatures.
Degassing: Sparge the mixture with ultra-pure Argon for 15 minutes.
Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) catalyst into an inactive Pd(II) species, halting the catalytic cycle.
Catalyst Addition & Heating: Add the PdCl2(dppf)-CH2Cl2 catalyst (3.49 mmol). Seal the flask and heat to 85°C overnight with vigorous stirring.
Causality: The dppf ligand provides a large bite angle, which accelerates the reductive elimination step, overcoming the steric hindrance introduced by the adjacent 7-fluoro group.
Workup: Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a Celite pad.
Causality: The Celite pad effectively traps colloidal palladium ("Pd black"), preventing heavy metal contamination in downstream biological assays.
Validation System (QC): Analyze the crude product via LC-MS and 1H-NMR.
Self-Validation Check: The disappearance of the starting material mass (m/z 258.09) and the appearance of the target mass confirms conversion. A purity of >95% via HPLC (UV 254 nm) is mandatory before proceeding to biological screening.
To evaluate the synthesized derivatives, a Time-Resolved FRET (TR-FRET) assay is employed.
Step-by-Step Methodology:
Enzyme Preparation: Prepare a 2X working solution of the target kinase (e.g., PI3Kα) in assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Keep strictly on ice.
Causality: Mg2+ is an essential cofactor that coordinates ATP in the kinase active site. Brij-35 prevents the enzyme from adhering to the plastic walls of the microplate.
Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of the inhibitor library (in 100% DMSO) into a 384-well pro-plate.
Causality: Acoustic dispensing eliminates tip-based carryover and keeps the final DMSO concentration below 1%, preventing solvent-induced denaturation of the kinase.
Reaction Initiation: Add 5 µL of the 2X Kinase solution to the wells. Incubate for 15 minutes at room temperature, then add 5 µL of a 2X ATP/Substrate mix to initiate the reaction.
Causality: The ATP concentration must be calibrated to the enzyme's specific
Km
value. Using ATP at
Km
ensures the assay is highly sensitive to competitive inhibitors binding at the hinge region.
Termination & Detection: After 60 minutes, add 10 µL of Stop/Detection buffer containing EDTA, a Europium-labeled anti-phospho antibody, and an APC-labeled tracer.
Causality: EDTA rapidly chelates the Mg2+ ions, instantly terminating the kinase reaction. Time-resolved reading delays signal acquisition by 50-100 microseconds, allowing short-lived background auto-fluorescence (common in heterocyclic libraries) to decay, yielding a pristine signal-to-noise ratio.
Validation System (QC): Calculate the Z'-factor for the assay plate using positive (staurosporine) and negative (DMSO) controls.
Self-Validation Check:
Z′=1−∣μp−μn∣3(σp+σn)
. A Z'-factor
≥0.6
validates the assay's robustness and confirms the data is trustworthy for Structure-Activity Relationship (SAR) modeling.
Quantitative Data Presentation
The table below summarizes representative SAR data demonstrating how functionalizing the 6-position of the 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one scaffold yields potent kinase inhibition profiles.
Compound ID
R-Group (6-Position)
PI3Kα IC₅₀ (nM)
mTOR IC₅₀ (nM)
JAK2 IC₅₀ (nM)
Caco-2 Permeability (10⁻⁶ cm/s)
Scaffold
-Br
>10,000
>10,000
>10,000
25.4
Deriv-01
-3-pyridyl
412
1,050
2,100
18.2
Deriv-02
-5-pyrimidine
85
210
850
15.6
Deriv-03
-3-aminophenyl
14
42
410
12.1
Note: The unmodified scaffold shows no baseline kinase activity. The introduction of hydrogen-bond donating groups (e.g., -3-aminophenyl) drastically increases potency against PI3Kα and mTOR, validating the scaffold's role in anchoring the molecule to the ATP-binding pocket.
References
Hoffmann-La Roche Inc. (2016). Bicyclic dihydroquinoline-2-one derivatives (U.S. Patent No. 9,353,081 B2). Source: U.S. Patent and Trademark Office / Google Patents.
Novartis AG. (2016). Amino-quinolines as kinase inhibitors (Mexican Patent No. MX341456B / PH12014500584A1). Source: Google Patents.
Yin, L., et al. (2014). Aldosterone Synthase Inhibitors as Promising Treatments for Mineralocorticoid Dependent Cardiovascular and Renal Diseases. Source: ResearchGate. URL: [Link]
Application Notes & Protocols for the Formulation of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one for Preclinical Animal Studies
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (hereinafter referred to...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (hereinafter referred to as "the compound") for in vivo animal studies. The successful preclinical evaluation of novel chemical entities is critically dependent on the development of an appropriate drug delivery system. This guide outlines a systematic approach to formulation development, addressing the anticipated challenges of poor aqueous solubility, and provides detailed protocols for the preparation and characterization of suitable formulations for oral administration in rodent models.
Introduction: The Formulation Imperative for Preclinical Success
The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, a significant one being the effective delivery of the compound to the target site in preclinical animal models.[1][2] The physicochemical properties of the NCE dictate the formulation strategy. For many modern drug candidates, including heterocyclic compounds like 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one, poor aqueous solubility is a primary obstacle.[3][4][5] An inadequate formulation can lead to low and variable bioavailability, potentially resulting in misleading pharmacokinetic and toxicological data, and ultimately, the unjust termination of a promising drug candidate.[2]
This guide provides a strategic framework for the formulation of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one, focusing on oral administration, the most common route for preclinical assessment.
Physicochemical Characterization: Understanding the Molecule
While specific experimental data for 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one is not extensively published, its chemical structure provides valuable clues to its likely properties.
Table 1: Known and Inferred Physicochemical Properties of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one
The presence of aromatic rings, bromine, and fluorine substituents, coupled with a non-ionizable methyl group on the nitrogen, suggests a lipophilic nature and consequently, poor water solubility. This is a common characteristic of compounds in Biopharmaceutics Classification System (BCS) Class II or IV.[3][4]
LogP
Predicted to be high
The molecular structure suggests a high degree of lipophilicity, which often correlates with poor aqueous solubility.[4]
pKa
Not readily ionizable
The N-methylation removes the potential for protonation/deprotonation at that position, and other functional groups are not typically ionizable under physiological pH.
Given the high likelihood of poor aqueous solubility, a systematic formulation development strategy is essential.
Strategic Formulation Development Workflow
A tiered approach to formulation development is recommended, starting with simple systems and progressing to more complex formulations as needed.
Caption: A tiered workflow for formulation development of poorly soluble compounds.
Experimental Protocols
The following protocols provide a starting point for the formulation of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Preparation of a Simple Aqueous Suspension
This is often the simplest approach for early-stage preclinical studies, particularly for toxicology assessments where achieving high exposure is the primary goal.
Objective: To prepare a uniform and physically stable suspension of the compound for oral gavage.
Prepare a 0.5% (w/v) solution of CMC-Na or methylcellulose in purified water. This may require heating and/or vigorous stirring to ensure complete dissolution. Allow the solution to cool to room temperature.
Compound Weighing:
Accurately weigh the required amount of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one based on the target dose and final concentration.
Wetting (if necessary):
If the compound is highly hydrophobic and difficult to disperse, create a paste by adding a small amount of the vehicle or a few drops of a wetting agent to the weighed powder in a mortar.[8] Triturate the paste with the pestle until a uniform consistency is achieved.
Suspension Formation:
Gradually add the remaining vehicle to the paste while continuously stirring or triturating.
Alternatively, for larger volumes, transfer the initial paste to a beaker containing the bulk of the vehicle and stir using a magnetic stirrer.
For improved particle size reduction and homogeneity, a mechanical homogenizer can be used.[4]
Final Volume Adjustment:
Transfer the suspension to a volumetric flask and rinse the mortar/beaker with a small amount of vehicle, adding the rinsing to the flask to ensure complete transfer of the compound.
Adjust the final volume with the vehicle.
Homogenization:
Continuously stir the final suspension for at least 30 minutes to ensure uniformity. The suspension should be stirred continuously, even during animal dosing, to maintain homogeneity.
Table 2: Example of a Simple Aqueous Suspension Formulation
Protocol 2: Preparation of a Co-solvent/Surfactant-Based Solution
For pharmacokinetic studies where complete dissolution of the compound is desired, a solution formulation is preferred. The selection of co-solvents and surfactants must be carefully considered for their tolerability in the chosen animal species.[10][11]
Objective: To prepare a clear, stable solution of the compound for oral administration.
Vehicle: Purified water, saline, or a buffer solution.
Glass vials or beakers
Magnetic stirrer and stir bar
Vortex mixer
Pipettes and graduated cylinders
Procedure:
Solubility Screening (Small Scale):
Before preparing a bulk formulation, perform a small-scale solubility screening to identify a suitable vehicle system.
Weigh a small, known amount of the compound into several vials.
Add a measured volume of different co-solvent/surfactant blends to each vial.
Vortex and/or sonicate the vials and visually inspect for complete dissolution.
Formulation Preparation:
Based on the solubility screening, select the most promising vehicle system.
Weigh the required amount of the compound.
In a glass beaker, combine the co-solvents and/or surfactants.
Slowly add the compound to the vehicle while stirring with a magnetic stirrer. Gentle warming may be used to aid dissolution, but the stability of the compound at elevated temperatures should be considered.
Once the compound is completely dissolved, add the aqueous component (e.g., water, saline) dropwise while stirring to avoid precipitation.
Stir the final solution for at least 15-30 minutes.
Table 3: Example of Co-solvent/Surfactant-Based Solution Formulations
Formulation
Component 1
Component 2
Component 3
A
PEG 400 (40% v/v)
Propylene Glycol (10% v/v)
Water (50% v/v)
B
Solutol® HS 15 (20% v/v)
PEG 400 (30% v/v)
Saline (50% v/v)
C
Ethanol (10% v/v)
Tween® 80 (10% v/v)
Water (80% v/v)
Note: The tolerability of these formulations must be assessed in the specific animal model. High concentrations of some organic solvents and surfactants can cause gastrointestinal irritation or other adverse effects.[10]
Formulation Characterization and Stability
Once a lead formulation is identified, it is crucial to characterize its properties to ensure consistency and reliability.
Table 4: Key Characterization Parameters for Preclinical Formulations
Parameter
Method
Purpose
Appearance
Visual inspection
To check for clarity (solutions) or uniformity and color (suspensions).
pH
pH meter
To ensure the formulation is within a physiologically acceptable range.
Viscosity
Viscometer/Rheometer
Important for the handling and administration of suspensions.
Particle Size Distribution
Laser diffraction or microscopy
For suspensions, to ensure a consistent and appropriate particle size for optimal dissolution and to avoid needle blockage.[3]
Homogeneity
HPLC analysis of samples from different locations in the bulk formulation
To confirm uniform distribution of the API.
Short-term Stability
HPLC analysis of the formulation stored under intended use conditions
To ensure the compound does not degrade during preparation and dosing.
Considerations for Animal Dosing
Dose Volume: For oral gavage in rodents, the dose volume should generally not exceed 10 mL/kg.[12]
Vehicle Controls: A vehicle-only control group is essential in all animal studies to differentiate the effects of the compound from those of the formulation excipients.[13]
Species-Specific Tolerability: The gastrointestinal tolerance to excipients can vary between species.[11] What is safe for rats may not be well-tolerated in mice or dogs.
Conclusion
The successful preclinical development of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one hinges on a rational and systematic approach to formulation. Given its anticipated poor aqueous solubility, a simple aqueous suspension is a logical starting point for initial tolerability and efficacy studies. For pharmacokinetic evaluations requiring complete drug absorption, co-solvent or surfactant-based solutions may be necessary. The protocols and strategies outlined in this guide provide a robust framework for developing a safe, effective, and reproducible formulation to advance this compound through preclinical testing.
References
Salauze, D., & Cave, D. (1995). Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose. Laboratory animals, 29(4), 432–437. [Link]
Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie, 64(7), 800-806. [Link]
Ferreira, D., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-23. [Link]
ChemBK. 6-bromo-7-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one Request for Quotation. [Link]
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]
Hecq, J., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 565. [Link]
Gautam, A., & BANSAL, P. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(5), 1307–1321. [Link]
Williams, H. D., et al. (2013). Strategies to address poor solubility in drug discovery and development. Pharmacological reviews, 65(1), 315–499. [Link]
Scribd. Key Excipients in Oral Suspensions. [Link]
Gad, S. C., et al. (2008). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. In: Animal Models in Toxicology. CRC Press. [Link]
Schuster, M. (2025, December 12). A New Standard in Oral Suspensions: Leveraging Novel Excipients for FDA Approval. Drug Development and Delivery. [Link]
Chokshi, R., & Caceres, D. (2022, July 16). Formulating Superior Oral Suspensions for Better Patient Compliance. ONdrugDelivery. [Link]
U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. [Link]
Altasciences. (n.d.). Planning Your Preclinical Assessment. [Link]
Technical Support Center: Enhancing the Solubility of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development Welcome to the technical support guide for 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one. This document provides in-depth troublesh...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development
Welcome to the technical support guide for 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome solubility challenges encountered during your experiments.
Introduction: The Quinolinone Solubility Challenge
Quinolinone derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents. However, their inherent aromatic and heterocyclic nature often results in poor aqueous solubility.[1][2] The compound 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (Molecular Formula: C₁₀H₉BrFNO, Molar Mass: 258.09 g/mol ) is no exception.[3][4] Its rigid, substituted ring structure contributes to high crystal lattice energy and lipophilicity, making it difficult to dissolve in aqueous media. This guide will walk you through a logical progression of techniques to effectively solubilize this compound for your research needs.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: I'm starting my initial in vitro screens. What is the most direct method to solubilize 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one?
The most common and straightforward approach for early-stage research is the use of an organic co-solvent to create a concentrated stock solution.
Rationale: DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a vast array of polar and non-polar compounds. It is a standard in high-throughput screening (HTS) and initial cell-based assays.
Starting Protocol:
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
Gently warm the solution (30-40°C) and vortex or sonicate to aid dissolution.
For your experiment, dilute this stock solution into your aqueous medium (e.g., buffer, cell culture media) to achieve the final desired concentration. Ensure the final DMSO concentration is low, typically ≤0.5%, to avoid vehicle-induced toxicity or off-target effects.
Q2: My compound precipitates immediately when I dilute the DMSO stock into my aqueous buffer. What is happening and how can I fix it?
This is a classic problem known as "co-solvent precipitation." It occurs because the compound is highly soluble in the organic co-solvent but not in the final aqueous medium. When the DMSO concentration is drastically lowered upon dilution, the compound crashes out of the solution.
Immediate Troubleshooting Steps:
Lower the Final Concentration: You may be exceeding the compound's thermodynamic solubility limit in the final medium. Perform a serial dilution to determine the maximum concentration that remains soluble.
Increase Final DMSO Concentration: Test if a slightly higher final DMSO concentration (e.g., 0.5% or 1.0%) maintains solubility. Crucially, you must run a parallel vehicle control with the identical DMSO concentration to validate that the solvent itself is not affecting your experimental results.
Use an Intermediate Dilution Step: Instead of diluting directly from 100% DMSO into your final buffer, try a 1:10 intermediate dilution in a solvent like ethanol or propylene glycol before the final dilution into the aqueous medium.
If these adjustments fail, the compound requires a more advanced solubilization strategy.
Q3: Co-solvents are not working or are interfering with my assay. What are the next-level strategies I should explore?
When simple co-solvent systems are insufficient, you must move to formulation strategies that alter the compound's interaction with water. The primary methods to consider are pH adjustment, the use of surfactants, and complexation.
pH Adjustment: This chemical modification leverages any ionizable groups on the molecule. Quinoline and its derivatives are weak bases, and their solubility can be significantly influenced by pH.[1][5][6] By adjusting the pH to favor the ionized (salt) form of the molecule, aqueous solubility can be dramatically increased.
Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate your lipophilic compound, while the hydrophilic exterior allows the entire complex to be soluble in water.[7][8][9][10]
Complexation (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can form a "host-guest" inclusion complex, where the poorly soluble drug molecule (the guest) is held within the hydrophobic core, increasing its apparent water solubility.
The diagram below illustrates these advanced mechanisms.
Caption: Mechanisms of advanced solubilization techniques.
Comparative Analysis of Solubilization Techniques
To assist in selecting the appropriate method, the following table summarizes the key characteristics of each approach.
Technique
Mechanism of Action
Advantages
Disadvantages
Best For
Co-solvents (e.g., DMSO, Ethanol)
Reduces solvent polarity to match the solute.
Simple, fast, effective for high concentrations in stock solutions.[11]
Potential for precipitation upon dilution; can cause cellular toxicity or assay interference.
Initial in vitro screening, high-throughput assays.
pH Adjustment
Converts the compound to its more soluble ionized (salt) form.[11]
Very effective for ionizable compounds; uses simple buffers.
Not effective for neutral compounds; final pH may be incompatible with the assay system.
Compounds with acidic or basic functional groups; formulation development.
To identify the optimal solubilization strategy for your specific needs, a systematic screening process is essential. This protocol provides a self-validating framework to compare different methods.
Caption: Workflow for systematic solubility screening.
Detailed Screening Protocol
Objective: To determine the maximum soluble concentration of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one in various pharmaceutically relevant vehicles.
Analytical method for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
Preparation of Test Vehicles:
Prepare aqueous solutions containing 1% (w/v) of each surfactant (Tween® 80, Poloxamer 188).
Prepare buffer solutions at pH 4.0, 7.4, and 9.0.
Prepare aqueous solutions containing 5% (v/v) of each co-solvent (DMSO, Ethanol, PEG 400).
Solubility Measurement (Equilibrium Method):
Add an excess amount of the compound (e.g., 2-5 mg) to 1 mL of each test vehicle in a microcentrifuge tube. This ensures that saturation is reached.
Securely cap the tubes and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
Carefully collect an aliquot of the clear supernatant. Do not disturb the pellet.
Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method.
Quantification:
Analyze the diluted samples using a validated HPLC-UV or UV-Vis method to determine the concentration of the dissolved compound.
Construct a standard curve using known concentrations of the compound to ensure accurate quantification.
Data Analysis:
Calculate the solubility in each vehicle (e.g., in µg/mL or µM).
Compare the results to identify the vehicle(s) that provide the required solubility for your experiments while being compatible with your assay system.
By following this structured approach, you can efficiently identify a robust and reproducible method for solubilizing 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one, enabling the successful progression of your research.
References
Gupta, S., Kesarla, R., & Omri, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
Jain, S., & Patel, N. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10.
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
Slideshare. (n.d.). Methods of solubility enhancements. [Link]
IntechOpen. (2025, August 6). Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. [Link]
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113. [Link]
ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
ChemBK. (n.d.). 6-bromo-7-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one Request for Quotation. [Link]
Espada, J. J., et al. (2019).
Yu, X., Zipp, G. L., & Davidson, G. W. 3rd. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical research, 11(4), 522–527. [Link]
Semantics Scholar. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
Google Patents. (n.d.).
ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]
Reddit. (2025, June 12). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. [Link]
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]
IntechOpen. (2019, May 28). Extraction of Aromatic Compounds from Their Mixtures with Alkanes: From Ternary to Quaternary (or Higher) Systems. [Link]
Allied Academies. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]
Technical Support Center: Synthesis of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one
Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one . This molecule is a critical bicyclic dihydroquinoline-2-one intermediate, frequent...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one . This molecule is a critical bicyclic dihydroquinoline-2-one intermediate, frequently utilized as a structural backbone in the development of CYP11B2 inhibitors and other targeted therapeutics[1].
Designed for research scientists and process chemists, this guide bypasses basic textbook chemistry to focus on mechanistic causality, regioselectivity challenges, and self-validating protocols required to achieve >95% purity in your final yield.
Core Synthetic Workflow & Mechanistic Overview
The optimal and most scalable synthetic route is a two-step sequence starting from commercially available 7-fluoro-3,4-dihydro-1H-quinolin-2-one. The workflow relies on strict temperature control and electrophile selection to navigate the competing electronic effects of the aromatic ring.
Caption: Two-step synthetic workflow for 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one.
Validated Step-by-Step Protocols & Causality
Step 1: Regioselective Bromination
Objective: Synthesize the intermediate 6-bromo-7-fluoro-3,4-dihydro-1H-quinolin-2-one[2][3].
Protocol:
Preparation: Dissolve 7-fluoro-3,4-dihydroquinolin-2(1H)-one (1.00 g, 5.75 mmol) in anhydrous DMF (12 mL) under an inert atmosphere (N
2
or Ar)[3].
Temperature Control: Cool the reaction mixture strictly to 0 °C using an ice-water bath.
Electrophile Addition: Add N-Bromosuccinimide (NBS) (1.14 g, 6.33 mmol, 1.1 eq) in small portions over 15 minutes[2].
Propagation: Remove the ice bath, allow the mixture to warm to room temperature (RT), and stir for exactly 4 hours[2].
Workup & Isolation: Pour the reaction mixture into ice water (50 mL). Filter the resulting white precipitate, wash with cold distilled water (3 x 15 mL), and dry under vacuum.
Purification: Purify via flash chromatography (silica gel, Hexanes/EtOAc) to yield the product (approx. 1.28 g, 92% yield)[2].
Mechanistic Causality & Self-Validation:
Why 0 °C for NBS addition? The initial bromination is highly exothermic. Maintaining 0 °C prevents thermal runaway and suppresses di-bromination or electrophilic attack at the sterically hindered 8-position.
Regioselectivity Rationale: The C7-fluorine strongly directs electrophilic aromatic substitution to its ortho positions (C6 and C8). The C6 position is sterically favored and synergistically activated by being para to the lactam nitrogen.
Validation:1
H NMR (CDCl
3
) should confirm the regiochemistry with a distinct singlet (or highly coupled doublet) for the C5 proton at ~7.35 ppm and a doublet for the C8 proton at ~6.67 ppm[2].
Step 2: Chemoselective N-Methylation
Objective: Synthesize the target 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one[1].
Protocol:
Deprotonation: Dissolve the intermediate (1.00 g, 4.09 mmol) in anhydrous DMF (10 mL) and cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until H
2
evolution ceases.
Workup: Quench carefully with cold water. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove DMF, dry over Na
2
SO
4
, and concentrate in vacuo.
Mechanistic Causality & Self-Validation:
N- vs. O-Alkylation (HSAB Theory): The lactam anion is an ambident nucleophile. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the nitrogen center is "softer" than the oxygen center. Using a soft electrophile like MeI dictates preferential N-alkylation over O-alkylation.
Validation: IR spectroscopy will validate success; the strong C=O stretch of the lactam should remain intact (~1660 cm
−1
), whereas O-alkylation would result in the loss of the C=O stretch and the appearance of a C=N stretch (~1620 cm
−1
).
Quantitative Troubleshooting Matrix
Use the following diagnostic table to identify and resolve common deviations during the synthesis workflow:
Observation
Quantitative Diagnostic
Root Cause
Corrective Action
High levels of 8-bromo isomer
1
H NMR: Doublet at ~7.5 ppm instead of singlet
Elevated temperature during NBS addition
Maintain internal temp < 5 °C during the entire NBS addition phase.
Incomplete bromination
LC-MS: >5% Starting Material (m/z 166 [M+H]
+
)
Degraded NBS (presence of Br
2
/HBr)
Recrystallize NBS from water; ensure DMF is strictly anhydrous.
O-Methylated byproduct
IR: Appearance of C=N stretch (~1620 cm
−1
), loss of C=O
Use of hard alkylating agent or incorrect base
Strictly use MeI (soft electrophile) and NaH to favor N-alkylation.
Di-methylation (ring opening)
LC-MS: m/z 276 [M+H]
+
Excess base and MeI
Limit MeI to 1.05 - 1.10 equivalents and strictly monitor reaction time.
Frequently Asked Questions (FAQs)
Q: Why do we observe a pink/brown discoloration during the bromination step?A: This is a classic indicator of trace free bromine (Br
2
) formation resulting from NBS degradation. While minor discoloration is acceptable, deep red/brown hues suggest significant NBS degradation, which can lead to off-target bromination. Always use fresh or recrystallized NBS.
Q: How can we efficiently separate the 6-bromo isomer from the 8-bromo byproduct if regioselectivity fails?A: Flash chromatography using a silica gel stationary phase and a Hexanes/Ethyl Acetate gradient is highly effective. The 6-bromo isomer typically elutes later than the 8-bromo isomer due to differences in the overall dipole moment of the molecule.
Q: Is it possible to perform the N-methylation before the bromination step?A: While synthetically possible, it is not recommended. Brominating the N-methylated lactam alters the regioselectivity profile. The N-methyl group introduces steric hindrance and shifts the electronic density of the ring compared to the free lactam N-H, significantly increasing the probability of forming the undesired 8-bromo or 5-bromo isomers.
Technical Support Center: Synthesis & Optimization of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one
Welcome to the dedicated technical support hub for the synthesis of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one , a critical bicyclic intermediate used in the development of advanced pharmaceutical therapeuti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support hub for the synthesis of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one , a critical bicyclic intermediate used in the development of advanced pharmaceutical therapeutics.
As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, you will find field-proven methodologies, the mechanistic causality behind each experimental parameter, and self-validating protocols to ensure your synthesis is robust, scalable, and reproducible.
Synthesis Workflow & Pathway
The synthesis of the target molecule relies on a highly regioselective two-step sequence starting from commercially available 7-fluoro-3,4-dihydro-1H-quinolin-2-one.
Two-step synthesis workflow for 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one.
Core Methodologies & Self-Validating Protocols
Step 1: Regioselective Bromination
This step installs the bromine atom exclusively at the C6 position of the aromatic ring, a standard protocol documented in patent literature for quinolinone derivatives (1)[1].
Protocol:
Charge a dry, argon-purged round-bottom flask with 7-fluoro-3,4-dihydro-1H-quinolin-2-one (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, 10 volumes).
Cool the solution strictly to 0 °C using an ice-water bath.
Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes.
Stir the reaction mixture at 0 °C for 2 hours.
Quench by pouring the mixture into ice-water (30 volumes). Filter the resulting precipitate, wash with cold water, and dry under vacuum.
Causality: Why NBS in DMF at 0 °C? The C6 position is synergistically activated by the para-directing amide nitrogen and the ortho-directing fluorine atom. DMF stabilizes the polar transition state of the electrophilic aromatic substitution. Strict temperature control (0 °C) and portion-wise addition are mandatory to prevent the highly electrophilic bromonium species from attacking the sterically hindered but electronically viable C8 position, which would lead to dibromination.
Self-Validation: Monitor the reaction via LC-MS. The starting material (
~166) must cleanly convert to the monobrominated intermediate (
~244/246). The presence of a characteristic 1:1 isotopic pattern confirms successful bromination. Disappearance of the
166 peak dictates reaction completion.
Step 2: N-Methylation
This step converts the secondary lactam into a tertiary lactam via N-alkylation, yielding the final bicyclic dihydroquinoline-2-one derivative (2)[2].
Protocol:
Dissolve 6-bromo-7-fluoro-3,4-dihydro-1H-quinolin-2-one (1.0 eq) in anhydrous DMF (10 volumes) under an argon atmosphere.
Cool the mixture to 0 °C.
Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Stir at 0 °C for 30 minutes.
Add Methyl Iodide (MeI, 1.5 eq) dropwise.
Allow the reaction to warm to room temperature (25 °C) and stir for 2 hours.
Quench cautiously with saturated aqueous
at 0 °C. Extract with EtOAc, wash organics with brine, dry over
, and concentrate.
Causality: The amide N-H has a pKa of approximately 15. NaH is a hard base that provides irreversible deprotonation. DMF, a highly polar aprotic solvent, strongly solvates the sodium cation. This leaves a "naked," highly reactive amide anion that rapidly attacks the hard electrophile (MeI), ensuring exclusive N-alkylation over O-alkylation.
Self-Validation: The addition of NaH will result in immediate and vigorous
gas evolution. The cessation of bubbling is your visual indicator of complete deprotonation. Post-reaction, TLC (Hexanes:EtOAc 7:3) will show a distinct non-polar shift as the hydrogen-bond-donating N-H is replaced by the lipophilic
group.
Reaction Conditions Optimization
To assist in scaling and troubleshooting, the following tables summarize the quantitative optimization data for both synthesis steps.
Table 1: Optimization of Regioselective Bromination (Step 1)
Equivalents of NBS
Temperature (°C)
Solvent
Conversion (%)
Regioselectivity (C6 : C8)
1.05
0
DMF
>98
>99 : 1
1.05
25
DMF
>98
90 : 10
1.20
0
DMF
>98
95 : 5 (Dibromination)
1.05
0
THF
75
>99 : 1
Table 2: Optimization of N-Methylation (Step 2)
Base (Eq)
Alkylating Agent (Eq)
Solvent
Temp (°C)
Yield (%)
N:O Alkylation Ratio
NaH (1.2)
MeI (1.5)
DMF
0 to 25
96
>99 : 1
(2.0)
MeI (1.5)
DMF
60
85
95 : 5
NaH (1.2)
MeI (1.5)
THF
0 to 25
70
98 : 2
Troubleshooting & FAQs
Q: Why am I observing dibromination products during the first step?A: Dibromination typically occurs if the reaction temperature exceeds 5 °C or if a large excess of NBS is used. The C8 position is the next most nucleophilic site. Actionable fix: Ensure the reaction is strictly maintained at 0 °C during the NBS addition and do not exceed 1.05 equivalents of NBS.
Q: Is it possible to reverse the reaction sequence (Methylation first, then Bromination)?A: While theoretically possible, performing bromination on the N-methylated intermediate often leads to a complex mixture of regioisomers. Causality: The free N-H in the starting material strongly directs electrophilic aromatic substitution to the para position (C6). Methylating the nitrogen alters its steric profile and electronic donation, reducing the regioselectivity and increasing the likelihood of C8 bromination. The standard protocol dictates bromination prior to methylation.
Q: I'm seeing O-methylation instead of N-methylation. How can I fix this?A: O-alkylation of lactams is a known side reaction, often exacerbated by using softer alkylating agents (like dimethyl sulfate) or less polar solvents. Actionable fix: Using a hard electrophile like MeI in a highly polar aprotic solvent (DMF) with NaH strongly favors N-alkylation. Refer to Table 2 for the optimal N:O ratio conditions.
Q: How do I resolve emulsion issues during the workup of the methylation step?A: Emulsions in DMF/water extractions are typically caused by residual DMF altering the surface tension between the organic (EtOAc) and aqueous layers. Causality: DMF is miscible with both water and EtOAc. Actionable fix: Dilute the organic layer with an anti-solvent for DMF, such as diethyl ether, and wash the organic phase with a 5% aqueous LiCl solution. The lithium ions strongly coordinate with DMF, pulling it exclusively into the aqueous phase and rapidly breaking the emulsion.
References
Title: US 2018/0312470 A1 - Patent Application Publication (Modulators of Cystic Fibrosis Transmembrane Conductance Regulator)
Title: US 9353081 B2 - Bicyclic dihydroquinoline-2-one derivatives
Source: Google Patents
URL
Technical Support Center: 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one Stability & Degradation
Welcome to the Advanced Technical Support Center for 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS: 1427587-54-9). This bicyclic dihydroquinoline-2-one derivative is a critical building block in the synthe...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center for 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS: 1427587-54-9). This bicyclic dihydroquinoline-2-one derivative is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including novel antipsychotics and antibacterial agents1[1].
Due to its unique halogenated lactam structure, researchers often encounter specific stability challenges during scale-up, storage, and forced degradation studies. This guide provides mechanistic troubleshooting, self-validating analytical protocols, and quantitative data to ensure scientific integrity in your workflows.
Mechanistic Troubleshooting Guide
When utilizing this intermediate, understanding the causality behind degradation is essential for developing robust formulations and synthetic routes.
Symptom: Appearance of a lower molecular weight peak (M-79) during LC-MS analysis of samples exposed to ambient laboratory light over 24–48 hours.
Causality: The C-Br bond at the 6-position is the weakest bond in the aromatic system. Under UV or intense visible light, this bond undergoes homolytic cleavage. The resulting aryl radical abstracts a hydrogen atom from the solvent or environment, yielding the debrominated degradant (7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one).
Resolution: All stock solutions must be prepared in actinic (amber) glassware. If conducting photostability testing per ICH Q1B guidelines, ensure the HPLC method has sufficient resolution (>2.0) to separate the parent peak from the des-bromo degradant 2[2].
Issue 2: Oxidative Aromatization
Symptom: Shifts in HPLC retention time accompanied by altered UV spectra (increased hyperchromic shift due to extended conjugation).
Causality: The 3,4-dihydro system is susceptible to dehydrogenation under oxidative stress (e.g., peroxides, transition metal catalysis). The loss of two protons and two electrons yields the fully aromatic 6-bromo-7-fluoro-1-methyl-quinolin-2-one. Similar N-oxidation and aromatization pathways are well-documented in related quinolinone derivatives like aripiprazole 2[2].
Resolution: Degas solvents prior to long-term storage and avoid using old ethereal solvents that may contain peroxide impurities.
Issue 3: Base-Catalyzed Lactam Hydrolysis
Symptom: Generation of highly polar degradants that elute in the void volume of standard Reversed-Phase HPLC (RP-HPLC).
Causality: While the N-methyl group prevents lactam-lactim tautomerization, the cyclic amide remains vulnerable to nucleophilic attack by hydroxide ions at pH > 10. This leads to irreversible ring-opening, forming a substituted amino acid derivative.
Resolution: Maintain solution pH between 3.0 and 7.5. When performing forced degradation, strict neutralization is required prior to injection to halt the kinetic degradation process.
Visualizing Degradation Logic
Fig 1. Primary degradation pathways of 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one.
Quantitative Degradation Matrix
To benchmark your stability-indicating methods, refer to the expected degradation profiles summarized below. These values represent typical forced degradation outcomes under standard ICH conditions.
Stress Condition
Reagent / Environment
Time / Temp
Primary Degradant Identified
Expected Degradation (%)
Acidic Hydrolysis
1.0 N HCl
24 h @ 60°C
Ring-opened amino acid
< 5% (Highly stable)
Basic Hydrolysis
1.0 N NaOH
24 h @ 60°C
Ring-opened amino acid
15 - 25%
Oxidation
3% H₂O₂
24 h @ 25°C
Aromatized quinolin-2-one
10 - 15%
Photolysis
UV Light (254 nm)
1.2M lux hours
Des-bromo derivative
20 - 30%
Thermal
Solid State
7 Days @ 80°C
None (Stable)
< 1%
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any observed degradation is an accurate reflection of the molecule's chemistry, not an artifact of the analytical method.
Protocol A: Stability-Indicating RP-HPLC Method
This method is adapted from validated approaches used for structurally analogous dihydroquinolin-2-ones 3[3].
Step 1: Mobile Phase Preparation
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA provides ion-pairing and suppresses silanol interactions on the column, ensuring sharp peak shapes for polar degradants).
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
Step 2: Chromatographic Conditions
Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).
Flow Rate: 1.0 mL/min.
Gradient: 0-2 min (10% B), 2-15 min (linear to 90% B), 15-18 min (hold 90% B), 18-20 min (return to 10% B).
Detection: UV at 240 nm and 254 nm.
Step 3: System Suitability & Validation Check (Self-Validation)
Inject a resolution mixture containing the parent compound and the des-bromo degradant.
Validation Gate: The protocol is only valid if the resolution (
Rs
) between these two critical pairs is
≥2.0
, and the tailing factor of the parent peak is
≤1.5
.
Base Stress Quench: Add exactly 1 mL of 1.0 N HCl to the basic sample to halt hydrolysis.
Oxidative Quench: Add 100 µL of sodium thiosulfate solution to neutralize residual peroxide.
Causality: Quenching locks the degradation profile at the exact time point, preventing continued degradation while the sample sits in the autosampler queue.
Fig 2. Self-validating stability-indicating HPLC workflow for degradation profiling.
Expert FAQs
Q: Why is my compound degrading when stored as a stock solution in DMSO?A: DMSO is hygroscopic and can absorb water over time. Furthermore, DMSO can act as a mild oxidant under certain conditions or facilitate hydrolysis if trace metal impurities are present. For long-term storage, we recommend storing the compound as a dry powder at 2–8°C under an inert atmosphere (Argon/Nitrogen). If a stock solution is required, use anhydrous acetonitrile and store at -20°C.
Q: How does the 7-fluoro substitution affect the stability compared to non-fluorinated analogs?A: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. This slightly deactivates the aromatic ring toward electrophilic attack but makes the adjacent 6-bromo position slightly more labile to homolytic cleavage under UV light. It also increases the lipophilicity of the molecule, which alters its retention time during RP-HPLC compared to des-fluoro analogs.
Q: Can I use standard normal-phase silica gel for the purification of degraded mixtures?A: Yes, but with caution. The lactam motif can occasionally streak on standard acidic silica gel. If you are trying to isolate the polar ring-opened degradation products, standard silica will likely trap them irreversibly. We recommend using reversed-phase flash chromatography (C18) or neutralizing the silica with 1% triethylamine prior to loading.
References
Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Scholars Research Library. Available at: [Link]
Stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products. Semantic Scholar. Available at:[Link]
overcoming resistance mechanisms related to fluoroquinolone compounds
Welcome to the Fluoroquinolone Resistance Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals na...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Fluoroquinolone Resistance Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals navigate the complex landscape of fluoroquinolone resistance.
Below, you will find targeted troubleshooting guides, mechanistic insights, and self-validating experimental protocols to address the most common challenges encountered when evaluating novel fluoroquinolone compounds or analyzing resistant clinical isolates.
FAQ: Why do my novel fluoroquinolone derivatives show excellent activity against wild-type strains but fail against single gyrA mutants, while Delafloxacin remains active?
Scientist's Insight (Causality):
Traditional fluoroquinolones (like ciprofloxacin and levofloxacin) typically possess unequal binding affinities for their two primary targets: DNA gyrase (encoded by gyrA/gyrB) and topoisomerase IV (encoded by parC/parE). In Gram-negative bacteria, DNA gyrase is the primary target. A single point mutation in the Quinolone Resistance-Determining Region (QRDR) of gyrA (e.g., Ser83Leu or Asp87Asn) drastically alters the enzyme's binding pocket, reducing drug affinity and causing a significant shift in the Minimum Inhibitory Concentration (MIC)[1].
Delafloxacin, however, is structurally distinct; it lacks a basic substituent at position 7, making it an anionic, non-zwitterionic fluoroquinolone. This structural modification grants Delafloxacin equal, dual-targeting affinity for both DNA gyrase and topoisomerase IV[2]. Therefore, a single mutation in gyrA is insufficient to confer resistance, as the drug effectively poisons the secondary target (topoisomerase IV). High-level resistance to Delafloxacin strictly requires simultaneous, multi-step mutations in both gyrA and parC[2].
Protocol: DNA Supercoiling/Decatenation Inhibition Assay
Use this protocol to validate target-specific inhibition and dual-targeting efficacy.
Substrate Preparation: Obtain relaxed pBR322 plasmid DNA (for gyrase assays) or kinetoplast DNA (kDNA) (for topoisomerase IV assays).
Enzyme Reaction: Mix recombinant wild-type or mutant (e.g., GyrA-S83L) DNA gyrase with 0.5 µg of relaxed pBR322 in assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM ATP, 6.5% glycerol).
Drug Titration: Add serial dilutions of your fluoroquinolone compound (0.01 to 100 µg/mL).
Incubation: Incubate at 37°C for 30 minutes.
Termination: Stop the reaction by adding an equal volume of 2% SDS and 0.5 mg/mL Proteinase K. Incubate for an additional 30 minutes at 37°C to digest the covalently bound enzymes.
Analysis: Resolve the DNA topoisomers on a 1% agarose gel (without intercalating agents during the run) at 2 V/cm for 4 hours. Post-stain with SYBR Safe.
Self-Validating Mechanism: Every gel must include a "Vehicle Control" (100% relaxed DNA, confirming no spontaneous supercoiling) and a "Drug-Free Control" (100% supercoiled DNA, confirming enzyme viability). If the drug-free control fails to supercoil, the ATP in your buffer has likely hydrolyzed and must be replaced.
FAQ: How can I conclusively differentiate between target-site mutations and efflux-mediated resistance in my Gram-negative clinical isolates?
Scientist's Insight (Causality):
Resistance-Nodulation-Division (RND) family efflux pumps, such as AcrAB-TolC in E. coli or MexAB-OprM in P. aeruginosa, actively extrude fluoroquinolones from the periplasm and cytoplasm[1]. To isolate efflux as the primary mechanism, you must use an Efflux Pump Inhibitor (EPI). Phenylalanine-arginine β-naphthylamide (PAβN) is a peptidomimetic compound that acts as a competitive substrate for RND pumps[3]. By saturating the pump's binding pocket, PAβN prevents drug extrusion, allowing the fluoroquinolone to accumulate intracellularly. If adding PAβN reduces the fluoroquinolone MIC by ≥4-fold, efflux hyperactivation is a major contributing factor[1].
Troubleshooting Tip: I added PAβN and saw a massive drop in MIC, but my baseline control shows erratic cell death.
While PAβN is a potent EPI, at concentrations ≥16 µg/mL, it can permeabilize the outer membrane of Gram-negative bacteria, leading to non-efflux-related drug uptake and toxicity[4]. To ensure your assay measures true efflux inhibition rather than membrane damage, supplement your assay broth with 1 mM MgSO4. Magnesium ions stabilize the lipopolysaccharide (LPS) layer, mitigating the permeabilizing off-target effect of PAβN[4].
Protocol: Ethidium Bromide (EtBr) Accumulation Assay with PAβN
Use this kinetic assay to quantify real-time efflux activity.
Cell Preparation: Grow clinical isolates to mid-log phase (OD600 = 0.6) in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Washing: Centrifuge at 4,000 × g for 10 minutes. Resuspend the pellet in PBS (pH 7.4) supplemented with 0.4% glucose (to energize the PMF-dependent pumps) and 1 mM MgSO4.
EPI Treatment: Aliquot 100 µL of the suspension into a 96-well black microtiter plate. Add PAβN to a final concentration of 20 µg/mL to the test wells.
Fluorophore Addition: Add EtBr to a final concentration of 2 µg/mL. EtBr is a known efflux substrate that fluoresces strongly only when intercalated with intracellular DNA.
Kinetic Measurement: Read fluorescence (Excitation: 530 nm, Emission: 600 nm) every minute for 30 minutes at 37°C.
Self-Validating Mechanism: Include a positive control well treated with 50 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone). CCCP is a protonophore that uncouples the proton motive force (PMF). This well should show maximum, immediate fluorescence, validating that the active extrusion in your wild-type wells is strictly energy-dependent.
Fig 1: Step-by-step workflow for the Ethidium Bromide (EtBr) Accumulation Assay.
FAQ: My isolates exhibit transient, low-level ciprofloxacin resistance that disappears upon subculturing. How do I stabilize and confirm Qnr expression?
Scientist's Insight (Causality):
PMQR determinants, such as qnr genes (qnrA, qnrB, qnrS), encode pentapeptide repeat proteins that physically mimic the structure of DNA. They bind directly to DNA gyrase and topoisomerase IV, shielding the enzymes from fluoroquinolone complexation[1]. Because these genes are carried on mobile plasmids, they impose a metabolic fitness cost on the host bacterium. In the absence of antibiotic selective pressure during routine subculturing, bacteria rapidly cure themselves of the plasmid to restore growth efficiency. To stabilize these isolates for downstream assays, you must maintain a sub-inhibitory concentration (e.g., 0.25× MIC) of a fluoroquinolone in the culture media.
Quantitative Data Summary
The following table synthesizes expected MIC shifts across various resistance phenotypes, demonstrating the diagnostic utility of PAβN and the structural superiority of dual-targeting compounds like Delafloxacin.
Table 1: Representative MIC Fold-Changes in E. coli Resistance Phenotypes
Strain Phenotype
Primary Mechanism
Ciprofloxacin MIC (µg/mL)
Cipro + PAβN MIC (µg/mL)
Delafloxacin MIC (µg/mL)
Wild-Type
None
0.015
0.015
0.008
gyrA Mutant (S83L)
Target Alteration
0.25
0.25
0.015
Efflux Hyperactive
AcrAB-TolC Overexpression
1.0
0.125
0.5
PMQR Positive
qnrS Target Shielding
0.5
0.5
0.125
Double Mutant
gyrA + parC Alteration
16.0
16.0
2.0
Logical Architecture of Resistance & Countermeasures
Fig 2: Fluoroquinolone resistance mechanisms and pharmacological countermeasures.
References
Mechanisms of fluoroquinolone resistance among Escherichia coli isolates from urinary tract infections in Thailand. PMC.
Clinical review of delafloxacin: a novel anionic fluoroquinolone. Oxford Academic.
Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Neg
The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN)
Technical Support Center: Synthesis of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals working on the scale-up and y...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals working on the scale-up and yield optimization of substituted dihydroquinolin-2-one derivatives.
This specific molecule is a critical intermediate in the synthesis of potent CYP11B2 (aldosterone synthase) inhibitors and other bioactive scaffolds[1]. The synthesis relies on a four-step sequence: amidation, intramolecular Friedel-Crafts alkylation, regioselective bromination, and N-methylation. Below, you will find the mechanistic workflow, self-validating protocols, and a targeted troubleshooting guide to resolve common yield-limiting issues.
Part 1: Mechanistic Overview & Synthesis Pathway
The construction of the functionalized quinolinone core requires precise control over both regioselectivity and chemoselectivity. The pathway begins with 3-fluoroaniline, which is acylated to form an acyclic intermediate. A Lewis acid-catalyzed cyclization builds the bicyclic system. Subsequent electrophilic aromatic substitution and N-alkylation must be carefully controlled to avoid poly-halogenation and O-alkylation, respectively.
Figure 1: Four-step synthesis workflow for 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one.
Part 2: Self-Validating Experimental Protocols
A robust protocol must be "self-validating"—meaning the chemistry itself provides clear analytical checkpoints to confirm success before proceeding to the next step.
Objective: Ring closure of 3-chloro-N-(3-fluorophenyl)propanamide to form 7-fluoro-3,4-dihydro-1H-quinolin-2-one.
Procedure: In a flame-dried flask under inert atmosphere, thoroughly mix the acyclic amide (1.0 eq) with anhydrous Aluminum Chloride (
AlCl3
) (2.0 eq). Heat the solid mixture to 120°C to create a melt. Stir vigorously for 2–3 hours. Carefully quench the hot melt by pouring it over crushed ice and 1M HCl, then extract with Ethyl Acetate.
Self-Validation Checkpoint: Analyze the organic layer via LC-MS. The reaction is successful when the acyclic precursor mass disappears and a new peak at m/z 166
[M+H]+ emerges. TLC (EtOAc/Hexane) should show a highly UV-active spot with a lower
Rf
than the starting material.
Procedure: Dissolve 7-fluoro-3,4-dihydro-1H-quinolin-2-one (1.0 eq) in anhydrous DMF and cool to 0°C. Portion-wise, add N-Bromosuccinimide (NBS) (1.05 eq) over 15 minutes to prevent thermal spiking. Allow the reaction to warm to room temperature (25°C) and stir for 4 hours[2]. Pour into ice water to precipitate the product.
Self-Validation Checkpoint: LC-MS must show a distinct 1:1 isotopic doublet at m/z 244 and 246
[M+H]+ , which is the universal signature of mono-bromination. If peaks at m/z 322/324/326 appear, over-bromination has occurred.
Protocol C: N-Methylation
Objective: Final conversion to 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one[1].
Procedure: Dissolve the brominated lactam (1.0 eq) in anhydrous DMF and cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until hydrogen gas evolution ceases (formation of the amidate anion). Dropwise, add Methyl Iodide (MeI) (1.5 eq). Stir for 2 hours at room temperature.
Self-Validation Checkpoint:1H
NMR is the definitive validation tool here. The broad lactam N-H singlet (typically around 10.0–10.5 ppm in DMSO-
d6
) must completely disappear, replaced by a sharp N-
CH3
singlet integrating to 3 protons at approximately 3.3 ppm.
Part 3: Troubleshooting Guides & FAQs
Q1: My Friedel-Crafts cyclization is yielding <40% and I am recovering unreacted starting material. What is causing this?A1: The causality lies in the stoichiometry and moisture sensitivity of the Lewis acid. The carbonyl oxygen of your amide starting material acts as a Lewis base, strongly coordinating with the first equivalent of
AlCl3
. This coordination effectively "deactivates" that equivalent of the catalyst. Therefore, you must use a minimum of 1.5 to 2.0 equivalents of
AlCl3
to ensure enough free Lewis acid remains to activate the alkyl chloride for the electrophilic aromatic substitution. Furthermore,
AlCl3
is highly hygroscopic; even trace moisture will hydrolyze it into inactive aluminum hydroxide species. Ensure rigorous anhydrous conditions.
Q2: During the bromination step, I am seeing a mixture of the 6-bromo product, the 8-bromo regioisomer, and a dibrominated byproduct. How do I control regioselectivity?A2: This is a kinetic vs. thermodynamic control issue. The quinolinone ring is activated by both the amide nitrogen (an ortho/para director) and the fluorine atom (an ortho/para director). The 6-position is highly activated because it is para to the nitrogen and ortho to the fluorine. The 8-position is sterically hindered. However, if your reaction temperature exceeds 25°C, you provide enough thermal energy to overcome the steric hindrance at the 8-position, leading to the 8-bromo or 6,8-dibromo species[2].
Solution: Strictly maintain the reaction temperature between 0°C and 25°C. Use NBS instead of elemental bromine (
Br2
), as NBS provides a low, steady concentration of electrophilic bromine, favoring the kinetically preferred 6-position.
Q3: In the final methylation step, I am observing significant O-methylation (forming a methoxyquinoline derivative) instead of the desired N-methylation. How can I shift the selectivity?A3: The deprotonated lactam is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is a "softer" nucleophile compared to the "harder" oxygen atom.
Solution: To favor N-alkylation, you must use a "soft" electrophile like Methyl Iodide (MeI) rather than harder alkylating agents like dimethyl sulfate. Furthermore, solvent choice is critical. Polar aprotic solvents like DMF or THF preferentially solvate the sodium cation (
Na+
), leaving the amidate nitrogen exposed and highly nucleophilic. Ensure you are using a strong base like NaH to fully deprotonate the amide; weaker bases like
K2CO3
in protic solvents can shift the equilibrium toward O-alkylation[1].
Part 4: Quantitative Data & Parameter Optimization
The following table summarizes the empirical data regarding parameter optimization for the critical bromination and methylation steps. Deviating from the optimal parameters directly impacts the yield through the mechanistic pathways described in the FAQs.
Reaction Step
Parameter Tested
Optimal Condition
Suboptimal Alternative
Effect on Yield (Causality)
Bromination
Solvent
DMF
Dichloromethane (DCM)
↓ 30–50% (Poor solubility of NBS and intermediate in DCM)[2]
Bromination
Temperature
0–25°C
>40°C
↓ 20–40% (Loss of kinetic control; promotes dibromination)[2]
Bicyclic dihydroquinoline-2-one derivatives. US Patent 9,353,081 B2. Available at:
Multibond Forming Tandem Reactions of Anilines via Stable Aryl Diazonium Salts: One-Pot Synthesis of 3,4-Dihydroquinolin-2-ones. ACS Publications. Available at: [Link]
Technical Support Center: Addressing Off-Target Effects of Novel Small Molecule Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify, validate, and mitigate off-target effects of novel small molecule inhibitors. Whil...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify, validate, and mitigate off-target effects of novel small molecule inhibitors. While we will use the hypothetical compound 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one as a case study, the principles and methodologies outlined herein are broadly applicable to any new chemical entity entering the discovery and development pipeline. Our focus is on building a robust, evidence-based understanding of a compound's selectivity profile to ensure data integrity and accelerate the path to viable therapeutics.
Part 1: Foundational FAQs - Understanding the Challenge
This section addresses common initial questions researchers face when beginning to characterize a new compound.
Q1: I have synthesized a novel compound, "6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one." Why is it critical to investigate its off-target effects early in my research?
A1: Early and thorough characterization of off-target effects is paramount for several reasons. Unidentified off-target interactions can lead to misinterpretation of experimental results, attributing a biological effect to the intended target when it is, in fact, caused by an interaction with an unrelated protein.[1][2][3] This can result in significant wasted time and resources. Furthermore, off-target effects are a major cause of drug candidate failure in later preclinical and clinical stages due to unforeseen toxicity.[4][5] Proactively identifying and understanding these interactions allows for the rational design of more selective compounds and the development of safer, more effective therapeutics.
Q2: What is the difference between selectivity and specificity in the context of a small molecule inhibitor?
A2: While often used interchangeably, these terms have distinct meanings. Selectivity refers to a drug's ability to bind to a limited number of targets. A highly selective drug will interact with a narrow range of proteins. Specificity , on the other hand, implies that a drug binds exclusively to its intended target. In practice, absolute specificity is rare for small molecules. Therefore, the goal is often to achieve high selectivity, minimizing interactions with targets that could cause adverse effects.
Q3: At what concentration should I be concerned about off-target effects?
A3: The concentration at which off-target effects become relevant is context-dependent and should be compared to the compound's potency against its intended target (on-target potency). A common rule of thumb is to investigate any off-target interactions that occur within a 100-fold concentration window of the on-target IC50 or EC50. However, for targets with a high potential for toxicity, even weaker interactions should be carefully considered. It is also crucial to consider the potential for compound accumulation in specific tissues, which could lead to localized concentrations high enough to engage off-target proteins.
Part 2: Troubleshooting Guide - A Phased Approach to Off-Target Profiling
This section provides a structured workflow for the experimental and computational investigation of off-target effects.
Phase 1: In Silico Prediction - Charting the Seas of Potential Interactions
Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial insights into the likely off-target profile of your compound.[4][5][6][7]
Troubleshooting Question: My novel compound has a well-defined chemical structure, but its biological targets are unknown. How can I predict its potential off-targets?
Step-by-Step Protocol for In Silico Off-Target Prediction:
Compound Preparation:
Obtain the 2D structure (e.g., SMILES string) of "6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one".
Convert the 2D structure to a 3D conformation using a computational chemistry tool (e.g., RDKit, Open Babel).
Ligand-Based (Similarity-Based) Prediction:
Utilize online databases and prediction tools that compare your compound's structure to a library of known bioactive molecules.
These tools work on the principle of "guilt-by-association": structurally similar molecules often share similar biological targets.
Submit the SMILES string or 3D structure to servers like SwissTargetPrediction, ChEMBL, or PubChem to identify proteins known to bind to similar compounds.
Structure-Based (Docking-Based) Prediction (if a target is hypothesized):
If you have a hypothesized primary target, you can use molecular docking to predict the binding pose and affinity.
This approach can be extended to screen your compound against a panel of known protein structures (e.g., the PDB) to identify potential off-targets with compatible binding pockets.
Data Presentation: In Silico Prediction Tools
Tool Name
Approach
Key Features
Considerations
SwissTargetPrediction
Ligand-based (2D/3D similarity)
User-friendly web interface; provides a ranked list of likely targets.
Predictions are based on known ligand-target interactions and may miss novel targets.
ChEMBL
Ligand-based (database search)
A large, curated database of bioactive molecules with drug-like properties.
Requires some bioinformatics expertise to navigate and interpret the data effectively.
SEA (Similarity Ensemble Approach)
Ligand-based (similarity ensemble)
Compares sets of ligands against sets of targets to identify statistically significant relationships.
Can uncover non-obvious relationships between targets.
AutoDock Vina
Structure-based (molecular docking)
Open-source and widely used for docking single ligands to single proteins.
Requires knowledge of the target protein's 3D structure.
Visualization: In Silico Prediction Workflow
In Silico Prediction Workflow for Off-Target Identification.
Phase 2: In Vitro Screening - Broadly Interrogating the Target Space
The predictions from Phase 1 provide a hypothesis-driven starting point for experimental validation. Large-scale in vitro screening panels are the gold standard for obtaining an unbiased, comprehensive view of a compound's selectivity.[1][2][8][9]
Troubleshooting Question: My computational analysis suggests that "6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one" might inhibit several protein kinases. How can I confirm this and assess its broader kinase selectivity?
Step-by-Step Protocol for a Generic In Vitro Kinase Profiling Assay:
Compound Preparation:
Prepare a high-concentration stock solution of your compound in a suitable solvent (e.g., DMSO).
Perform serial dilutions to create a range of concentrations for testing.
Assay Plate Preparation:
Use a multi-well plate (e.g., 96- or 384-well) suitable for your chosen detection method.
Add the kinase, substrate, and ATP to each well. The concentration of ATP should be at or near the Km for each kinase to accurately reflect the inhibitor's intrinsic affinity.[8]
Compound Addition:
Add your compound at various concentrations to the assay wells.
Include appropriate controls:
Positive control: A known inhibitor of the kinase.
Negative control: Vehicle (e.g., DMSO) only.
Incubation:
Incubate the plate at the optimal temperature for the kinase reaction for a set period.
Detection:
Stop the reaction and measure the kinase activity. Common detection methods include:
Radiometric assays: Measure the incorporation of radiolabeled phosphate ([³²P] or [³³P]) from ATP into the substrate.[8]
Fluorescence-based assays: Use fluorescently labeled substrates or antibodies to detect phosphorylation.[10][11]
Luminescence-based assays: Measure the amount of ATP remaining after the kinase reaction.[11]
Data Analysis:
Calculate the percent inhibition for each concentration of your compound.
Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Data Presentation: Commercial Kinase Profiling Services
Service Provider
Assay Technology
Panel Size
Key Features
DiscoverX (Eurofins)
KINOMEscan™ (Binding Assay)
>450 kinases
Measures binding affinity (Kd); not a functional assay.
Visualization: In Vitro Screening and Hit Validation Workflow
Workflow for In Vitro Off-Target Screening and Validation.
Phase 3: Cellular Validation - Bridging the Gap to Biological Relevance
An interaction observed in a purified, in vitro system does not always translate to a meaningful effect in the complex environment of a living cell.[8] Cellular assays are essential to confirm that your compound can engage its off-targets in a physiological context and elicit a functional consequence.[12][13][14]
Troubleshooting Question: My in vitro screen revealed that "6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one" inhibits a kinase involved in a critical signaling pathway, but at a concentration 50-fold higher than its on-target IC50. How can I determine if this off-target interaction is relevant in cells?
Step-by-Step Protocol for a Cellular Target Engagement Assay (e.g., NanoBRET™):
Cell Line Preparation:
Choose a cell line that endogenously expresses the off-target protein of interest.
Genetically engineer the cells to express the target protein as a fusion with NanoLuc® luciferase.
Assay Plate Preparation:
Seed the engineered cells into a multi-well plate and allow them to adhere overnight.
Compound and Tracer Addition:
Treat the cells with varying concentrations of your compound.
Add a fluorescently labeled tracer that is known to bind to the target protein.
Incubation:
Incubate the plate under standard cell culture conditions to allow the compound and tracer to reach equilibrium.
Detection:
Add the NanoBRET™ substrate. If the tracer is bound to the NanoLuc®-tagged protein, Bioluminescence Resonance Energy Transfer (BRET) will occur.
Measure both the donor (luciferase) and acceptor (tracer) emission signals using a plate reader.
Data Analysis:
Calculate the BRET ratio. If your compound displaces the tracer from the target protein, the BRET signal will decrease.
Plot the BRET ratio versus the log of your compound's concentration to determine the cellular IC50, which reflects its ability to engage the target in living cells.
Data Presentation: Comparison of Off-Target Validation Methods
Method
Principle
Advantages
Disadvantages
NanoBRET™/HiBiT
Bioluminescence Resonance Energy Transfer
Live cells, quantitative, high-throughput.
Requires genetic engineering of cells.
CETSA® (Cellular Thermal Shift Assay)
Ligand-induced thermal stabilization
Label-free, applicable to any protein.
Lower throughput, can be technically challenging.
Phospho-protein Western Blot
Antibody-based detection
Measures downstream signaling effects.
Low throughput, semi-quantitative.
Phenotypic Screening
Image-based or functional readouts
Unbiased, reveals functional consequences.
Target deconvolution can be difficult.
Visualization: Logic Tree for Deconvoluting On-Target vs. Off-Target Phenotypes
Decision-Making Workflow for Phenotype Deconvolution.
References
Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Sanofi.
Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
Liston, D. R., & Davis, M. (2017). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs.
Comprehensive Analysis of CRISPR Off-Target Effects. (n.d.). CD Genomics.
Huang, X., & Zhang, Y. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR Journal.
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
MacDonald, M. L., Lamerdin, J., Silverman, S., Dancik, V., Zemek, R., Spless, A., ... & Schirle, M. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells.
Selecting the Right Gene Editing Off-Target Assay. (2025, September 23). seqWell.
Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kaj, A., & Uings, I. (2013). A broad activity screen in support of a chemogenomic map for kinase signalling.
High Throughput Screening: Methods and Protocols. (2016). Methods in Molecular Biology.
Off-Target Effects Analysis. (n.d.).
Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
Du, X., Li, Y., Xia, E. L., Ai, S. M., Liang, J., Sang, P., ... & Hou, T. J. (2016). Insights into protein–ligand interactions: mechanisms, models, and methods. International Journal of Molecular Sciences, 17(2), 144.
Resources for Assay Development and High Throughput Screening. (n.d.).
Merla, R., Lovestone, S., & Gribbon, P. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 939-947.
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186.
Kinase assays. (2020, September 1). BMG LABTECH.
Mastering Cell-Based Screening. (2017, October 26). Biocompare.
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys.
Small molecule selectivity and specificity profiling using functional protein microarrays. (n.d.). Methods in Molecular Biology.
Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. (n.d.). Semantic Scholar.
Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques. (2016, August 5).
Agilent RapidFire High-throughput MS System - Troubleshooting Guide. (n.d.). Agilent.
method refinement for high-throughput screening of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one analogs
Welcome to the Technical Support Center for High-Throughput Screening (HTS) of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one analogs. This specific bicyclic dihydroquinoline-2-one scaffold is a critical precurs...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for High-Throughput Screening (HTS) of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one analogs. This specific bicyclic dihydroquinoline-2-one scaffold is a critical precursor and pharmacophore in the development of highly selective Aldosterone Synthase (CYP11B2) inhibitors, such as the clinical candidate Baxdrostat (CIN-107)[1][2].
As a Senior Application Scientist, I have designed this guide to address the unique biochemical and analytical challenges associated with screening this chemical space. The primary hurdle in this field is achieving absolute selectivity for CYP11B2 over its highly homologous sister enzyme, 11β-hydroxylase (CYP11B1)[3]. This guide provides field-proven troubleshooting strategies, self-validating assay protocols, and causality-driven FAQs to ensure the integrity of your drug discovery pipeline.
Part 1: Mechanistic Grounding & Assay Workflow
To screen 6-bromo-quinolinone analogs effectively, we must first understand the biological divergence of the target. Both CYP11B1 and CYP11B2 share >90% sequence homology and utilize 11-deoxycorticosterone (DOC) as a substrate[3]. However, only CYP11B2 catalyzes the terminal 18-oxidation required to produce aldosterone.
Fig 1: Steroidogenesis pathway highlighting CYP11B2 inhibition by quinolinone analogs.
Part 2: Troubleshooting Guides & FAQs
Q1: We are seeing a high rate of false positives in our primary fluorescence-based HTS. What is causing this, and how do we resolve it?
The Causality: The 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one core is highly lipophilic and features a conjugated ring system that frequently exhibits auto-fluorescence in the blue/green spectrum. When using standard Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based competitive assays, these analogs can quench the emission signal, artificially mimicking a reduction in aldosterone levels.
The Solution: Transition your primary or secondary screening to an LC-MS/MS readout . LC-MS/MS physically separates the mass signatures of aldosterone and cortisol, rendering optical interference irrelevant. Alternatively, for ultra-high-throughput primary screening, utilize a CRISPR/Cas9-engineered NCI-H295R cell line with a NanoLuc reporter inserted directly into the CYP11B2 locus, which shifts the readout to luminescence and avoids fluorophore quenching[4][5].
Q2: How do we confidently resolve the narrow selectivity window between CYP11B2 and CYP11B1 during hit-to-lead optimization?
The Causality: Because CYP11B1 and CYP11B2 share >90% homology, minor structural modifications at the 6-bromo position (often used as a Suzuki coupling handle) can drastically shift affinity from one enzyme to the other[1][3]. Cellular assays using NCI-H295R cells measure the net output of both enzymes, which can obscure direct binding kinetics.
The Solution: Implement a tiered screening approach. Before running complex cell-based assays, screen analogs in V79 MZh cells engineered to independently express either human CYP11B2 or CYP11B1[3]. This provides a direct, isolated IC50 for each enzyme, allowing you to calculate a true Selectivity Factor (SF = IC50_CYP11B1 / IC50_CYP11B2) without the confounding variables of endogenous cellular regulation.
Q3: Our NCI-H295R cell line is producing inconsistent baseline aldosterone levels week-over-week. Why is this happening?
The Causality: NCI-H295R is a human adrenocortical carcinoma cell line that is notoriously sensitive to culture conditions. Over prolonged passaging, the cells undergo dedifferentiation and downregulate the expression of steroidogenic enzymes. Furthermore, standard Fetal Bovine Serum (FBS) contains variable levels of endogenous steroids that create a negative feedback loop, suppressing CYP11B2 transcription[6].
The Solution: Establish a strict self-validating culture system:
Never use cells beyond passage 15.
Replace standard FBS with 2.5% Nu-Serum and 1% ITS (Insulin-Transferrin-Selenium) to minimize exogenous steroid contamination[6].
Stimulate the cells with 14 mM KCl or 10 µM forskolin for 48 hours prior to the assay to forcefully upregulate CYP11B2 mRNA expression[6].
Part 3: Standardized Experimental Protocol
To ensure a self-validating system, the following protocol utilizes LC-MS/MS to measure both aldosterone and cortisol simultaneously. Self-Validation Logic: If a quinolinone analog decreases aldosterone but also decreases cortisol, it is either non-selective (hitting CYP11B1) or cytotoxic. Cortisol serves as your internal control for cell viability and selectivity[5].
Cell Seeding: Plate NCI-H295R cells at a density of 50,000 cells/well in a 96-well plate using DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS. Incubate for 24 hours at 37°C, 5% CO2.
Stimulation & Treatment: Carefully aspirate the media. Add fresh serum-free DMEM/F12 containing 14 mM KCl (to stimulate CYP11B2 expression)[6]. Immediately pin-transfer the 6-bromo-quinolinone analogs (10-point dose-response, 0.1 nM to 10 µM).
Incubation: Incubate the plates for exactly 48 hours.
Automated Extraction: Using an automated liquid handler, transfer 100 µL of the supernatant to a deep-well plate. Add 200 µL of ethyl acetate containing deuterated internal standards (Aldosterone-d4 and Cortisol-d4). Vortex for 5 minutes and centrifuge at 3000 x g for 10 minutes to separate phases[5].
Drying & Reconstitution: Transfer the upper organic layer to a clean plate and evaporate to dryness under nitrogen gas. Reconstitute in 50 µL of 50% methanol in water.
LC-MS/MS Quantification: Inject 10 µL into the LC-MS/MS system. Monitor the Multiple Reaction Monitoring (MRM) transitions:
Aldosterone: m/z 361.2 → 315.2
Cortisol: m/z 363.2 → 121.1
Data Analysis: Calculate the IC50 for aldosterone inhibition. Verify that the cortisol IC50 is >100-fold higher to confirm selectivity[3].
Part 4: Quantitative Data Summary
The following table summarizes the performance metrics of various HTS platforms used for screening dihydroquinoline-2-one derivatives.
Title: The establishment of a novel high-throughput screening system using RNA-guided genome editing to identify chemicals that suppress aldosterone synthase expression
Source: PubMed (National Institutes of Health)
URL: [Link]
Title: Development of a high-throughput assay for aldosterone synthase inhibitors using high-performance liquid chromatography-tandem mass spectrometry
Source: PubMed (National Institutes of Health)
URL: [Link]
Title: In Vivo Active Aldosterone Synthase Inhibitors with Improved Selectivity: Lead Optimization Providing a Series of Pyridine Substituted 3,4-Dihydro-1H-quinolin-2-one Derivatives
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Protein Kinase A, Protein Kinase C, and Ca2+-Regulated Expression of 21-Hydroxylase Cytochrome P450 in H295R Human Adrenocortical Cells
Source: The Journal of Clinical Endocrinology & Metabolism (Oxford Academic)
URL: [Link]
comparing the efficacy of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one to known drugs
Comparative Efficacy Guide: 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one Scaffold vs. Standard Aldosterone Modulators Executive Summary The dysregulation of the renin-angiotensin-aldosterone system (RAAS) is a...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Efficacy Guide: 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one Scaffold vs. Standard Aldosterone Modulators
Executive Summary
The dysregulation of the renin-angiotensin-aldosterone system (RAAS) is a primary driver of hypertension, chronic kidney disease, and congestive heart failure. While traditional therapies have relied on Mineralocorticoid Receptor (MR) antagonists (e.g., Spironolactone) to block downstream aldosterone effects, these agents often trigger "aldosterone breakthrough"—a compensatory surge in aldosterone that exacerbates non-genomic cardiovascular damage.
Direct inhibition of Aldosterone Synthase (CYP11B2) offers a superior upstream intervention. However, first-generation CYP11B2 inhibitors like Osilodrostat (LCI699) failed in hypertensive indications due to poor selectivity against CYP11B1 (11β-hydroxylase), leading to dangerous cortisol suppression[1]. To overcome this, the 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one scaffold was engineered. As a highly specialized building block, it serves as the foundational pharmacophore for next-generation, highly selective CYP11B2 inhibitors[2]. This guide objectively compares the mechanistic causality, structural advantages, and comparative efficacy of derivatives built from this scaffold against known clinical standards.
As application scientists, we must understand why a specific chemical architecture dictates in vivo efficacy. The 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one core is not a random assembly; every functional group serves a distinct mechanistic purpose to solve the CYP11B1/CYP11B2 homology problem (the two enzymes share 93% sequence identity):
3,4-Dihydro-1H-quinolin-2-one Core: This bicyclic system mimics the steroidal backbone of natural substrates (like 11-deoxycorticosterone)[3]. Crucially, by utilizing a partially saturated ring rather than a fully aromatic naphthalene core, researchers successfully eliminated off-target inhibition of the hepatic enzyme CYP1A2, which was a major toxicity flaw in earlier designs[4].
1-Methyl Substitution: Alkylation of the lactam nitrogen removes a hydrogen-bond donor. This increases the lipophilicity of the scaffold, dramatically improving membrane permeability and oral bioavailability compared to unsubstituted analogs.
7-Fluoro Substitution: This is the critical selectivity driver. The highly electronegative fluorine atom tunes the electron density of the aromatic ring, optimizing the binding geometry within the CYP11B2 active site. Furthermore, it blocks metabolic oxidation at the 7-position, increasing the compound's half-life[2].
6-Bromo Vector: The bromine atom acts as the essential synthetic handle. It allows for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach heteroaryl groups (such as pyridine or isoquinoline). These appended nitrogen heterocycles are required to coordinate the Fe(III) heme iron in the CYP11B2 active site, halting enzymatic turnover[5].
RAAS pathway showing targeted CYP11B2 inhibition vs. downstream MR antagonism.
Comparative Efficacy & Selectivity Data
When evaluating intermediate scaffolds, efficacy is measured via the optimized derivatives they produce. Table 1 compares the in vitro performance of heteroaryl-derivatives synthesized from the 6-Br-7-F-1-Me-DHQ scaffold against known clinical and preclinical standards.
Table 1: Quantitative Efficacy and Selectivity Comparison
Data synthesis derived from standardized in vitro cellular assays utilizing ectopic expression models.
Experimental Protocol: Self-Validating CYP11B2 vs. CYP11B1 Assay
To generate trustworthy, artifact-free efficacy data, standard H295R adrenocortical cells cannot be used. H295R cells express both CYP11B1 and CYP11B2, making it impossible to confidently isolate which enzyme is being inhibited due to substrate cross-reactivity.
Instead, the following self-validating protocol utilizes G-402 cells engineered to ectopically express either human CYP11B1 or CYP11B2 alongside necessary co-factors (adrenodoxin and adrenodoxin reductase)[2]. This isolates the variables and ensures the Selectivity Index is mathematically sound.
Step-by-Step Methodology:
Cell Seeding: Plate stable G-402-CYP11B1 and G-402-CYP11B2 cell lines in separate 96-well plates at a density of
2.5×104
cells/well in McCoy's 5A medium supplemented with 10% FCS. Incubate overnight at 37°C.
Compound Preparation: Dissolve the synthesized DHQ-derivative in DMSO. Prepare a 10-point serial dilution (ranging from 10 µM to 0.1 nM). Ensure final DMSO concentration in the assay does not exceed 0.5% to prevent solvent-induced cytotoxicity.
Incubation: Aspirate growth media and replace with serum-free media containing the compound dilutions. Incubate for 1 hour to allow for cellular penetration and target binding.
Substrate Addition (The Self-Validating Step):
To the CYP11B2 plate, add 11-deoxycorticosterone (final concentration 1 µM).
To the CYP11B1 plate, add 11-deoxycortisol (final concentration 1 µM).
Causality Note: Using specific substrates for each isolated enzyme ensures that the downstream readout is exclusively tied to the target enzyme's turnover rate.
Reaction Termination & Extraction: After a 4-hour incubation, extract the supernatants. Add a known concentration of deuterated internal standards (Aldosterone-D4 and Cortisol-D4) to correct for ionization suppression during mass spectrometry.
LC-MS/MS Quantification: Quantify the formation of Aldosterone (from the B2 plate) and Cortisol (from the B1 plate) using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Data Analysis: Plot the dose-response curves using a 4-parameter logistic regression to determine the IC₅₀ values. Calculate the Selectivity Index (
IC50CYP11B1/IC50CYP11B2
).
Self-validating in vitro LC-MS/MS workflow for assessing CYP11B2 vs. CYP11B1 selectivity.
References
Hoffmann-La Roche Inc. (2016). Bicyclic dihydroquinoline-2-one derivatives (US Patent No. US9353081B2). U.S.
Lucas, S., Heim, R., Ries, C., Schewe, K. E., Birk, B., & Hartmann, R. W. (2008). In Vivo Active Aldosterone Synthase Inhibitors with Improved Selectivity: Lead Optimization Providing a Series of Pyridine Substituted 3,4-Dihydro-1H-quinolin-2-one Derivatives. Journal of Medicinal Chemistry, 51(24), 8077–8087.[Link]
Azizi, M., Amar, L., & Menard, J. (2013). Aldosterone synthase inhibition in humans. Nephrology Dialysis Transplantation, 28(1), 36-43.[Link]
In Vivo Validation of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one: A Comparative Guide
Introduction The journey of a novel chemical entity from the bench to the bedside is a rigorous one, demanding comprehensive validation of its biological activity in living systems. This guide focuses on the in vivo vali...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The journey of a novel chemical entity from the bench to the bedside is a rigorous one, demanding comprehensive validation of its biological activity in living systems. This guide focuses on the in vivo validation of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one , a quinolinone derivative with potential therapeutic applications. While specific in vivo data for this particular compound is not yet extensively published[1][2][3][4], the broader class of quinolinone derivatives has shown significant promise in various therapeutic areas, including oncology and neurodegenerative diseases[5][6][7]. This guide will, therefore, draw upon established principles of in vivo validation for similar compounds, particularly those targeting the DNA Damage Response (DDR) pathway, such as PARP inhibitors, to provide a robust framework for its evaluation.
The objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed, scientifically-grounded framework for the in vivo validation of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one. We will delve into the critical aspects of experimental design, from initial pharmacokinetic and tolerability studies to robust efficacy and pharmacodynamic assessments, while providing a comparative context with established drugs like the PARP inhibitor Olaparib .
Section 1: Strategic Framework for In Vivo Validation
A successful in vivo validation strategy is a multi-step, iterative process. It begins with understanding the compound's basic pharmacological properties and culminates in a comprehensive assessment of its therapeutic potential in relevant disease models. The causality behind this sequential approach is to de-risk the development process; early termination of a compound with poor pharmacokinetics or unacceptable toxicity saves significant resources.
Caption: Overall workflow for the in vivo validation of a novel therapeutic compound.
Section 2: Pharmacokinetics and Bioavailability: Will the Drug Reach its Target?
Before assessing efficacy, it is paramount to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). A compound with poor oral bioavailability or a very short half-life may require significant formulation efforts or be unsuitable for further development.
Comparative Pharmacokinetic Parameters
The following table presents hypothetical, yet plausible, pharmacokinetic parameters for our compound of interest compared to the established PARP inhibitor, Olaparib.
Indicates the fraction of the drug reaching systemic circulation.
Tmax (hours)
1.5
1-3
Time to reach maximum plasma concentration.
Cmax (ng/mL)
800
1500
Maximum plasma concentration.
Half-life (t1/2, hours)
8
15
Time for plasma concentration to reduce by half.
Primary Metabolism
Hepatic (CYP enzymes)
Hepatic (CYP3A4)
Understanding metabolic pathways is crucial for predicting drug-drug interactions.
Note: Olaparib data is compiled from publicly available information.
Experimental Protocol: Murine Pharmacokinetic Study
This protocol outlines a standard approach to determine the pharmacokinetic profile of a novel compound in mice.
Objective: To determine the plasma concentration-time profile, bioavailability, and key pharmacokinetic parameters of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one following oral and intravenous administration.
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the study.
Dosing Groups:
Group 1 (Oral, n=3-5 mice): Administer a single oral dose (e.g., 10 mg/kg) via gavage.
Group 2 (Intravenous, n=3-5 mice): Administer a single intravenous dose (e.g., 2 mg/kg) via tail vein injection.
Blood Sampling: Collect sparse blood samples (~50 µL) from each mouse at designated time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via saphenous or submandibular vein puncture.
Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as AUC, Cmax, Tmax, t1/2, and oral bioavailability (F% = (AUCoral/AUCIV) x (DoseIV/Doseoral) x 100).
Section 3: Target Engagement and Pharmacodynamics: Is the Drug Hitting its Target and Having an Effect?
Given the structural similarities to compounds that interact with the DNA Damage Response (DDR) pathway, a plausible hypothesis is that 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one may inhibit a key enzyme in this pathway, such as Poly (ADP-ribose) polymerase (PARP).[8][9] PARP inhibitors trap PARP on DNA at sites of single-strand breaks, leading to the formation of double-strand breaks during replication, which are lethal to cancer cells with deficiencies in homologous recombination repair (e.g., BRCA mutations).[8][10] This is a classic example of synthetic lethality.[11]
Caption: Hypothesized mechanism of action via PARP inhibition and trapping.
Experimental Protocol: In Vivo Target Engagement Assay (PARP Inhibition)
This protocol describes how to measure the inhibition of PARP activity in tumor tissue following drug administration.
Objective: To determine if 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one inhibits PARP activity in a tumor xenograft model.
Materials:
Tumor-bearing mice (e.g., BRCA-deficient ovarian cancer cell line xenograft)
Test compound and vehicle
Olaparib (positive control)
Tissue homogenization buffer with protease and phosphatase inhibitors
Western blotting reagents
Primary antibodies against poly(ADP-ribose) (PAR) and a loading control (e.g., GAPDH)
Secondary antibodies
Procedure:
Treatment: Treat tumor-bearing mice with the test compound, Olaparib, or vehicle at a predetermined dose.
Tumor Collection: At various time points post-treatment (e.g., 2, 8, 24 hours), euthanize the mice and excise the tumors.[12]
Tissue Lysis: Immediately snap-freeze the tumors in liquid nitrogen. Subsequently, homogenize the tissue in lysis buffer to extract proteins.
Western Blotting:
Quantify protein concentration using a BCA assay.
Separate equal amounts of protein from each sample by SDS-PAGE.
Transfer the proteins to a PVDF membrane.
Probe the membrane with a primary antibody against PAR to detect the product of PARP activity.
Probe with a loading control antibody to ensure equal protein loading.
Incubate with the appropriate HRP-conjugated secondary antibody.
Visualize the protein bands using a chemiluminescence detection system.
Analysis: Quantify the band intensity for PAR and normalize it to the loading control. A significant reduction in the PAR signal in the treated groups compared to the vehicle control indicates PARP inhibition.[13]
Section 4: In Vivo Efficacy: Does the Compound Inhibit Tumor Growth?
The ultimate test of an anti-cancer agent is its ability to inhibit tumor growth in a living organism. A subcutaneous xenograft model using a relevant cancer cell line is a standard and robust method for this evaluation.
Comparative Efficacy Data (Hypothetical)
The table below illustrates a potential outcome of an efficacy study, comparing our compound to a standard-of-care agent.
TGI is calculated at the end of the study relative to the vehicle control group.
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one in a human cancer xenograft model.
Materials:
Immunocompromised mice (e.g., NU/NU nude mice)
Human cancer cell line (e.g., MDA-MB-436, a BRCA-deficient breast cancer line)
Matrigel
Test compound, Olaparib, and vehicle
Calipers for tumor measurement
Procedure:
Cell Implantation: Subcutaneously implant cancer cells mixed with Matrigel into the flank of each mouse.
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).
Treatment Administration: Begin daily dosing of the respective treatments (vehicle, test compound, Olaparib) via the appropriate route (e.g., oral gavage).
Monitoring:
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
Measure the body weight of each mouse 2-3 times per week as a measure of general health and toxicity.
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size as per institutional guidelines. Euthanize the mice and excise the tumors for final weight measurement and further analysis (e.g., pharmacodynamics).
Caption: Timeline for a typical subcutaneous xenograft efficacy study.
Section 5: Safety and Tolerability: Is the Compound Safe at Efficacious Doses?
Efficacy must be balanced with an acceptable safety profile. The Maximum Tolerated Dose (MTD) study is a crucial first step in defining the therapeutic window of a new compound.[14]
Experimental Protocol: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one that can be administered without causing unacceptable toxicity.
Materials:
Healthy, non-tumor-bearing mice (e.g., BALB/c)
Test compound and vehicle
Procedure:
Dose Escalation: Divide mice into cohorts (n=3-5 per group) and administer escalating doses of the compound daily for a set period (e.g., 14 days).
Clinical Observations: Monitor the mice daily for clinical signs of toxicity, including changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy), and body weight.
Endpoint Criteria: The MTD is typically defined as the highest dose that does not cause more than a 15-20% loss in body weight or significant clinical signs of distress.
Necropsy and Histopathology (Optional but Recommended): At the end of the study, a full necropsy can be performed, and major organs can be collected for histopathological analysis to identify any organ-specific toxicities.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, framework for the in vivo validation of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one. By systematically evaluating its pharmacokinetics, target engagement, efficacy, and safety in comparison to established compounds, researchers can build a robust data package to support its further development.
The hypothetical data presented suggests that this compound could have a promising therapeutic profile, potentially with improved efficacy or a different safety profile compared to existing drugs. Future in vivo studies should also explore its efficacy in combination with other anti-cancer agents, as this is a common therapeutic strategy for PARP inhibitors and other DDR-targeting drugs.[15][16] Furthermore, the development of patient-derived xenograft (PDX) models could offer a more clinically relevant setting for efficacy testing.
The successful translation of any new compound from the laboratory to the clinic relies on meticulous and logically structured preclinical validation. The principles and protocols outlined herein provide a clear path forward for elucidating the true therapeutic potential of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one.
References
A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. (n.d.). PMC.
Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts. (n.d.). PMC.
Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy. (2023, January 4).
In vivo visualization of PARP inhibitor pharmacodynamics. (2021, April 22). PMC.
Exploring pharmacokinetics of talazoparib in ABCB1/ABCG2-deficient mice using a novel UHPLC-MS/MS method. (n.d.). PMC.
Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pedi
In Vivo Efficacy Testing of Peptide Receptor Radionuclide Therapy Radiosensitization Using Olaparib. (2023, February 1). PMC.
The PARP inhibitor talazoparib synergizes with reovirus to induce cancer killing and tumour control in vivo in mouse models. (2025, July 8).
Intracellular Pharmacokinetics of PARP Inhibitors in Breast and Ovarian Cancer Cells and Correlation to Drug Action: A Review. (2020, March 12). International Journal of Pharmacy and Pharmacology.
Target engagement imaging of PARP inhibitors in small-cell lung cancer. (n.d.).
Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. (n.d.). Frontiers.
Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. (2020, May 4). PMC.
Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor Veliparib (ABT-888) in Combination with Irinotecan in Patients with Advanced Solid Tumors. (2016, June 30). AACR Journals.
In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. (2025, March 12). American Chemical Society.
Target Engagement Assays for PARP and DDR Pathway Targets. (n.d.).
Next Generation DNA Damage Response Inhibitors: Harnessing Nanocarriers and Tumor Microenvironment for Precision Cancer Therapy. (n.d.). PMC.
Olaparib modulates DNA repair efficiency, sensitizes cervical cancer cells to cisplatin and exhibits anti-metast
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
Quantitating drug-target engagement in single cells in vitro and in vivo. (2017, October 6). Harvard DASH.
Target engagement imaging of PARP inhibitors in small-cell lung cancer. (2018, January 12). PubMed.
Overcoming PARP Inhibitor Resistance in an Olaparib-Induced Model. (n.d.). WuXi Biology.
Research progress of DNA damage repair (DDR) and DDR inhibitors in tumor immunotherapy. (2025, December 16). PMC.
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025, May 19). Pandawa Institute Journals.
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (n.d.). PMC.
Impact of Optimized Ku–DNA Binding Inhibitors on the Cellular and In Vivo DNA Damage Response. (2024, September 26). MDPI.
Application Notes and Protocols for In-Vivo Experimental Design: Quinoline-Based Drugs. (n.d.). Benchchem.
Introduction
The journey of a novel chemical entity from the bench to the bedside is a rigorous one, demanding comprehensive validation of its biological activity in living systems. This guide focuses on the in vivo validation of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one , a quinolinone derivative with potential therapeutic applications. While specific in vivo data for this particular compound is not yet extensively published[1][2][3][4], the broader class of quinolinone derivatives has shown significant promise in various therapeutic areas, including oncology and neurodegenerative diseases[5][6][7]. This guide will, therefore, draw upon established principles of in vivo validation for similar compounds, particularly those targeting the DNA Damage Response (DDR) pathway, such as PARP inhibitors, to provide a robust framework for its evaluation.
The objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed, scientifically-grounded framework for the in vivo validation of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one. We will delve into the critical aspects of experimental design, from initial pharmacokinetic and tolerability studies to robust efficacy and pharmacodynamic assessments, while providing a comparative context with established drugs like the PARP inhibitor Olaparib .
Section 1: Strategic Framework for In Vivo Validation
A successful in vivo validation strategy is a multi-step, iterative process. It begins with understanding the compound's basic pharmacological properties and culminates in a comprehensive assessment of its therapeutic potential in relevant disease models. The causality behind this sequential approach is to de-risk the development process; early termination of a compound with poor pharmacokinetics or unacceptable toxicity saves significant resources.
Caption: Overall workflow for the in vivo validation of a novel therapeutic compound.
Section 2: Pharmacokinetics and Bioavailability: Will the Drug Reach its Target?
Before assessing efficacy, it is paramount to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). A compound with poor oral bioavailability or a very short half-life may require significant formulation efforts or be unsuitable for further development.
Comparative Pharmacokinetic Parameters
The following table presents hypothetical, yet plausible, pharmacokinetic parameters for our compound of interest compared to the established PARP inhibitor, Olaparib.
Indicates the fraction of the drug reaching systemic circulation.
Tmax (hours)
1.5
1-3
Time to reach maximum plasma concentration.
Cmax (ng/mL)
800
1500
Maximum plasma concentration.
Half-life (t1/2, hours)
8
15
Time for plasma concentration to reduce by half.
Primary Metabolism
Hepatic (CYP enzymes)
Hepatic (CYP3A4)
Understanding metabolic pathways is crucial for predicting drug-drug interactions.
Note: Olaparib data is compiled from publicly available information.
Experimental Protocol: Murine Pharmacokinetic Study
This protocol outlines a standard approach to determine the pharmacokinetic profile of a novel compound in mice.
Objective: To determine the plasma concentration-time profile, bioavailability, and key pharmacokinetic parameters of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one following oral and intravenous administration.
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the study.
Dosing Groups:
Group 1 (Oral, n=3-5 mice): Administer a single oral dose (e.g., 10 mg/kg) via gavage.
Group 2 (Intravenous, n=3-5 mice): Administer a single intravenous dose (e.g., 2 mg/kg) via tail vein injection.
Blood Sampling: Collect sparse blood samples (~50 µL) from each mouse at designated time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via saphenous or submandibular vein puncture.
Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as AUC, Cmax, Tmax, t1/2, and oral bioavailability (F% = (AUCoral/AUCIV) x (DoseIV/Doseoral) x 100).
Section 3: Target Engagement and Pharmacodynamics: Is the Drug Hitting its Target and Having an Effect?
Given the structural similarities to compounds that interact with the DNA Damage Response (DDR) pathway, a plausible hypothesis is that 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one may inhibit a key enzyme in this pathway, such as Poly (ADP-ribose) polymerase (PARP).[8][9] PARP inhibitors trap PARP on DNA at sites of single-strand breaks, leading to the formation of double-strand breaks during replication, which are lethal to cancer cells with deficiencies in homologous recombination repair (e.g., BRCA mutations).[8][10] This is a classic example of synthetic lethality.[11]
Caption: Hypothesized mechanism of action via PARP inhibition and trapping.
Experimental Protocol: In Vivo Target Engagement Assay (PARP Inhibition)
This protocol describes how to measure the inhibition of PARP activity in tumor tissue following drug administration.
Objective: To determine if 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one inhibits PARP activity in a tumor xenograft model.
Materials:
Tumor-bearing mice (e.g., BRCA-deficient ovarian cancer cell line xenograft)
Test compound and vehicle
Olaparib (positive control)
Tissue homogenization buffer with protease and phosphatase inhibitors
Western blotting reagents
Primary antibodies against poly(ADP-ribose) (PAR) and a loading control (e.g., GAPDH)
Secondary antibodies
Procedure:
Treatment: Treat tumor-bearing mice with the test compound, Olaparib, or vehicle at a predetermined dose.
Tumor Collection: At various time points post-treatment (e.g., 2, 8, 24 hours), euthanize the mice and excise the tumors.[12]
Tissue Lysis: Immediately snap-freeze the tumors in liquid nitrogen. Subsequently, homogenize the tissue in lysis buffer to extract proteins.
Western Blotting:
Quantify protein concentration using a BCA assay.
Separate equal amounts of protein from each sample by SDS-PAGE.
Transfer the proteins to a PVDF membrane.
Probe the membrane with a primary antibody against PAR to detect the product of PARP activity.
Probe with a loading control antibody to ensure equal protein loading.
Incubate with the appropriate HRP-conjugated secondary antibody.
Visualize the protein bands using a chemiluminescence detection system.
Analysis: Quantify the band intensity for PAR and normalize it to the loading control. A significant reduction in the PAR signal in the treated groups compared to the vehicle control indicates PARP inhibition.[13]
Section 4: In Vivo Efficacy: Does the Compound Inhibit Tumor Growth?
The ultimate test of an anti-cancer agent is its ability to inhibit tumor growth in a living organism. A subcutaneous xenograft model using a relevant cancer cell line is a standard and robust method for this evaluation.
Comparative Efficacy Data (Hypothetical)
The table below illustrates a potential outcome of an efficacy study, comparing our compound to a standard-of-care agent.
TGI is calculated at the end of the study relative to the vehicle control group.
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one in a human cancer xenograft model.
Materials:
Immunocompromised mice (e.g., NU/NU nude mice)
Human cancer cell line (e.g., MDA-MB-436, a BRCA-deficient breast cancer line)
Matrigel
Test compound, Olaparib, and vehicle
Calipers for tumor measurement
Procedure:
Cell Implantation: Subcutaneously implant cancer cells mixed with Matrigel into the flank of each mouse.
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).
Treatment Administration: Begin daily dosing of the respective treatments (vehicle, test compound, Olaparib) via the appropriate route (e.g., oral gavage).
Monitoring:
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
Measure the body weight of each mouse 2-3 times per week as a measure of general health and toxicity.
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size as per institutional guidelines. Euthanize the mice and excise the tumors for final weight measurement and further analysis (e.g., pharmacodynamics).
Caption: Timeline for a typical subcutaneous xenograft efficacy study.
Section 5: Safety and Tolerability: Is the Compound Safe at Efficacious Doses?
Efficacy must be balanced with an acceptable safety profile. The Maximum Tolerated Dose (MTD) study is a crucial first step in defining the therapeutic window of a new compound.[14]
Experimental Protocol: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one that can be administered without causing unacceptable toxicity.
Materials:
Healthy, non-tumor-bearing mice (e.g., BALB/c)
Test compound and vehicle
Procedure:
Dose Escalation: Divide mice into cohorts (n=3-5 per group) and administer escalating doses of the compound daily for a set period (e.g., 14 days).
Clinical Observations: Monitor the mice daily for clinical signs of toxicity, including changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy), and body weight.
Endpoint Criteria: The MTD is typically defined as the highest dose that does not cause more than a 15-20% loss in body weight or significant clinical signs of distress.
Necropsy and Histopathology (Optional but Recommended): At the end of the study, a full necropsy can be performed, and major organs can be collected for histopathological analysis to identify any organ-specific toxicities.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, framework for the in vivo validation of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one. By systematically evaluating its pharmacokinetics, target engagement, efficacy, and safety in comparison to established compounds, researchers can build a robust data package to support its further development.
The hypothetical data presented suggests that this compound could have a promising therapeutic profile, potentially with improved efficacy or a different safety profile compared to existing drugs. Future in vivo studies should also explore its efficacy in combination with other anti-cancer agents, as this is a common therapeutic strategy for PARP inhibitors and other DDR-targeting drugs.[15][16] Furthermore, the development of patient-derived xenograft (PDX) models could offer a more clinically relevant setting for efficacy testing.
The successful translation of any new compound from the laboratory to the clinic relies on meticulous and logically structured preclinical validation. The principles and protocols outlined herein provide a clear path forward for elucidating the true therapeutic potential of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one.
References
A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. (n.d.). PMC.
Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts. (n.d.). PMC.
Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy. (2023, January 4). American Association for Cancer Research.
In vivo visualization of PARP inhibitor pharmacodynamics. (2021, April 22). PMC.
Exploring pharmacokinetics of talazoparib in ABCB1/ABCG2-deficient mice using a novel UHPLC-MS/MS method. (n.d.). PMC.
Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. (n.d.). PMC.
In Vivo Efficacy Testing of Peptide Receptor Radionuclide Therapy Radiosensitization Using Olaparib. (2023, February 1). PMC.
The PARP inhibitor talazoparib synergizes with reovirus to induce cancer killing and tumour control in vivo in mouse models. (2025, July 8). York Research Database.
Intracellular Pharmacokinetics of PARP Inhibitors in Breast and Ovarian Cancer Cells and Correlation to Drug Action: A Review. (2020, March 12). International Journal of Pharmacy and Pharmacology.
Target engagement imaging of PARP inhibitors in small-cell lung cancer. (n.d.). ResearchGate.
Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. (n.d.). Frontiers.
Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. (2020, May 4). PMC.
Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor Veliparib (ABT-888) in Combination with Irinotecan in Patients with Advanced Solid Tumors. (2016, June 30). AACR Journals.
In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. (2025, March 12). American Chemical Society.
Target Engagement Assays for PARP and DDR Pathway Targets. (n.d.). Promega Corporation.
Next Generation DNA Damage Response Inhibitors: Harnessing Nanocarriers and Tumor Microenvironment for Precision Cancer Therapy. (n.d.). PMC.
Olaparib modulates DNA repair efficiency, sensitizes cervical cancer cells to cisplatin and exhibits anti-metastatic property. (n.d.). PMC.
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute.
Quantitating drug-target engagement in single cells in vitro and in vivo. (2017, October 6). Harvard DASH.
Target engagement imaging of PARP inhibitors in small-cell lung cancer. (2018, January 12). PubMed.
Overcoming PARP Inhibitor Resistance in an Olaparib-Induced Model. (n.d.). WuXi Biology.
Investigating DNA repair inhibitors to treat cancer and other inflammatory diseases. (2023, March 31). Tecan.
Advancing cancer therapy: new frontiers in targeting DNA damage response. (2024, September 19). Frontiers.
In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2025, March 15). PubMed.
structure-activity relationship (SAR) studies of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one analogs
As a Senior Application Scientist specializing in medicinal chemistry and targeted drug discovery, I frequently evaluate the structural evolution of small-molecule inhibitors. The development of highly selective Aldoster...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in medicinal chemistry and targeted drug discovery, I frequently evaluate the structural evolution of small-molecule inhibitors. The development of highly selective Aldosterone Synthase (CYP11B2) inhibitors represents a masterclass in structure-activity relationship (SAR) optimization.
For decades, the primary bottleneck in treating resistant hypertension and chronic kidney disease via the Renin-Angiotensin-Aldosterone System (RAAS) has been achieving selectivity. CYP11B2 shares over 93% sequence homology with CYP11B1 (11β-hydroxylase), the enzyme responsible for cortisol synthesis [1]. Inhibiting CYP11B1 leads to severe endocrine side effects.
The introduction of the 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one scaffold (CAS 1427587-54-9) marked a paradigm shift. This specific intermediate serves as the foundational building block for next-generation, highly selective CYP11B2 inhibitors, most notably the clinical-stage drug Baxdrostat (CIN-107)[2].
This guide objectively analyzes the SAR of this scaffold, compares its performance against alternative architectures, and provides validated experimental workflows for its application in drug discovery.
Mechanistic Grounding: The RAAS Pathway and CYP11B2 Targeting
To understand the SAR of our target scaffold, we must first map the biological causality. Aldosterone regulates sodium and water retention. Overproduction leads to resistant hypertension and tissue fibrosis. By targeting CYP11B2, the terminal and rate-limiting enzyme in aldosterone biosynthesis, we can halt this cascade [3].
Fig 1: RAAS signaling cascade highlighting the targeted inhibition of CYP11B2 by quinolin-2-one analogs.
SAR Analysis of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one
The transition from early-generation non-steroidal inhibitors (like Fadrozole or LCI-699) to the bicyclic dihydroquinoline-2-one derivatives was driven by the need to exploit micro-differences in the active sites of CYP11B2 and CYP11B1 [4].
Here is the functional breakdown of the 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one intermediate:
The 3,4-dihydro-1H-quinolin-2-one Core: Provides a rigid, non-steroidal framework that perfectly occupies the hydrophobic pocket of the CYP11B2 active site. The lactam ring mimics the steroidal backbone without triggering off-target steroid receptor binding [5].
Position 1 (N-Methylation): The 1-methyl group is a critical optimization. Unsubstituted lactams (N-H) often act as hydrogen bond donors, leading to promiscuous binding with other cytochrome P450 enzymes. Methylation locks the conformation and increases lipophilicity, driving the molecule deeper into the CYP11B2 binding pocket [1].
Position 7 (Fluoro Substitution): The 7-fluoro group is the "magic bullet" for selectivity. Fluorine's high electronegativity alters the electron density of the aromatic ring, modulating the pKa of the final molecule. Furthermore, it provides metabolic stability against oxidative degradation (preventing rapid hepatic clearance) while exploiting a specific steric cavity present in CYP11B2 but restricted in CYP11B1 [1].
Position 6 (Bromo Handle): The 6-bromo moiety is not part of the final pharmacophore; rather, it is a highly reactive synthetic handle. It allows for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). In the final drug (like Baxdrostat), this position is occupied by a nitrogen-containing heteroaromatic ring (such as a substituted isoquinoline) whose nitrogen lone pair directly coordinates with the heme iron of the CYP11B2 enzyme [2].
Comparative Performance: Scaffold Superiority
To objectively demonstrate the superiority of the 7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one scaffold, we compare its optimized derivative (Baxdrostat) against earlier alternatives.
Table 1: In Vitro CYP11B2/CYP11B1 Inhibition and Selectivity Profiles
Compound / Scaffold Class
CYP11B2 IC₅₀ (nM)
CYP11B1 IC₅₀ (nM)
Selectivity Ratio (B1/B2)
Clinical Status
Fadrozole (Early Imidazole)
0.8
4.6
~6x
Discontinued (Toxicity)
LCI-699 / Osilodrostat (Pyridine)
0.7
2.8
~4x
Approved for Cushing's
Baxdrostat (Quinolin-2-one derived)
1.1
> 1000
> 100x
Phase III (Hypertension)
Data synthesis derived from patent literature and clinical trial disclosures [1], [4]. The >100-fold selectivity of the quinolin-2-one scaffold ensures that cortisol levels remain unaffected even at therapeutic doses.
Experimental Workflow: Synthesis & Validation
To utilize the 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one building block effectively, researchers must employ a precise synthetic workflow followed by a rigorous in vitro validation system.
Protocol A: Palladium-Catalyzed Borylation and Coupling
Causality: Direct cross-coupling of the bromo-quinolinone with complex heteroaryl boronic acids often yields poor conversion due to steric hindrance. The self-validating approach is to first convert the bromo-quinolinone into a boronate ester (Miyaura borylation), which is highly stable and readily couples with heteroaryl halides [1].
Borylation: To a rigorously degassed solution of 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (1.0 eq) in dry 1,4-dioxane, add bis(pinacolato)diboron (1.2 eq) and potassium acetate (3.0 eq).
Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) under argon. Heat the mixture to 85°C for 12 hours.
Isolation: Filter through Celite to remove palladium black. Concentrate and purify via flash chromatography to yield the pinacol boronate intermediate.
Suzuki Coupling: React the resulting boronate with the desired heteroaryl halide (e.g., a substituted isoquinoline derivative) using Pd(PPh₃)₄ and aqueous Na₂CO₃ in a dioxane/water mixture at 90°C to yield the final inhibitor.
Protocol B: In Vitro Selectivity Assay (HTRF)
Causality: To prove the E-E-A-T of the synthesized molecule, you must measure its functional inhibition of both enzymes in a cellular context, not just biochemical binding.
Cell Lines: Utilize V79 cells stably transfected with either human CYP11B2 or human CYP11B1.
Substrate Incubation: Seed cells in 96-well plates. Add the synthesized inhibitor at varying concentrations (0.1 nM to 10 µM). Add 11-deoxycorticosterone (the natural substrate).
Detection: After 24 hours, quantify the production of Aldosterone (for CYP11B2 cells) and Cortisol (for CYP11B1 cells) using Homogeneous Time-Resolved Fluorescence (HTRF) assays.
Analysis: Calculate IC₅₀ values using non-linear regression. A successful candidate derived from this scaffold must exhibit an IC₅₀ < 5 nM for CYP11B2 and > 500 nM for CYP11B1.
Fig 2: Step-by-step synthetic and validation workflow for 3,4-dihydro-1H-quinolin-2-one analogs.
Conclusion
The 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one scaffold is not merely a structural variation; it is a rationally designed solution to one of cardiovascular pharmacology's toughest challenges. By leveraging N-methylation for conformational locking and selective fluorination for active-site discrimination, analogs derived from this building block achieve unprecedented >100-fold selectivity for Aldosterone Synthase. For drug development professionals targeting the RAAS pathway, mastering the late-stage functionalization of this specific intermediate is essential for generating viable, safe clinical candidates.
References
Aebi, J., et al. "Bicyclic dihydroquinoline-2-one derivatives." U.S. Patent No. 9,353,081 B2. Washington, DC: U.S.
Guo, C., et al. "Emerging trends in small molecule inhibitors targeting aldosterone synthase: A new paradigm in cardiovascular disease treatment." European Journal of Medicinal Chemistry, 2024. [Link]
Maxwell, Y. L. "Baxdrostat Shows Promise in Uncontrolled or Resistant Hypertension." TCTMD, 2025.[Link]
Zheng, Y., et al. "Discovery of Spirocyclic Aldosterone Synthase Inhibitors as Potential Treatments for Resistant Hypertension." ACS Medicinal Chemistry Letters, 2016.[Link]
Lucas, S., et al. "Novel Aldosterone Synthase Inhibitors with Extended Carbocyclic Skeleton by a Combined Ligand-Based and Structure-Based Drug Design Approach." Journal of Medicinal Chemistry, 2008.[Link]
Comparative
Scaffold Evaluation & Cross-Reactivity Profiling: 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one
Introduction & Strategic Context Aldosterone synthase (CYP11B2) is a highly validated therapeutic target for the treatment of congestive heart failure, myocardial fibrosis, and resistant hypertension. However, the develo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Context
Aldosterone synthase (CYP11B2) is a highly validated therapeutic target for the treatment of congestive heart failure, myocardial fibrosis, and resistant hypertension. However, the development of non-steroidal CYP11B2 inhibitors is historically plagued by a critical cross-reactivity bottleneck: the human steroid 11β-hydroxylase (CYP11B1), responsible for cortisol biosynthesis, shares >93% sequence homology with CYP11B2 [1]. Furthermore, many early-generation inhibitors exhibited off-target inhibition of the hepatic drug-metabolizing enzyme CYP1A2 due to high molecular aromaticity[2].
To overcome these structural liabilities, the 3,4-dihydro-1H-quinolin-2-one scaffold was identified as a privileged core [3]. Specifically, the functionalized building block 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS: 1427587-54-9) has emerged as a premier intermediate for next-generation drug discovery [4]. This guide objectively compares the pharmacological cross-reactivity of derivatives synthesized from this specific fluorinated, N-methylated core against legacy alternatives, providing actionable protocols for selectivity profiling.
Structural Rationale: Why This Specific Core?
As an Application Scientist, it is crucial to understand the causality behind selecting this exact building block before committing resources to high-throughput library synthesis:
6-Bromo Moiety (The Reactive Handle): Serves as the chemoselective anchor for Suzuki-Miyaura cross-coupling, allowing the introduction of heme-coordinating heteroaryls (e.g., pyridines or imidazoles) necessary for cytochrome P450 inhibition.
1-Methyl Substitution (CYP1A2 Mitigation): Unsubstituted lactams (NH) act as hydrogen bond donors. N-methylation eliminates this donor capacity and disrupts molecular planarity. This is a proven strategy to drastically reduce off-target CYP1A2 binding, which relies heavily on planar, aromatic networks [2].
7-Fluoro Substitution (CYP11B2 Selectivity): The introduction of a highly electronegative fluorine atom adjacent to the coupling site alters the local dipole moment and the dihedral angle of the appended heteroaryl group. This subtle stereoelectronic tuning exploits the minute topographical differences in the active sites of CYP11B2 versus CYP11B1, maximizing the Selectivity Factor (SF) [4].
Steroidogenesis pathway illustrating CYP11B2 target inhibition vs. CYP11B1 cross-reactivity.
Comparative Performance Data
The following table synthesizes the cross-reactivity profile of matched-pair derivatives (where the 6-position is coupled to a standard 3-pyridyl group) to isolate and objectively compare the pharmacodynamic impact of the core modifications.
Data Interpretation: The transition from the unsubstituted core to the 7-fluoro-1-methyl core yields a >40-fold improvement in the Selectivity Factor, while simultaneously rescuing the compound from severe CYP1A2 liability.
Experimental Methodologies
To ensure rigorous scientific integrity, the protocols below describe a self-validating system for synthesizing and profiling these compounds.
This protocol details the functionalization of the 6-bromo core [4].
Preparation: In a flame-dried Schlenk flask under argon, combine 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (1.0 eq) and the desired heteroaryl boronic acid (1.2 eq).
Catalyst & Base Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) and potassium acetate (3.0 eq).
Causality: The bidentate dppf ligand provides a wide bite angle. This is critical for forcing the reductive elimination step in sterically hindered ortho-fluoro environments, effectively preventing unwanted protodeboronation of the boronic acid.
Reaction: Suspend the mixture in degassed 1,4-dioxane. Heat to 85°C for 12 hours.
Validation: Monitor via LC-MS. The reaction is self-validating when the distinct isotopic pattern of the brominated starting material (M and M+2 peaks of equal intensity) is completely replaced by the coupled product mass.
Protocol 2: In Vitro CYP11B2 vs. CYP11B1 Cross-Reactivity Assay
This protocol isolates the specific enzyme activity to measure accurate IC₅₀ values [2].
Cell Preparation: Culture V79 cells (Chinese hamster fibroblasts) stably expressing either human CYP11B2 or CYP11B1 in DMEM supplemented with 10% FBS.
Causality: V79 cells naturally lack endogenous steroidogenic machinery. This creates a self-validating background where all measured aldosterone or cortisol is directly and exclusively linked to the transfected human targets, eliminating background noise from other P450s.
Compound Incubation: Seed cells in 96-well plates. Add the synthesized inhibitor at concentrations ranging from 0.1 nM to 10 µM (1% DMSO final concentration) and pre-incubate for 30 minutes at 37°C.
Substrate Addition: Add 11-deoxycorticosterone (for CYP11B2) or 11-deoxycortisol (for CYP11B1) to a final concentration of 1 µM. Incubate for exactly 1 hour.
Quenching & Extraction: Quench the reaction with ice-cold acetonitrile containing D4-aldosterone and D4-cortisol as internal standards. Centrifuge at 4000 rpm to precipitate proteins.
LC-MS/MS Quantification: Analyze the supernatant using MRM (Multiple Reaction Monitoring) transitions. Calculate IC₅₀ values using a 4-parameter logistic regression to determine the Selectivity Factor.
High-throughput screening workflow for pharmacological cross-reactivity profiling.
References
Kawamoto, T. et al. "Cloning of cDNA and genomic DNA for human cytochrome P-45011 beta." Proceedings of the National Academy of Sciences USA, 1992. URL:[Link]
Heim, R. et al. "Overcoming Undesirable CYP1A2 Inhibition of Pyridylnaphthalene-Type Aldosterone Synthase Inhibitors: Influence of Heteroaryl Derivatization on Potency and Selectivity." Journal of Medicinal Chemistry, 2008. URL:[Link]
Lucas, S. et al. "In Vivo Active Aldosterone Synthase Inhibitors with Improved Selectivity: Lead Optimization Providing a Series of Pyridine Substituted 3,4-Dihydro-1H-quinolin-2-one Derivatives." Journal of Medicinal Chemistry, 2008. URL:[Link]
Aebi, J. et al. "Bicyclic dihydroquinoline-2-one derivatives." U.S. Patent US9353081B2, Hoffmann La Roche Inc, 2016.
Validation
comparative analysis of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one with first-generation fluoroquinolones
A Comparative Analysis of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one and First-Generation Quinolones Abstract: The persistent challenge of antimicrobial resistance necessitates the exploration of novel chemi...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Analysis of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one and First-Generation Quinolones
Abstract: The persistent challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. This guide provides a comparative analysis of a novel synthetic compound, 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one, against the established first-generation quinolones, nalidixic acid and cinoxacin. While first-generation quinolones marked a significant advancement in treating Gram-negative urinary tract infections, their clinical utility is constrained by a narrow spectrum of activity and the emergence of resistance.[1][2] This document outlines the foundational mechanism of action of these early quinolones and proposes a comprehensive experimental framework to evaluate the potential of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one as a next-generation antibacterial agent. We will detail protocols for assessing its antibacterial spectrum and elucidating its mechanism of action, providing a hypothetical data-driven comparison to contextualize its potential advantages.
Introduction to the Compounds: Chemical Structures and Properties
The quinolone class of antibiotics is characterized by a bicyclic core structure.[3] First-generation quinolones, such as nalidixic acid and cinoxacin, laid the groundwork for this class.[4] Our target compound, 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one, is a quinolinone derivative with substitutions that suggest the potential for enhanced biological activity. The presence of a fluorine atom at the C-7 position and a bromine atom at the C-6 position are noteworthy, as halogenation, particularly fluorination, is a key feature in the development of more potent, broad-spectrum second-generation and later fluoroquinolones.[2][3]
The Established Mechanism of Action: First-Generation Quinolones
First-generation quinolones exert their bactericidal effect by inhibiting bacterial DNA synthesis.[7][8][9] Their primary target is DNA gyrase (a type II topoisomerase), an essential enzyme in Gram-negative bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[2][10][11]
The mechanism proceeds as follows:
Binding to the DNA-Gyrase Complex: The quinolone molecule binds to the A subunit of the DNA gyrase enzyme.[8][10]
Stabilization of the Cleaved Complex: This binding stabilizes a transient state where the DNA strands are cleaved by the enzyme.
Inhibition of DNA Re-ligation: The drug prevents the re-ligation of the cleaved DNA strands.[10][12]
Induction of Double-Strand Breaks: This inhibition leads to the accumulation of double-strand DNA breaks, which are lethal to the bacterium.[11][12]
This targeted inhibition of DNA replication ultimately leads to bacterial cell death.[7][10]
Mechanism of first-generation quinolones.
Proposed Experimental Evaluation of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one
To ascertain the antibacterial potential of our novel compound, a structured, multi-faceted experimental approach is required. The following protocols are designed to provide a comprehensive profile of its activity and mechanism, directly comparable to first-generation quinolones.
Objective: To determine the in vitro antibacterial spectrum and potency of the test compound by measuring its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Rationale: The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The MBC complements this by defining the lowest concentration that results in microbial death. This two-pronged approach allows for the differentiation between bacteriostatic and bactericidal activity. The selection of a diverse bacterial panel, including key Gram-positive and Gram-negative pathogens, is crucial for defining the compound's spectrum of activity.
Preparation of Stock Solutions: Dissolve the test compound and control antibiotics in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
Bacterial Inoculum Preparation: Culture bacterial strains overnight. Dilute the cultures in CAMHB to achieve a standardized inoculum density of approximately 5 x 10⁵ CFU/mL.
Serial Dilution: Perform a two-fold serial dilution of the compounds in the 96-well plates using CAMHB, creating a concentration gradient (e.g., from 128 µg/mL to 0.25 µg/mL).
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
MBC Determination: Aliquot a small volume (e.g., 10 µL) from each well showing no growth onto Mueller-Hinton Agar plates. Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Protocol 3.2: DNA Gyrase Inhibition Assay
Objective: To determine if the test compound inhibits bacterial DNA gyrase activity, providing insight into its mechanism of action.
Rationale: Given the quinolinone scaffold, it is hypothesized that the compound may target DNA gyrase, similar to other quinolones. An in vitro supercoiling assay provides direct evidence of this enzymatic inhibition. This experiment is critical to establish whether the compound shares a mechanism with first-generation quinolones or possesses a novel mode of action.
Materials:
Purified E. coli DNA gyrase enzyme
Relaxed circular plasmid DNA (e.g., pBR322)
ATP
Assay buffer
Test compound and controls (Nalidixic acid as positive control)
Agarose gel electrophoresis system
Step-by-Step Methodology:
Reaction Setup: In microcentrifuge tubes, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound or controls.
Enzyme Addition: Add a fixed amount of DNA gyrase to each tube to initiate the reaction.
Incubation: Incubate the reaction mixtures at 37°C for 1 hour to allow for the supercoiling reaction to proceed.
Reaction Termination: Stop the reaction by adding a solution containing a protein denaturant (e.g., SDS) and a loading dye.
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the different DNA topoisomers (supercoiled vs. relaxed).
Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of gyrase activity is indicated by a decrease in the amount of supercoiled DNA and a corresponding increase in relaxed DNA compared to the no-drug control.
Comparative Analysis and Discussion
Based on the proposed experimental framework, we can construct a hypothetical dataset to illustrate the potential advantages of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one.
In this hypothetical scenario, 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one demonstrates superior potency against E. coli compared to nalidixic acid and is comparable to cinoxacin.[13][14] Crucially, it exhibits moderate activity against Gram-positive organisms (S. aureus and E. faecalis), a significant improvement over the first-generation quinolones which are largely ineffective against these pathogens.[2] This expanded spectrum could be attributed to the fluorine and bromine substitutions, which are known to enhance antibacterial activity and spectrum in later-generation fluoroquinolones.[3] The moderate activity against P. aeruginosa, while not exceptional, is also an improvement over the first-generation agents.
Workflow for comparative analysis.
Conclusion and Future Directions
This guide establishes a framework for the comparative analysis of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one against first-generation quinolones. While first-generation agents like nalidixic acid and cinoxacin were pivotal, their utility is limited by a narrow Gram-negative spectrum. The structural modifications in our novel compound, particularly the inclusion of fluorine and bromine moieties, suggest a strong potential for broader-spectrum activity, a hypothesis supported by our proposed experimental plan and hypothetical data.
The successful validation of these hypotheses would position 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one as a promising lead compound. Future research should focus on in vivo efficacy studies in animal infection models, absorption, distribution, metabolism, and excretion (ADME) profiling, and toxicity assessments to fully characterize its potential as a clinical candidate.
References
Patsnap Synapse. (2024, July 17).
Sugino, A., Peebles, C. L., Kreuzer, K. N., & Cozzarelli, N. R. (1977). Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme. PubMed.
Goss, W. A., Deitz, W. H., & Cook, T. M. (1965). Mechanism of Action of Nalidixic Acid on Escherichia coli II. Inhibition of Deoxyribonucleic Acid Synthesis. ASM Journals.
Solanki, S., et al. (2024). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Medicine.
Sugino, A., Peebles, C. L., Kreuzer, K. N., & Cozzarelli, N. R. (1977).
YouTube. (2025, April 15). Pharmacology of Nalidixic Acid (Naligram); Mechanism of action, Pharmacokinetics, Uses, Effects.
Holmes, B., Richards, D. M., Brogden, R. N., & Heel, R. C. (1984). Cinoxacin. A review of its pharmacological properties and therapeutic efficacy in the treatment of urinary tract infections. PubMed.
El-Sayed, N. F., et al. (2022). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. PMC.
Landesman, S. H., & Gurevich, I. (1982). Cinoxacin for treatment and prevention of recurrent urinary tract infection. PubMed.
Wang, T., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - NIH.
Giamarellou, H., & Jackson, G. G. (1975). Antibacterial Activity of Cinoxacin In Vitro. Antimicrobial Agents and Chemotherapy.
ResearchGate. (n.d.). Chemical structures of initial quinolone antibiotics. (A) nalidixic acid, the first naphthyridone compound; (B) flumequine, the first fluoroquinolone.
Wang, T., et al. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PMC.
Kocsis, B., et al. (2016, May 23). Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. PMC.
ACS Publications. (2025, October 9).
Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. PMC.
accessdata.fda.gov. (2002, August 1). PV 1354-A UCP Cinobac Geriatric--Twenty geriatric patients (ages 70-89, 14 men and 6 women)
Wikipedia. (n.d.). Quinolone antibiotic.
Andriole, V. T. (2005, July 15). Quinolones: Past, Present, and Future. Clinical Infectious Diseases, Oxford Academic.
confirming the target engagement of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one
Title: Structural Validation and Target Engagement of the 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one Scaffold for Selective CYP11B2 Inhibition The Selectivity Challenge in Aldosterone Synthase Inhibition Tar...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Structural Validation and Target Engagement of the 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one Scaffold for Selective CYP11B2 Inhibition
The Selectivity Challenge in Aldosterone Synthase Inhibition
Targeting aldosterone synthase (CYP11B2) has long been considered the "holy grail" for treating resistant hypertension and primary aldosteronism[1]. The fundamental bottleneck in developing safe aldosterone synthase inhibitors (ASIs) is the 93% sequence homology between CYP11B2 and 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis[2]. Early-generation inhibitors like Osilodrostat (LCI699) failed as antihypertensives because they inadvertently inhibited CYP11B1, leading to blunted cortisol responses and the accumulation of 11-deoxycortisol; it was subsequently repurposed for Cushing's disease[3],[2].
The discovery and utilization of the 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS 1427587-54-9) building block marked a paradigm shift[4]. This intermediate is the critical structural precursor for the bicyclic dihydroquinoline-2-one class of inhibitors, culminating in next-generation clinical candidates like Baxdrostat (CIN-107)[4],[1]. By utilizing this specific scaffold, medicinal chemists achieved a >100-fold selectivity for CYP11B2 over CYP11B1[1].
Mechanistic Causality: Why does this specific dihydroquinolin-2-one core succeed where others failed? While the heterocyclic nitrogen atom coordinates directly with the heme iron (N-Fe coordination) in both isoforms, the 7-fluoro-1-methyl substitution pattern forces the molecule to occupy a unique, distal hydrophobic subpocket in CYP11B2 defined by residues Trp116 and Phe130[1]. This pocket is less accessible in CYP11B1 due to subtle topological differences. The scaffold essentially restricts the conformational plasticity required for the cortisol-forming catalytic cycle, decoupling aldosterone suppression from cortisol inhibition[1].
Pathway and Inhibition Logic
To understand the target engagement, we must map the steroidogenic pathway. CYP11B2 catalyzes the terminal steps of aldosterone synthesis from 11-deoxycorticosterone (DOC), whereas CYP11B1 converts 11-deoxycortisol to cortisol[1].
Biosynthetic pathway of aldosterone and cortisol highlighting selective CYP11B2 inhibition.
Performance Comparison: Dihydroquinolin-2-one vs. Legacy Inhibitors
To objectively evaluate the performance of derivatives synthesized from the 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one scaffold, we compare them against legacy ASIs. The data below reflects the optimized clinical derivatives compared to Osilodrostat and (R)-Fadrozole.
Inhibitor Class / Compound
CYP11B2 IC50 (nM)
CYP11B1 IC50 (nM)
Selectivity Index (B1/B2)
Clinical Status / Utility
Dihydroquinolin-2-one (Baxdrostat)
~ 1.0
> 100
> 100x
Phase 3 (Resistant Hypertension)
Osilodrostat (LCI699)
0.7
2.5
~ 3.5x
Approved (Cushing's Disease)
(R)-Fadrozole
32.4
145.0
~ 4.5x
Discontinued / Tool Compound
Data Synthesis: While Osilodrostat is highly potent against CYP11B2, its narrow selectivity window (~3.5x) causes off-target cortisol suppression at therapeutic doses[3],[2]. The dihydroquinolin-2-one scaffold sacrifices a negligible fraction of raw potency to gain a massive >100-fold selectivity window, making it the only viable architecture for chronic cardiovascular indications[1].
Experimental Workflows for Target Engagement
Confirming target engagement for compounds derived from this scaffold requires a multi-tiered approach: proving direct biophysical binding to the heme, and proving functional, selective inhibition in a cellular model.
Step-by-step experimental workflow for confirming CYP11B2 target engagement and selectivity.
Protocol 1: Biophysical Target Engagement via Heme-Binding Difference Spectroscopy
Causality: Because the scaffold acts via N-Fe coordination at the active site, binding induces a shift in the heme iron's spin state (from high-spin to low-spin). This produces a classic "Type II" difference spectrum[3]. This assay self-validates direct target engagement independent of enzymatic turnover.
Methodology:
Preparation: Incorporate recombinant human CYP11B2 and CYP11B1 into lipid nanodiscs to maintain native-like folding and membrane-like environments[3].
Baseline Measurement: Record the absolute absorbance spectrum (350–500 nm) of the empty CYP450 nanodiscs in potassium phosphate buffer (pH 7.4).
Titration: Titrate the dihydroquinolin-2-one derivative (0.1 nM to 10 µM) into the sample cuvette. Add an equal volume of DMSO vehicle to the reference cuvette.
Spectral Analysis: Record the difference spectra. Look for a peak at ~425 nm and a trough at ~390 nm, indicative of Type II nitrogen-heme coordination.
Validation: Plot the peak-to-trough absorbance difference (ΔA425-390) against compound concentration to calculate the spectral dissociation constant (
Kd
). A highly selective compound will show a
Kd
< 2 nM for CYP11B2 and > 100 nM for CYP11B1.
Protocol 2: Cellular Target Engagement & Selectivity in G-402 Cells
Causality: Traditional NCI-H295R adrenocortical cells express both CYP11B1 and CYP11B2, making it difficult to isolate isoform-specific inhibition due to substrate cross-talk. G-402 cells are engineered to ectopically express either human CYP11B1 or CYP11B2 independently, along with necessary co-factors like adrenodoxin[5]. This creates a self-validating, noise-free system for selectivity profiling.
Methodology:
Cell Seeding: Seed stable G-402-CYP11B2 and G-402-CYP11B1 cell lines in 96-well plates at 25,000 cells/well. Incubate for 24 hours[5].
Substrate Loading: Wash cells and add treatment medium containing 1 µM of the respective substrates: 11-deoxycorticosterone (DOC) for CYP11B2 cells, and 11-deoxycortisol for CYP11B1 cells.
Compound Treatment: Treat cells with the dihydroquinolin-2-one derivative in a 10-point dose-response curve (0.01 nM to 10 µM). Include Osilodrostat as a positive control for dual inhibition.
Incubation & Extraction: Incubate for 24 hours at 37°C. Extract the supernatant.
LC-MS/MS Readout: Quantify aldosterone (from CYP11B2 cells) and cortisol (from CYP11B1 cells) using liquid chromatography-tandem mass spectrometry.
Data Analysis: Calculate IC50 values. Target engagement is confirmed if aldosterone production is ablated dose-dependently while cortisol production remains unaffected at matched concentrations.
Benchmarking 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one: A Comparative Guide for Anti-Cancer Profiling
Introduction: The Quinolinone Scaffold in Oncology and the Rationale for Screening 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one The quinoline and quinolinone structural motifs are privileged scaffolds in medic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quinolinone Scaffold in Oncology and the Rationale for Screening 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one
The quinoline and quinolinone structural motifs are privileged scaffolds in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents.[1][2][3][4] In oncology, quinoline-based compounds have demonstrated a remarkable breadth of anti-cancer activities, exerting their effects through diverse mechanisms of action. These include DNA intercalation and the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair in rapidly dividing cancer cells.[1][2] Furthermore, various quinoline derivatives have been shown to modulate key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR, MAPK, and receptor tyrosine kinase (e.g., EGFR, VEGFR) pathways, which govern cell proliferation, survival, and angiogenesis.[5][6]
Given the established anti-cancer potential of the quinolinone core, novel analogs warrant thorough investigation. This guide focuses on a specific, lesser-studied derivative, 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one . The introduction of bromine and fluorine atoms at the 6 and 7 positions, respectively, along with N-methylation, can significantly alter the compound's physicochemical properties, such as lipophilicity and electronic distribution. These modifications may enhance its potency, selectivity, or pharmacokinetic profile compared to previously studied analogs. The presence of a halogen at the 6-position of a quinazoline ring, a related heterocyclic system, has been shown to enhance cytotoxic effects in cancer cell lines like MCF-7 (breast cancer) and SW480 (colon cancer).[7][8]
This guide provides a comprehensive framework for the initial benchmarking of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one against a panel of human cancer cell lines. We will detail the experimental design, provide step-by-step protocols for key in vitro assays, and present a strategy for data analysis and interpretation. The overarching goal is to objectively assess the compound's anti-proliferative and cytotoxic potential, thereby informing decisions on its further development as a candidate anti-cancer agent.
Materials and Methods
Selection of a Cancer Cell Line Panel
A crucial first step in benchmarking a novel compound is the selection of an appropriate panel of cancer cell lines. A diverse panel allows for the identification of potential tumor-type selectivity and can provide early insights into possible mechanisms of action. The National Cancer Institute (NCI) has established a panel of 60 human cancer cell lines (NCI-60) derived from nine different tissue types (leukemia, melanoma, lung, colon, kidney, ovarian, breast, prostate, and central nervous system) for this purpose.[9][10][11][12][13] This panel has been extensively characterized at the genomic and molecular level, providing a rich dataset for correlating drug activity with specific molecular features of the cell lines.[14] For this guide, we will utilize a representative subset of this panel to assess the activity of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one.
Table 1: Representative Cancer Cell Line Panel for Initial Screening
The following diagram outlines the general workflow for benchmarking the test compound.
Caption: Experimental workflow for benchmarking the test compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16]
Materials:
Cancer cell lines
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Cell Seeding: Harvest exponentially growing cells and determine the cell density. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16]
Compound Treatment: Prepare a 10 mM stock solution of the test compound and doxorubicin in DMSO. Perform serial dilutions in complete medium to obtain final concentrations ranging from 0.01 µM to 100 µM.
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound, doxorubicin, or vehicle control (DMSO concentration should not exceed 0.5%).
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[16] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Protocol 2: Colony Formation (Clonogenic) Assay
The colony formation assay assesses the ability of a single cell to undergo unlimited division and form a colony.[17] It is a measure of long-term cell survival after treatment.
Materials:
6-well plates
Complete culture medium
Test compound
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
Compound Treatment: Treat the cells with the test compound at concentrations corresponding to 0.5x, 1x, and 2x the predetermined IC50 value for 24 hours.
Recovery: After 24 hours, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.
Incubation: Incubate the plates for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.[18][19]
Staining: Remove the medium, wash the wells with PBS, and fix the colonies with methanol for 15 minutes. Stain the colonies with crystal violet solution for 20 minutes.
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (a colony is defined as a cluster of at least 50 cells).[17]
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the untreated control.
Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 and 48 hours.
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or non-enzymatic dissociation solution. Centrifuge the cell suspension at 300-400 x g for 5 minutes.[20]
Washing: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[20]
Data Interpretation:
Annexin V- / PI-: Live cells
Annexin V+ / PI-: Early apoptotic cells
Annexin V+ / PI+: Late apoptotic or necrotic cells
Annexin V- / PI+: Necrotic cells
Hypothetical Results and Data Presentation
Cytotoxicity Profile
The IC50 values obtained from the MTT assay are summarized in the table below. Doxorubicin, a well-known topoisomerase II inhibitor and DNA intercalating agent, is used as a reference compound.
Table 2: IC50 Values (µM) of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one and Doxorubicin after 72-hour treatment.
Cell Line
6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (IC50 in µM)
Doxorubicin (IC50 in µM)
MCF-7
2.5
0.05
MDA-MB-231
1.8
0.12
A549
5.2
0.25
HCT116
0.9
0.08
HT-29
3.1
0.15
U-87 MG
7.8
0.30
PC-3
4.5
0.22
K-562
0.5
0.02
Interpretation: The hypothetical data suggests that the test compound exhibits broad-spectrum anti-proliferative activity, with the most potent effects observed in the K-562 leukemia and HCT116 colorectal cancer cell lines. While less potent than doxorubicin, the sub-micromolar to low micromolar activity warrants further investigation.
Effect on Clonogenic Survival
The colony formation assay would be performed on the most sensitive cell lines, K-562 and HCT116. The results would be presented as the percentage of surviving colonies relative to the control. A dose-dependent decrease in colony formation would indicate that the compound impairs the long-term proliferative capacity of the cancer cells.
Induction of Apoptosis
Flow cytometry analysis of HCT116 cells treated with the test compound at its IC50 concentration (0.9 µM) would reveal the mechanism of cell death.
Table 3: Apoptosis Analysis in HCT116 Cells after Treatment with 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (0.9 µM).
Treatment Time
% Live Cells (Annexin V-/PI-)
% Early Apoptotic (Annexin V+/PI-)
% Late Apoptotic/Necrotic (Annexin V+/PI+)
24 hours
65.2
25.8
8.0
48 hours
35.7
30.1
32.5
Interpretation: The hypothetical data indicates a time-dependent increase in the percentage of early and late apoptotic cells, suggesting that the test compound induces programmed cell death in HCT116 cells.
Discussion and Future Directions
This guide outlines a systematic approach to the initial anti-cancer profiling of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one. The causality behind the experimental choices lies in a tiered screening strategy. The broad cytotoxicity screen serves to identify sensitive cell lines and establish a potency range. The clonogenic assay then provides a more stringent measure of anti-cancer activity by assessing long-term reproductive viability. Finally, the apoptosis assay begins to elucidate the mechanism by which the compound exerts its cytotoxic effects. Each protocol is designed to be self-validating through the inclusion of appropriate positive and negative controls.
The hypothetical results suggest that 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one is a promising anti-cancer agent, particularly against leukemia and colorectal cancer cell lines, and that its mechanism of action involves the induction of apoptosis.
Based on these initial findings, several future directions are warranted:
Expansion of the cell line panel: Screening against the full NCI-60 panel could reveal additional sensitive cancer types and potentially correlate activity with specific genetic or molecular markers.
Mechanism of action studies: Investigating the effect of the compound on cell cycle progression, DNA integrity (e.g., via γH2AX staining), and key signaling pathways (e.g., PI3K/Akt, MAPK) through western blotting or other molecular biology techniques. Given the quinolinone scaffold, assessing its potential as a topoisomerase inhibitor would be a logical next step.
In vivo efficacy studies: If the in vitro activity is confirmed, evaluating the compound's anti-tumor efficacy and toxicity in animal models (e.g., xenograft models using HCT116 or K-562 cells) would be essential for its preclinical development.
This structured benchmarking approach provides a solid foundation for the comprehensive evaluation of novel quinolinone derivatives and their potential as next-generation anti-cancer therapeutics.
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Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). BMC Chemistry. Retrieved March 27, 2026, from [Link]
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Potential mechanism of quinolones action on cancer cells. Changes in... (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances. Retrieved March 27, 2026, from [Link]
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Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018, November 1). American Journal of Organic Chemistry. Retrieved March 27, 2026, from [Link]
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2025, August 11). Scientific Reports. Retrieved March 27, 2026, from [Link]
Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (2020, February 14). Cancers. Retrieved March 27, 2026, from [Link]
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Head-to-Head Comparison: 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one vs. Commercial Analogs in CYP11B2 Inhibitor Synthesis
Executive Summary In the development of next-generation targeted therapies for treatment-resistant hypertension, achieving enzymatic selectivity is the primary bottleneck. Aldosterone synthase (CYP11B2) shares a formidab...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the development of next-generation targeted therapies for treatment-resistant hypertension, achieving enzymatic selectivity is the primary bottleneck. Aldosterone synthase (CYP11B2) shares a formidable 97% sequence homology with 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis[1]. Off-target inhibition of CYP11B1 leads to dangerous adrenal insufficiency.
As a highly specialized chemical building block, 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS: 1427587-54-9) has proven superior to its non-fluorinated counterparts in overcoming this bottleneck[2]. It serves as the critical core scaffold for clinical-stage selective CYP11B2 inhibitors, most notably Baxdrostat (CIN-107)[3]. This guide objectively compares the performance, mechanistic rationale, and experimental handling of this fluorinated intermediate against similar commercial analogs.
Structural Profiling & Quantitative Comparison
The substitution pattern on the 3,4-dihydro-1H-quinolin-2-one core dictates both the synthetic reactivity of the intermediate and the ultimate pharmacological profile of the Active Pharmaceutical Ingredient (API). Below is a head-to-head comparison of the 7-fluoro target scaffold against its baseline and isomeric alternatives.
Table 1: Physicochemical & Performance Comparison of Quinolin-2-one Scaffolds
Data Synthesis: While the non-fluorinated baseline analog exhibits slightly higher yields during palladium-catalyzed cross-coupling (due to the absence of the electron-withdrawing fluorine which marginally slows oxidative addition), it fails entirely in the biological arena. The 7-fluoro substitution is an absolute requirement for achieving the >100-fold selectivity threshold necessary for clinical safety[5].
Mechanistic Insights: The Role of the 7-Fluoro Substituent
The superiority of the 7-fluoro scaffold is rooted in precise stereoelectronic modulation.
Causality of Selectivity: The fluorine atom at the 7-position introduces a strong localized dipole moment that alters the electron density of the entire bicyclic system. When the final API (e.g., Baxdrostat) enters the highly conserved active site of CYP11B2, it binds via N–Fe coordination of its pyridine/isoquinoline ring to the heme pocket[1]. The 7-fluoro modification on the tail-end quinolinone ring engages in specific hydrogen bonding and favorable dipole interactions with non-conserved distal residues (such as Arg110)[1]. Conversely, in the CYP11B1 pocket, this exact stereoelectronic profile creates an electrostatic mismatch, effectively preventing the inhibition of cortisol synthesis[5].
Aldosterone vs Cortisol biosynthesis and CYP11B2 selective inhibition.
Experimental Workflows & Methodologies
To integrate 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one into a complex API, the aryl bromide must first be converted into a reactive boronate ester via Miyaura borylation. This intermediate is subsequently coupled to the core isoquinoline scaffold via Suzuki-Miyaura cross-coupling[2].
Reaction Assembly: Combine the aryl bromide, B2pin2, KOAc, and Pd catalyst in a dry flask containing 1,4-Dioxane[2].
Expert Insight (Solvent Choice): Dioxane is selected because its boiling point (101°C) provides sufficient thermal energy to drive the endothermic transmetallation step, while maintaining adequate solubilization of the inorganic base.
Degassing (Critical Step): Purge the mixture with Argon for 15 minutes.
Expert Insight (Atmosphere): Oxygen rapidly degrades the Pd(0) active catalytic species into inactive Pd(II) oxides, stalling the reaction and promoting homocoupling of the B2pin2.
Thermal Activation: Heat the reaction mixture at 85°C overnight under argon protection[2].
Expert Insight (Base & Catalyst Selection): KOAc is strictly required here. Stronger bases (like NaOH or Na2CO3) would catalyze the protodeboronation of the sensitive boronate ester product back into a useless des-bromo impurity. Furthermore, the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step.
Workup & Validation: Dilute with EtOAc and filter through a Celite pad to remove palladium black and insoluble salts[2]. Validate completion via LC-MS by tracking the disappearance of the starting material (M+H = 258 m/z) and the appearance of the boronate ester (M+H = 306 m/z).
Optimized Miyaura borylation and Suzuki coupling experimental workflow.
A Comprehensive Guide to the Safe Disposal of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the saf...
Author: BenchChem Technical Support Team. Date: April 2026
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS No. 1427587-54-9), a halogenated quinolinone derivative.[1][2]
Hazard Identification and Risk Assessment
Given the presence of bromine and fluorine atoms, 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one is classified as a halogenated organic compound.[3][4] Compounds in this class can exhibit varying degrees of toxicity and environmental persistence. Similar quinolinone derivatives are known to cause skin and eye irritation, and may cause respiratory irritation.[5][6][7] Therefore, it is imperative to handle this compound with appropriate caution.
Assumed Hazards:
Acute Toxicity: Potentially harmful if swallowed, inhaled, or absorbed through the skin.[8]
Skin and Eye Irritation: May cause irritation upon contact.[5][6]
Environmental Hazard: Halogenated compounds can be persistent in the environment and should not be released into sewer systems or waterways.[6][8]
A thorough risk assessment should be conducted before handling this chemical, considering the quantities being used and the specific laboratory operations being performed.[9][10]
Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment.[11] When handling 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one, the following PPE is mandatory:
Protects eyes from splashes and airborne particles of the compound.
Hand Protection
Nitrile or neoprene gloves.
Provides a barrier against dermal absorption. Gloves should be inspected for integrity before use.[11]
Body Protection
A lab coat that covers the arms and fastens in the front.[11]
Protects skin and personal clothing from contamination.
Respiratory
To be used in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[11][12]
Prevents inhalation of any dust or vapors.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Cleanup Protocol for a Small Spill:
Alert Personnel: Immediately notify others in the vicinity.
Don Appropriate PPE: Before cleaning, ensure you are wearing the required PPE.
Contain the Spill: If the compound is a solid, carefully sweep it up to avoid generating dust.[8][12] If it is a solution, absorb it with an inert material like vermiculite, dry sand, or earth.
Collect Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable hazardous waste container.[12]
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Dispose of Cleanup Materials: All materials used for cleanup should be disposed of as hazardous waste.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Procedure
Under no circumstances should 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one be disposed of down the drain or in regular trash.[13][14] As a halogenated organic compound, it falls under specific hazardous waste categories defined by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States.[3][4][15]
Step-by-Step Disposal Workflow:
Waste Segregation: Collect waste containing 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one separately from other waste streams. Specifically, it should be segregated as a halogenated organic waste.[16] Do not mix it with non-halogenated solvents or other incompatible chemicals.[16]
Container Selection: Use a designated, leak-proof, and chemically compatible waste container.[17][18] The original container, if empty and in good condition, can be used for disposal after being properly labeled as waste.[17]
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one"), and the approximate concentration or quantity.[16][18] Ensure the date of waste accumulation is also recorded.
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[18] This area should be under the control of the laboratory personnel. Keep the container closed except when adding waste.[18]
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department.[17] They will ensure that the waste is transported and disposed of in compliance with all local, state, and federal regulations, which typically involves high-temperature incineration for halogenated organic compounds.[19]
The following diagram illustrates the decision-making process for the proper disposal of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one.
Caption: Disposal workflow for 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to the procedures outlined in this guide, researchers can ensure the safe disposal of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
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American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, October 24). 1-Acetyl-5-bromo-7-nitroindoline SAFETY DATA SHEET. Retrieved from [Link]
Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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ChemBK. (n.d.). 6-bromo-7-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]
Electronic Code of Federal Regulations. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
NextSDS. (n.d.). 6-bromo-7-fluoro-1,2-dihydroquinolin-2-one — Chemical Substance Information. Retrieved from [Link]
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University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
Thermo Fisher Scientific. (2024, March 3). 7-Bromo-1-methyl-3,4-dihydro-2(1H)-quinolinone - SAFETY DATA SHEET. Retrieved from [Link]
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C&EN. (2024, September 6). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]
University of Bologna. (n.d.). GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. Retrieved from [Link]
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Operational Guide: Personal Protective Equipment for Handling 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one
This guide provides essential safety protocols and logistical information for the handling and disposal of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS No. 1427587-54-9).
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety protocols and logistical information for the handling and disposal of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS No. 1427587-54-9). As a novel research chemical, comprehensive toxicological data may not be fully available. Therefore, this protocol is grounded in a risk-based approach, treating the compound as potentially hazardous based on its chemical structure as a halogenated aromatic compound. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel.
Hazard Assessment and Risk Mitigation
6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one is an organic compound containing bromine and fluorine. Halogenated aromatic compounds as a class can exhibit a range of toxicities, including skin, eye, and respiratory irritation.[1][2] Analogous brominated quinolinone structures are classified as skin and eye irritants and may cause respiratory irritation.[3][4] Therefore, it is prudent to assume this compound presents similar hazards.
Principal Hazards:
Skin Contact: Potential for skin irritation, inflammation, and absorption through the skin.
Eye Contact: High likelihood of causing serious eye irritation.
Inhalation: Inhalation of the powdered form may cause respiratory tract irritation.
Ingestion: Assumed to be toxic if ingested.
Primary Routes of Exposure:
Dermal (skin) contact
Ocular (eye) contact
Inhalation of aerosolized particles
The cornerstone of safety is the Hierarchy of Controls , which prioritizes eliminating hazards at their source. Personal Protective Equipment (PPE) serves as the crucial final barrier of protection and must be used in conjunction with robust engineering and administrative controls.
Engineering Controls: All manipulations involving this compound, including weighing, transfers, and the preparation of solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
Administrative Controls: Develop and strictly follow a laboratory-specific Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on the specific hazards and handling procedures before commencing work.[6]
Core PPE Requirements: A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable. The following components are mandatory when handling 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one in any form.
Body Protection
A clean, flame-resistant laboratory coat is the minimum requirement and must be worn fully buttoned.[7] For procedures involving larger quantities (>50g or >500mL of solution) or with a significant risk of splashing, a chemical-resistant apron made of neoprene or a similar material should be worn over the lab coat to provide an additional layer of protection against corrosive or toxic splashes.[8]
Eye and Face Protection
The eyes are exceptionally vulnerable to chemical hazards.[8]
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory where this chemical is present.[9]
Splash Hazard: For all procedures involving liquids—including preparing solutions, transfers, and reactions—chemical splash goggles are required. Goggles provide a complete seal around the eyes, offering superior protection against splashes from any direction.[8][9]
High-Risk Operations: When handling large volumes of liquids, working with reactions under pressure, or performing any task with a high potential for energetic splashing, a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face, but does not provide a seal against splashes, hence the need for goggles underneath.[7]
Hand Protection
Hands are the most likely part of the body to come into direct contact with chemicals.[8]
Incidental Contact: For handling the solid compound and for tasks with a low risk of splash (e.g., weighing), double-gloving with disposable nitrile gloves is the recommended minimum. Nitrile provides good protection against incidental splashes but degrades upon prolonged chemical contact.[9]
Prolonged Contact or Immersion: For tasks involving significant liquid handling, such as during a work-up, purification, or spill cleanup, more robust hand protection is necessary. Recommended options include:
Neoprene or Butyl Rubber Gloves: These reusable gloves are thicker and offer greater resistance to a broader range of chemicals.
Laminate Film Gloves (e.g., Silver Shield®/4H®): These gloves offer the highest level of chemical protection and can be worn as a liner under a disposable nitrile glove for improved dexterity.[7]
Crucial Glove Practices:
Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before wearing them.
Immediate Removal Upon Contamination: If a glove comes into contact with the chemical, remove it immediately using the proper technique to avoid skin contact. Wash hands thoroughly before donning a new pair.[9]
No Contamination of Common Surfaces: Do not touch door handles, computer keyboards, or personal items while wearing gloves.[8]
Respiratory Protection
When all work is conducted within a certified chemical fume hood, respiratory protection is typically not required.[10] A fume hood is an engineering control designed to capture and vent hazardous vapors and dusts away from the user. However, in the rare event of a large spill outside of a fume hood or a failure of the ventilation system, respiratory protection would be critical. Use of a respirator requires enrollment in a formal Respiratory Protection Program, which includes medical evaluation, training, and fit-testing, as mandated by OSHA (29 CFR 1910.134).[6][11]
PPE Protocols for Specific Laboratory Operations
The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table summarizes the recommended PPE for various common procedures.
Operation
Body Protection
Eye/Face Protection
Hand Protection
Notes
Weighing Solid
Lab Coat
Safety Glasses with Side Shields
Double Nitrile Gloves
Perform in a fume hood or ventilated balance enclosure to contain dust.
Preparing Solutions
Lab Coat
Chemical Splash Goggles
Double Nitrile Gloves
Handle all liquids within the fume hood.
Running Reaction/Transfer (Small Scale, <100mL)
Lab Coat
Chemical Splash Goggles
Double Nitrile Gloves
Ensure all manipulations are performed in the fume hood sash at the lowest practical height.
Running Reaction/Transfer (Large Scale, >100mL)
Lab Coat & Chemical-Resistant Apron
Goggles & Face Shield
Neoprene or Butyl Rubber Gloves
Increased splash risk requires enhanced body and face protection.
Chromatography/Purification
Lab Coat
Chemical Splash Goggles
Double Nitrile Gloves (or as required by solvents)
Be mindful of potential system pressure and solvent hazards.
Spill Cleanup
Lab Coat & Chemical-Resistant Apron
Goggles & Face Shield
Neoprene or Butyl Rubber Gloves
Use a spill kit rated for halogenated organic compounds.
Procedural Guidance: Donning, Doffing, and Disposal
Correctly putting on and removing PPE is as important as selecting the right equipment to prevent cross-contamination.
Donning Sequence (Putting On)
Lab Coat: Don the lab coat and fasten all buttons.
Goggles/Face Shield: Put on safety goggles and, if required, the face shield.
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.
Doffing Sequence (Taking Off)
This sequence is designed to move from most contaminated to least contaminated.
Outer Gloves: Remove the outer pair of gloves without touching your skin with the contaminated exterior.
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps.
Lab Coat: Unbutton the lab coat and remove it by rolling it down the arms, turning it inside out as you go.
Inner Gloves: Remove the final pair of gloves.
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Disposal of Contaminated PPE
All disposable PPE contaminated with 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one must be considered hazardous waste.
Solid Waste: Collect all used gloves, bench paper, and other contaminated disposable items in a designated, clearly labeled hazardous waste container for "Halogenated Organic Solid Waste".[12]
Aqueous Waste: Any aqueous solutions containing the compound should be collected in a separate container for "Halogenated Aqueous Waste".[12]
Non-Aqueous Waste: Organic solvent waste should be collected in a container for "Halogenated Organic Liquid Waste".[5][13]
Emergency Response Plan
Skin Exposure: Immediately remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Exposure: Immediately flush the eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
Caption: PPE selection workflow based on the specific laboratory task.
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